Taurine-15N
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(15N)azanylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAAWQZATWQOTB-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493917 | |
| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127041-63-8 | |
| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127041-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Taurine-15N: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Taurine-15N (2-Aminoethanesulfonic acid-¹⁵N), a stable isotope-labeled form of taurine. This document details its chemical properties, synthesis, and applications in metabolic research, offering valuable insights for professionals in life sciences and drug development.
Introduction to this compound
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid crucial for a multitude of physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[1] this compound is a non-radioactive, stable isotopologue of taurine where the naturally occurring ¹⁴N atom in the amino group is replaced with the ¹⁵N isotope. This isotopic substitution allows for its use as a tracer in metabolic studies, enabling researchers to follow the metabolic fate of taurine and quantify its fluxes through various biochemical pathways without the complications of radioactivity.
Chemical Properties of this compound
The incorporation of the ¹⁵N isotope results in a predictable mass shift, which is the basis for its detection and quantification in mass spectrometry-based analytical methods. The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(¹⁵N)aminoethanesulfonic acid | [2] |
| Synonyms | 2-Amino-¹⁵N-ethanesulfonic acid | [3][4] |
| CAS Number | 127041-63-8 | [2][3][4] |
| Molecular Formula | C₂H₇¹⁵NO₃S | [2] |
| Molecular Weight | 126.14 g/mol | [2][3][4] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [3][4] |
| Appearance | Solid | [3][4] |
| Solubility | Highly soluble in water. | [5] |
| Stability | Chemically stable under physiological conditions. | [5] |
| Mass Shift | M+1 compared to unlabeled taurine. | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step chemical process starting from ¹⁵N-labeled ethanolamine. This method, adapted from established protocols for unlabeled taurine synthesis, ensures the specific incorporation of the ¹⁵N isotope.
Experimental Protocol: Chemical Synthesis
Step 1: Esterification of ¹⁵N-Ethanolamine
-
In a three-neck glass reactor equipped with a stirrer, thermometer, and condenser, place a desired molar equivalent of ¹⁵N-ethanolamine.
-
Carefully add 1.5 molar equivalents of sulfuric acid to the reactor while stirring at 500 rpm. The reaction is exothermic and requires cooling to maintain the temperature.
-
Continue the reaction for 5 hours.
-
The resulting intermediate product, 2-(¹⁵N)aminoethyl hydrogen sulfate, is then washed with ethanol to remove excess sulfuric acid.
-
Filter and dry the intermediate product.
Step 2: Sulfonation of 2-(¹⁵N)aminoethyl hydrogen sulfate
-
In a suitable reactor, dissolve the dried 2-(¹⁵N)aminoethyl hydrogen sulfate from Step 1 in water.
-
Add 1.5 molar equivalents of sodium sulfite to the solution.
-
Heat the reaction mixture to 80°C and maintain for 5 hours with continuous stirring.
-
After the reaction is complete, the crude this compound is separated from the reaction mixture.
-
The final product can be purified by recrystallization from water.
Applications in Research
This compound is a powerful tool for investigating nitrogen metabolism and the kinetics of taurine in biological systems. Its primary application is as a tracer in metabolic flux analysis studies.
Metabolic Tracing Studies
By introducing this compound into a biological system (in vivo or in vitro), researchers can trace the movement of the ¹⁵N label into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic rates.
Quantification by Mass Spectrometry
The most common analytical technique for detecting and quantifying this compound and its labeled metabolites is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The mass difference between the ¹⁵N-labeled and unlabeled compounds allows for their distinct detection and the calculation of their relative abundance.
Experimental Protocols for Analysis
The following is a representative protocol for the analysis of ¹⁵N-enriched taurine in a biological sample, such as urine, using GC-MS. This protocol is based on established methods for taurine analysis.
Sample Preparation and Derivatization
-
To a known volume of the biological sample (e.g., 1 ml of urine), add an internal standard (e.g., ¹³C₂,¹⁵N-Taurine) to correct for sample loss during preparation.
-
For total taurine measurement, hydrolyze the sample to release conjugated taurine. For free taurine, proceed directly to derivatization.
-
Derivatize the sample to make taurine volatile for GC analysis. A common method is the N-pentafluorobenzoyl di-n-butyl amide derivatization.
-
Add a suitable solvent and the derivatizing agent to the sample.
-
Heat the mixture to facilitate the reaction.
-
-
After derivatization, extract the derivative into an organic solvent suitable for GC-MS injection.
GC-MS Analysis
-
Inject the extracted sample into a gas chromatograph equipped with a suitable column for separating the taurine derivative.
-
The separated derivative enters the mass spectrometer.
-
Monitor the specific ions corresponding to the ¹⁴N-taurine derivative (m/z 302) and the ¹⁵N-taurine derivative (m/z 303).[6]
-
Quantify the amount of ¹⁵N-taurine by comparing the peak area of the m/z 303 ion to that of the m/z 302 ion and the internal standard.
Signaling Pathways and Experimental Workflows
Taurine Biosynthesis Pathway from Cysteine
Taurine is endogenously synthesized from the amino acid cysteine. The incorporation of a ¹⁵N label from a precursor amino acid like ¹⁵N-cysteine can be traced through this pathway to the final product, this compound.
Experimental Workflow for In Vivo Metabolic Tracing
The following diagram illustrates a typical workflow for an in vivo metabolic tracing study using this compound.
Conclusion
This compound is an invaluable tool for researchers and scientists in the fields of metabolism, nutrition, and drug development. Its use as a stable isotope tracer allows for the safe and precise investigation of taurine's metabolic pathways and kinetics. The detailed protocols and workflows provided in this guide offer a solid foundation for the design and execution of experiments utilizing this compound, ultimately contributing to a deeper understanding of its physiological and pathological roles.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. Synthesis of taurine | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. biorxiv.org [biorxiv.org]
Synthesis and Purification of ¹⁵N-Labeled Taurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of ¹⁵N-labeled taurine. The methodologies detailed herein are aimed at providing researchers, scientists, and drug development professionals with a robust framework for producing high-purity, isotopically labeled taurine for a variety of research applications, including metabolic studies and as an internal standard for quantitative analysis.
Introduction
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid with a multitude of physiological roles. The use of stable isotope-labeled taurine, particularly ¹⁵N-labeled taurine, is invaluable for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification. This guide outlines a common and effective method for the synthesis of ¹⁵N-taurine from ¹⁵N-ethanolamine, followed by detailed purification protocols.
Synthesis of ¹⁵N-Labeled Taurine
The most prevalent method for synthesizing taurine is a two-step process starting from ethanolamine. To produce ¹⁵N-labeled taurine, ¹⁵N-ethanolamine is used as the starting material. The synthesis proceeds via an esterification reaction followed by a sulfonation reaction.
Overall Reaction Scheme
The synthesis can be summarized by the following two reactions:
-
Esterification: ¹⁵N-Ethanolamine reacts with sulfuric acid to form ¹⁵N-2-aminoethyl hydrogen sulfate.
-
Sulfonation: The ¹⁵N-2-aminoethyl hydrogen sulfate intermediate is then reacted with a sulfonating agent, such as sodium sulfite or ammonium sulfite, to yield ¹⁵N-taurine.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of ¹⁵N-taurine.
Caption: General workflow for the two-step synthesis of ¹⁵N-taurine.
Detailed Experimental Protocol: Synthesis of ¹⁵N-Taurine
This protocol is adapted from established methods for taurine synthesis.
Materials:
-
¹⁵N-Ethanolamine (¹⁵NH₂CH₂CH₂OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Sulfite (Na₂SO₃) or Ammonium Sulfite ((NH₄)₂SO₃)
-
Toluene (for azeotropic removal of water, optional)
-
Absolute Ethanol
-
Deionized Water
Step 1: Esterification of ¹⁵N-Ethanolamine
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), place 40 mL of ¹⁵N-ethanolamine.
-
Slowly add a molar equivalent of concentrated sulfuric acid (e.g., a molar ratio of ethanolamine to sulfuric acid of 1:0.95) while cooling the flask in an ice bath to manage the exothermic reaction.
-
If using an azeotropic removal of water, add 70 mL of toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
After the reaction is complete, cool the mixture to room temperature. The product, ¹⁵N-2-aminoethyl hydrogen sulfate, will precipitate.
-
Filter the solid product and wash it with absolute ethanol to remove any unreacted starting materials.
-
Dry the ¹⁵N-2-aminoethyl hydrogen sulfate under vacuum.
Step 2: Sulfonation of ¹⁵N-2-Aminoethyl Hydrogen Sulfate
-
In a clean round-bottom flask, dissolve the dried ¹⁵N-2-aminoethyl hydrogen sulfate in deionized water.
-
Add sodium sulfite or ammonium sulfite to the solution. A molar ratio of sulfite to the sulfate ester of 1.8:1 is recommended for optimal conversion.[1]
-
Heat the reaction mixture to a temperature of 75-105°C and maintain it for 12 hours with stirring.[2] The use of ultrasound may assist in improving the reaction rate.[2]
-
After the reaction is complete, the resulting solution will contain crude ¹⁵N-taurine, along with inorganic salts such as sodium sulfate or ammonium sulfate.
Purification of ¹⁵N-Labeled Taurine
The crude ¹⁵N-taurine solution requires purification to remove unreacted reagents and inorganic byproducts. A combination of ion-exchange chromatography and recrystallization is highly effective.
Purification Workflow
The following diagram outlines the purification process.
Caption: Workflow for the purification of ¹⁵N-taurine.
Detailed Experimental Protocol: Purification
Step 1: Ion-Exchange Chromatography (Desalting)
This step is crucial for removing the bulk of inorganic salts.
Materials:
-
Strongly acidic cation exchange resin (e.g., Dowex 50W X8, H⁺ form)
-
Weakly basic anion exchange resin (OH⁻ form)
-
Hydrochloric Acid (HCl), 0.5 N
-
Deionized water
Procedure:
-
Prepare a column with a strongly acidic cation exchange resin (H⁺ form).
-
Adjust the pH of the crude ¹⁵N-taurine solution to approximately 2.8 with 0.5 N HCl.
-
Load the acidified solution onto the equilibrated cation exchange column.
-
Wash the column with deionized water to elute the ¹⁵N-taurine. The inorganic cations will be retained by the resin.
-
(Optional) For further purification, the eluate containing ¹⁵N-taurine can be passed through a weakly basic anion exchange resin (OH⁻ form) to remove any remaining anionic impurities.
-
Collect the fractions containing ¹⁵N-taurine. The presence of taurine can be monitored by thin-layer chromatography (TLC) or other analytical methods.
Step 2: Recrystallization
Recrystallization is performed to obtain high-purity crystalline ¹⁵N-taurine.
Materials:
-
Ethanol (95% or absolute)
-
Deionized water
Procedure:
-
Combine the ¹⁵N-taurine containing fractions from the ion-exchange chromatography and concentrate the solution by rotary evaporation.
-
Dissolve the concentrated residue in a minimum amount of hot deionized water.
-
Slowly add ethanol (an anti-solvent) to the hot solution until it becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the ¹⁵N-taurine crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture and then with cold absolute ethanol.
-
Dry the pure ¹⁵N-taurine crystals under vacuum.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of unlabeled taurine. Yields for the ¹⁵N-labeled synthesis are expected to be comparable, though may be slightly lower due to the higher cost of the starting material and potential for more careful handling to minimize loss.
| Parameter | Esterification | Sulfonation | Purification (Recrystallization) | Overall Yield | Purity | Reference |
| Reaction Conditions | Molar ratio of ethanolamine to H₂SO₄: 1:0.95 | Molar ratio of intermediate to sulfite: 1:1.8; Temp: 75-105°C; Time: 12h | Solvent: Ethanol-water | - | - | [1][2] |
| Conversion/Yield | ~100% conversion of ethanolamine | 56.2% - 76.43% conversion of intermediate | 67.94% crystallization yield | 25.57% (after purification) | >99% | [1][2][3] |
Conclusion
The synthesis and purification of ¹⁵N-labeled taurine can be reliably achieved through the two-step chemical synthesis from ¹⁵N-ethanolamine, followed by a robust purification strategy involving ion-exchange chromatography and recrystallization. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to produce high-purity ¹⁵N-taurine for their specific research needs. Careful optimization of reaction and purification conditions will ensure high yields and the desired isotopic enrichment for successful application in metabolic and analytical studies.
References
A Technical Guide to High-Purity Taurine-15N for Researchers and Drug Development Professionals
Introduction: Taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid, plays a crucial role in a multitude of physiological processes, from neuromodulation and cardiovascular function to bile acid conjugation and antioxidant defense. To unravel the intricate metabolic pathways and mechanisms of action of taurine, researchers increasingly rely on stable isotope-labeled analogs. This technical guide provides an in-depth overview of high-purity Taurine-15N, a powerful tool for researchers, scientists, and drug development professionals. We will explore its commercial availability, analytical specifications, and detailed experimental protocols for its use as a metabolic tracer and an internal standard in mass spectrometry.
Commercial Suppliers and Specifications of High-Purity this compound
Several reputable chemical suppliers offer high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select the appropriate grade for their experimental needs. Key parameters to consider are isotopic purity (atom % 15N) and chemical purity.
Below is a comparative summary of commercially available high-purity this compound. Researchers are encouraged to request lot-specific Certificates of Analysis (COA) from the suppliers for detailed quantitative data.
| Supplier | Product/Catalog No. | Isotopic Purity (atom % 15N) | Chemical Purity | CAS Number |
| Sigma-Aldrich | 491330 | 98% | 98% (CP) | 127041-63-8 |
| Cambridge Isotope Laboratories, Inc. | CNLM-10253-PK (also contains 13C) | 98% | 98% | 2483830-42-6 (labeled) |
| EvitaChem | EVT-450533 | Not specified | Not specified | 127041-63-8 |
| Smolecule | S1534056 | Not specified | Not specified | 127041-63-8 |
| BOC Sciences | BLP-010085 | Not specified | Not specified | 127041-63-8 |
Note: Isotopic and chemical purity levels are subject to batch-to-batch variability. A Certificate of Analysis for a specific lot can be obtained from the supplier's website or by contacting their technical service department. For instance, Sigma-Aldrich provides a portal to search for COAs using the product and lot number.
Experimental Protocols
The unique spectroscopic properties of this compound make it an invaluable tool in metabolic research and quantitative analysis. Below are detailed methodologies for its application as a metabolic tracer and an internal standard.
This compound as a Metabolic Tracer in In Vivo Studies
Stable isotope tracers like this compound allow for the dynamic study of metabolic pathways under physiological conditions.[1] The following protocol is a general framework for an in vivo tracer study to investigate taurine metabolism.
Objective: To determine the kinetics of taurine metabolism in a model organism.
Materials:
-
This compound (high purity)
-
Sterile saline solution
-
Model organism (e.g., mice, rats)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Tracer Administration:
-
Sample Collection:
-
House the animals in metabolic cages for timed collection of urine and feces.
-
Collect blood samples at predetermined time points post-tracer administration. Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry Analysis (Urine):
-
Thaw urine samples. For the analysis of total taurine (free and conjugated), an aliquot of urine should be hydrolyzed.
-
Derivatize the taurine in the samples to make it volatile for GC-MS analysis. A common method is the formation of the N-pentafluorobenzoyl di-n-butyl amide derivative.[2]
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples by GC-MS or LC-MS.
-
Monitor the ion fragments corresponding to unlabeled taurine (e.g., m/z 302 for the N-pentafluorobenzoyl di-n-butyl amide derivative) and 15N-labeled taurine (e.g., m/z 303).[2]
-
-
Data Analysis:
-
Generate a calibration curve using standards of known 15N-taurine enrichment.
-
Calculate the mole percent excess of 15N-taurine in the biological samples.
-
From the kinetic data, calculate key metabolic parameters such as the half-life and body pool of taurine.[2]
-
This compound as an Internal Standard in LC-MS/MS Analysis
Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry due to their similar chemical and physical properties to the analyte of interest.
Objective: To accurately quantify the concentration of taurine in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.
Materials:
-
This compound (high purity)
-
Unlabeled Taurine standard
-
Biological sample
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
LC-MS/MS system
Methodology:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of unlabeled taurine of known concentration.
-
Prepare a stock solution of this compound of known concentration.
-
-
Sample Preparation:
-
To a known volume of the biological sample, add a known amount of the this compound internal standard solution.
-
Precipitate the proteins by adding a sufficient volume of ice-cold organic solvent (e.g., 3 volumes of methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate taurine from other components in the sample.
-
Optimize the mass spectrometer parameters for the detection of both unlabeled taurine and this compound. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the unlabeled taurine to the peak area of the this compound internal standard against the concentration of the unlabeled taurine standards.
-
Calculate the concentration of taurine in the biological samples by interpolating the peak area ratio from the calibration curve.
-
Taurine Signaling and Metabolic Pathways
This compound is instrumental in elucidating the biosynthesis, degradation, and signaling functions of taurine.
Taurine Biosynthesis
In mammals, taurine is primarily synthesized from cysteine in the liver. The pathway involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, which is then oxidized to taurine.
Taurine Transporter (TauT) Regulation
The intracellular concentration of taurine is tightly regulated by the taurine transporter (TauT), a sodium- and chloride-dependent transporter. The activity and expression of TauT are modulated by various signaling pathways, including protein kinase C (PKC) and various transcription factors.
Taurine in Neuromodulation
Taurine is an important neuromodulator in the central nervous system. It can act as an agonist at GABA-A receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This mechanism contributes to its neuroprotective effects.
References
The Isotopic Signature of a Vital Molecule: A Technical Guide to the Natural Abundance of ¹⁵N in Taurine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a sulfur-containing amino acid that plays a crucial role in a multitude of physiological processes, including neuromodulation, osmoregulation, and conjugation of bile acids. While not incorporated into proteins, its abundance in various tissues underscores its importance in cellular function. The study of the natural abundance of stable isotopes, particularly nitrogen-15 (¹⁵N), in biomolecules offers a powerful tool to trace metabolic pathways and understand nutrient flow through ecosystems. This guide provides a comprehensive overview of the natural abundance of ¹⁵N in taurine, its biosynthetic origins, and the analytical methods used for its determination. For researchers and professionals in drug development, understanding the isotopic signature of taurine can provide insights into its metabolism, bioavailability, and the impact of xenobiotics on its endogenous pathways.
Taurine Biosynthesis and ¹⁵N Incorporation
The nitrogen atom in taurine is derived from the amino acid cysteine. The primary pathway for taurine biosynthesis in mammals occurs in the liver and involves a series of enzymatic reactions. The nitrogen isotope ratio (δ¹⁵N) of taurine is therefore directly influenced by the δ¹⁵N of the cysteine pool from which it is synthesized. Cysteine, in turn, derives its nitrogen from other amino acids through transamination reactions, ultimately linking the δ¹⁵N of taurine to the overall nitrogen metabolism of the organism and its dietary inputs.
The main biosynthetic pathway for taurine from cysteine is illustrated below:
Natural Abundance of ¹⁵N in Taurine and its Precursors
Direct measurements of the natural abundance of ¹⁵N in taurine are not widely available in published literature. However, we can infer the expected δ¹⁵N values of taurine by examining the δ¹⁵N values of its precursor, cysteine, and other related amino acids in various biological systems. The δ¹⁵N value of an organism's tissues is typically enriched by 3-5‰ relative to its diet[1]. This trophic enrichment is due to the preferential excretion of the lighter ¹⁴N isotope in waste products like urea.
The following table summarizes the δ¹⁵N values of amino acids relevant to taurine synthesis found in various organisms. These values provide a baseline for estimating the δ¹⁵N of taurine.
| Species | Tissue | Amino Acid | δ¹⁵N (‰) | Reference |
| Beef Cattle (Bos taurus) | Plasma | Methionine | ~ +5 to +10 | [2] |
| Beef Cattle (Bos taurus) | Plasma | Phenylalanine | ~ +5 to +10 | [2] |
| Cetaceans (various) | Skin, Baleen, Dentine | Phenylalanine | +5.53 to +14.31 | [3] |
| Cetaceans (various) | Skin, Baleen, Dentine | Glutamic Acid | +13.26 to +33.73 | [3] |
| Marine Fish (various) | Muscle | Phenylalanine | -3 to +5 | [4] |
| Marine Fish (various) | Muscle | Glutamic Acid | +10 to +21 | [4] |
| Marine Animals (various) | Biomass | Serine | -7 to +2 (relative to bulk) | [5] |
Note: δ¹⁵N values are expressed in per mil (‰) relative to the international standard, atmospheric N₂.
Based on these precursor values, the δ¹⁵N of taurine is expected to reflect the trophic level of the organism. For instance, in marine ecosystems, where baseline δ¹⁵N values can be higher, taurine in top predators would likely exhibit significantly positive δ¹⁵N values. Conversely, in terrestrial herbivores, the δ¹⁵N of taurine would be lower, reflecting the isotopic composition of their plant-based diet.
Experimental Protocols for Determining ¹⁵N Abundance in Taurine
The determination of the natural abundance of ¹⁵N in specific amino acids like taurine requires a specialized analytical technique known as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). Due to taurine's high polarity, derivatization is a necessary step to make it volatile for gas chromatography.
Sample Preparation
-
Homogenization: Tissues are flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to remove water. The dried tissue is ground into a fine, homogenous powder.
-
Lipid Extraction: Lipids can interfere with the analysis and are removed by extraction with a 2:1 chloroform:methanol solution.
-
Hydrolysis: The protein fraction of the lipid-free tissue is hydrolyzed to release individual amino acids. This is typically done using 6M HCl at 110°C for 24 hours.
-
Amino Acid Purification: The hydrolysate is dried and the amino acids are purified using cation-exchange chromatography.
Derivatization of Taurine
A one-step protocol using triethylorthoacetate (TEOA) has been shown to be effective for the simultaneous derivatization of both the amino and sulfonic acid groups of taurine, without inducing nitrogen isotope fractionation.
GC-C-IRMS Analysis
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The individual amino acid derivatives are separated on a capillary column based on their volatility and interaction with the stationary phase.
-
Combustion: As each compound elutes from the GC, it passes through a combustion furnace (typically at >900°C) where it is converted into CO₂, H₂O, and N₂ gas.
-
Reduction and Water Removal: The combustion products then pass through a reduction furnace to convert NOx species to N₂, and water is removed through a trap.
-
Isotope Ratio Mass Spectrometry (IRMS): The purified N₂ gas enters the mass spectrometer, where it is ionized. The ion beams of masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N) are measured by a detector.
-
Data Analysis: The ratio of the ion beams is used to calculate the δ¹⁵N value of the amino acid relative to a calibrated reference gas.
The general workflow for this analysis is depicted below:
Applications and Future Directions
The analysis of ¹⁵N natural abundance in taurine has several potential applications for researchers and drug development professionals:
-
Metabolic Research: Tracing the incorporation of ¹⁵N-labeled precursors into taurine can elucidate its biosynthetic and catabolic rates in various tissues and disease states. A study on taurine metabolism in cats used a dual stable isotope analysis with [¹⁵N]- and [1,2-¹³C₂]taurine to evaluate the extent of taurine transamination[6].
-
Nutritional Science: The δ¹⁵N of taurine can serve as a biomarker for dietary protein sources and trophic level.
-
Pharmacology and Toxicology: Investigating how drugs or toxins affect the δ¹⁵N of taurine can provide insights into their impact on sulfur amino acid metabolism.
-
Drug Development: For taurine-based therapeutics, understanding the natural isotopic signature can aid in bioavailability and pharmacokinetic studies.
Future research should focus on establishing a comprehensive database of taurine δ¹⁵N values across a wide range of species, tissues, and geographical locations. This will provide a crucial baseline for the applications mentioned above.
Conclusion
While direct quantitative data on the natural abundance of ¹⁵N in taurine is currently limited, a strong theoretical framework exists to predict its isotopic signature based on the δ¹⁵N of its metabolic precursors, primarily cysteine. The analytical methods for compound-specific isotope analysis are well-established and can be readily applied to taurine. For researchers in the life sciences and drug development, the δ¹⁵N of taurine represents a promising, yet underexplored, biomarker for understanding the intricate details of its metabolism and its role in health and disease. The continued application of stable isotope analysis will undoubtedly shed more light on the biogeochemical journey of this vital molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Natural 15N abundance in specific amino acids indicates associations between transamination rates and residual feed intake in beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid δ15N underestimation of cetacean trophic positions highlights limited understanding of isotopic fractionation in higher marine consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Compound-Specific Nitrogen Isotope Analysis of Amino Acids in Eye Lenses as a New Tool to Reconstruct the Geographic and Trophic Histories of Fish [frontiersin.org]
- 5. Factors Controlling the Stable Nitrogen Isotopic Composition (δ15N) of Lipids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Cellular Function: An In-depth Technical Guide to Taurine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurine, a semi-essential sulfur-containing amino acid, is a molecule of profound biological significance, implicated in a vast array of physiological processes. Unlike proteinogenic amino acids, taurine is not incorporated into proteins but exists as a free amino acid in high concentrations within excitable tissues such as the brain, heart, and muscle. Its metabolism, though seemingly straightforward, is intricately regulated and its dysregulation is associated with a spectrum of pathologies, including cardiovascular diseases, neurological disorders, and metabolic syndrome. This technical guide provides a comprehensive overview of the core taurine metabolism pathways, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling cascades. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to understand and target the multifaceted roles of taurine in health and disease.
Core Taurine Metabolism Pathways
The endogenous synthesis of taurine primarily occurs in the liver and brain from the sulfur-containing amino acid cysteine. Two main pathways have been elucidated: the cysteine sulfinic acid pathway, which is the major route in mammals, and the transsulfuration pathway.
The Cysteine Sulfinic Acid Pathway
This principal pathway involves a series of enzymatic reactions that convert cysteine to taurine.
-
Step 1: Oxidation of Cysteine: Cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO) , a non-heme iron enzyme. This is a critical regulatory step in cysteine catabolism.
-
Step 2: Decarboxylation of Cysteine Sulfinic Acid: Cysteine sulfinic acid is then decarboxylated to form hypotaurine by the enzyme cysteine sulfinate decarboxylase (CSAD) , also known as sulfinoalanine decarboxylase.
-
Step 3: Oxidation of Hypotaurine: Finally, hypotaurine is oxidized to taurine. While this step was previously thought to be spontaneous, recent evidence suggests the involvement of an enzymatic catalyst.
The Transsulfuration Pathway
A secondary route for taurine synthesis involves the transsulfuration pathway, which converts homocysteine to cystathionine. Cystathionine is then converted to cysteine, which can subsequently enter the cysteine sulfinic acid pathway to produce taurine.
Quantitative Data in Taurine Metabolism
Understanding the quantitative aspects of taurine metabolism is crucial for assessing its physiological roles and the impact of its dysregulation.
| Parameter | Enzyme/Molecule | Value | Organism/Conditions | Reference |
| Vmax | Recombinant Cysteine Dioxygenase | 20.0 µmol min⁻¹ mg⁻¹ | Recombinant | [1] |
| Apparent Km | Recombinant Cysteine Dioxygenase | 0.4 mM | Recombinant | [1] |
| EC50 (GABAA Receptor Activation) | Taurine | 116 µM | Murine cerebellar granule cells | [2] |
| IC50 ([³H]muscimol displacement) | Taurine | 125 µM | Mouse brain homogenates | [2] |
Table 1: Quantitative data related to key components of taurine metabolism.
Signaling Pathways Influenced by Taurine
Taurine exerts its diverse physiological effects by modulating several key signaling pathways.
Taurine and GABAA Receptor Signaling
Taurine can act as an agonist at γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3][4] This interaction is crucial for its neuroprotective and neuromodulatory roles. The affinity of taurine for GABAA receptors is dependent on the subunit composition of the receptor.[4]
Taurine and Calcium Signaling
Taurine plays a critical role in maintaining intracellular calcium homeostasis, a process vital for cellular function, particularly in excitable tissues.[5][6][7] It modulates calcium levels through several mechanisms, including effects on voltage-gated calcium channels and the Na+/Ca2+ exchanger.[5][8]
Taurine and SIRT1/AMPK/FOXO1 Signaling
Recent studies have highlighted the role of taurine in activating the SIRT1/AMPK/FOXO1 signaling pathway, which is a key regulator of cellular energy metabolism and lipid homeostasis.[9][10] This pathway is a promising target for interventions in metabolic disorders.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to advancing our understanding of taurine metabolism.
Measurement of Taurine Concentration in Biological Samples
Method: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization [11]
This method allows for the sensitive and specific quantification of taurine in various biological matrices.
Workflow:
Protocol:
-
Sample Preparation:
-
For plasma/serum: Deproteinize by adding an equal volume of 10% sulfosalicylic acid, vortex, and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
For tissues: Homogenize the tissue in a suitable buffer (e.g., 50 mM MES, pH 6.1) and deproteinize as described for plasma.
-
-
Derivatization:
-
Mix the deproteinized sample with an o-phthalaldehyde (OPA) working solution (containing 2-mercaptoethanol) in a borate buffer (pH 10.4).
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the fluorescent OPA-taurine derivative using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of taurine.
-
Calculate the taurine concentration in the samples by comparing their peak areas to the standard curve.
-
Cysteine Dioxygenase (CDO) Activity Assay
Method: Measurement of Cysteinesulfinate Formation [12][13][14][15]
This assay determines the activity of CDO by quantifying the product, cysteine sulfinic acid.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM MES, pH 6.1)
-
Ferrous sulfate (e.g., 0.3 mM)
-
Cysteine (substrate, e.g., 3 mM)
-
Bathocuproine disulfonate (copper chelator, e.g., 0.0625 mM)
-
Hydroxylamine (to inhibit product degradation, optional for purified enzyme)
-
-
Enzyme Preparation:
-
Prepare a tissue homogenate or cell lysate in a suitable buffer.
-
For purified enzyme, dilute to an appropriate concentration.
-
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with the reaction mixture (without cysteine) for a short period to ensure enzyme saturation with iron.
-
Initiate the reaction by adding cysteine.
-
Incubate at 37°C for a defined time (e.g., 10-30 minutes).
-
Stop the reaction by adding an acid (e.g., 5% sulfosalicylic acid).
-
-
Product Quantification:
-
Centrifuge the reaction mixture to pellet the precipitated protein.
-
Quantify the cysteine sulfinic acid in the supernatant using HPLC with pre-column derivatization as described for taurine measurement.
-
-
Calculation: Express CDO activity as nmol of cysteine sulfinic acid formed per minute per mg of protein.
Cysteine Sulfinate Decarboxylase (CSAD) Activity Assay
Method: Circular Dichroism (CD) Spectroscopy [16]
This method offers a direct and continuous way to measure CSAD activity by monitoring the change in the CD signal as the chiral substrate is converted to an achiral product.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., 20 mM potassium phosphate, pH 7.2)
-
Pyridoxal-5'-phosphate (PLP, cofactor, e.g., 0.6 mM)
-
Dithiothreitol (DTT, e.g., 0.2 mM)
-
EDTA (e.g., 0.1 mM)
-
Cysteine sulfinic acid (substrate, at various concentrations for kinetic analysis)
-
-
Enzyme Preparation:
-
Use purified recombinant human CSAD.
-
-
Assay Procedure:
-
Add the enzyme to the reaction mixture in the cuvette.
-
Immediately start monitoring the decrease in the CD signal at a specific wavelength (e.g., 220 nm) over time using a spectropolarimeter.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Taurine Metabolism in Drug Development
The pivotal role of taurine in cellular homeostasis makes its metabolic pathways attractive targets for therapeutic intervention.
Targeting Cysteine Dioxygenase (CDO)
Inhibition of CDO can modulate intracellular cysteine levels and has been explored for its therapeutic potential.
-
Inhibitors: Several compounds have been identified as inhibitors of CDO, including:
-
DL-propargylglycine: An inhibitor of cystathionine γ-lyase that can indirectly affect CDO activity by limiting cysteine availability.[17]
-
N-acetylcysteine (NAC): A precursor to cysteine that may act as a competitive inhibitor.[17]
-
L-methionine: Competes with cysteine for cellular uptake and utilization.[17]
-
Homocysteine: A natural competitive inhibitor of CDO.[18]
-
Modulating the Taurine Transporter (TauT)
The taurine transporter (TauT) is responsible for the cellular uptake of taurine and is a key regulator of intracellular taurine concentrations.[19][20][21]
-
Inhibitors:
Conclusion
The metabolic pathways of taurine are central to a multitude of cellular functions, and their dysregulation is implicated in numerous disease states. This technical guide has provided a comprehensive overview of the core metabolic pathways, quantitative data, key signaling interactions, detailed experimental protocols, and potential avenues for therapeutic targeting. For researchers, scientists, and drug development professionals, a thorough understanding of taurine metabolism is paramount for unraveling the complexities of cellular regulation and for the rational design of novel therapeutic strategies aimed at modulating the activity of this biologically crucial amino acid. The continued exploration of this fascinating molecule and its intricate metabolic network holds immense promise for advancing human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions [frontiersin.org]
- 3. Pharmacological characterization of GABAA receptors in taurine-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of taurine in regulation of intracellular calcium level and neuroprotective function in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Calcium Channels by Taurine Acting Via a Metabotropic-like Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taurine replacement attenuates hyperalgesia and abnormal calcium signaling in sensory neurons of STZ-D rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of neuroprotective function of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. besjournal.com [besjournal.com]
- 12. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. EP3251664A1 - Cysteine dioxygenase inhibitors for prolonging the lifespan of a subject - Google Patents [patents.google.com]
- 19. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability and Isotopic Enrichment of Taurine-¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including osmoregulation, neuromodulation, and bile salt conjugation. Its stability and metabolic fate are of significant interest in the fields of nutrition, disease pathology, and drug development. The use of stable isotope-labeled taurine, particularly Taurine-¹⁵N, allows for precise tracing and quantification of its in vivo kinetics without the complications of radioactivity. This technical guide provides an in-depth overview of the in vivo stability and isotopic enrichment of Taurine-¹⁵N, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant metabolic pathways.
Data Presentation: In Vivo Stability and Isotopic Enrichment of Taurine-¹⁵N
The following tables summarize quantitative data on the in vivo stability and isotopic enrichment of taurine, primarily from studies utilizing stable isotope tracers. While direct human data for Taurine-¹⁵N is limited in publicly available literature, data from animal models and studies using other taurine isotopes provide valuable insights into its kinetic profile.
| Parameter | Species | Value | Tissue/Fluid | Tracer | Citation |
| Half-life (t½) | Cat | 29.3 ± 2.9 hours (free taurine) | Body | Taurine-¹⁵N | [1] |
| Cat | 35.0 ± 1.4 hours (total taurine) | Body | Taurine-¹⁵N | [1] | |
| Human | ~1.0 ± 0.3 hours (pharmacokinetics of unlabeled taurine) | Plasma | Unlabeled Taurine | [2][3] | |
| Appearance Rate (Ra) | Human | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | Plasma | [1,2-¹³C₂]Taurine | [4][5] |
| Taurine Body Pool | Cat | 137 ± 22 mg/kg (free taurine) | Body | Taurine-¹⁵N | [1] |
| Cat | 157 ± 11 mg/kg (total taurine) | Body | Taurine-¹⁵N | [1] |
Note: Data from feline studies may not be directly extrapolated to humans but provides the closest available reference for Taurine-¹⁵N kinetics.
| Study Population | Tracer Administration | Time Point | Isotopic Enrichment (MPE) | Tissue/Fluid | Citation |
| Healthy Adult Humans | Continuous infusion of [1,2-¹³C₂]taurine | 5 hours (steady state) | Not explicitly stated, but plateau reached | Plasma | [4][5] |
| Healthy Adult Humans | Continuous infusion of [1,2-¹³C₂]taurine | 5 hours (steady state) | Lower than plasma | Whole Blood | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Taurine-¹⁵N kinetics. The following sections outline key experimental protocols cited in the literature.
Protocol 1: Determination of Taurine-¹⁵N Enrichment in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a study on taurine kinetics in cats.[1]
1. Sample Collection and Preparation:
-
Administer a single oral bolus dose of Taurine-¹⁵N (e.g., 20 mg/kg body weight).
-
Collect urine samples at regular intervals (e.g., daily).
-
For total taurine measurement, hydrolyze a urine aliquot. For free taurine, use unhydrolyzed urine.
-
Samples can be directly derivatized without extensive purification.
2. Derivatization:
-
React the urine sample with a derivatizing agent to create a volatile taurine derivative suitable for GC-MS analysis. A common derivative is the N-pentafluorobenzoyl di-n-butyl amide.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column appropriate for separating the taurine derivative.
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode.
-
Selected Ion Monitoring (SIM): Selectively monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) taurine derivative fragments. For the N-pentafluorobenzoyl di-n-butyl amide derivative, the fragment [M-(di-n-butyl amide)]⁺ can be monitored at m/z 302 for ¹⁴N-taurine and m/z 303 for ¹⁵N-taurine.[1]
4. Quantification:
-
Generate calibration curves using standards with known concentrations of Taurine-¹⁵N.
-
Calculate the mole percent excess of ¹⁵N-taurine in the urine samples based on the measured ion ratios.
Protocol 2: Analysis of Taurine Isotopic Enrichment in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized approach based on modern analytical methods for amino acids in biological fluids.[6][7]
1. Sample Preparation:
-
Collect blood samples into appropriate anticoagulant tubes and centrifuge to separate plasma.
-
Deproteinize the plasma sample by adding a precipitating agent (e.g., acetonitrile or sulfosalicylic acid).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be directly injected or further diluted prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A column with hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column is often used for polar molecules like taurine.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method to specifically detect and quantify both unlabeled and ¹⁵N-labeled taurine. This involves monitoring the transition of a specific precursor ion to a product ion for each analyte.
-
Taurine (¹⁴N): Precursor ion (m/z) -> Product ion (m/z)
-
Taurine-¹⁵N: Precursor ion (m/z+1) -> Product ion (m/z+1 or other specific fragment)
-
3. Quantification:
-
Prepare calibration standards in a matrix similar to the biological sample (e.g., analyte-free plasma) to account for matrix effects.
-
Use a stable isotope-labeled internal standard (e.g., Taurine-d₄) to improve accuracy and precision.
-
Calculate the isotopic enrichment of Taurine-¹⁵N in the plasma samples from the calibration curve.
Mandatory Visualization
Taurine Biosynthesis Pathway
The primary pathway for taurine biosynthesis in mammals is the cysteine sulfinate pathway, which occurs mainly in the liver. This pathway involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, and finally oxidation to taurine.[8][9][10]
Caption: Cysteine sulfinate pathway for taurine biosynthesis.
Taurine Transport and Regulation
Taurine is transported into cells against a concentration gradient by the Na⁺/Cl⁻-dependent taurine transporter (TauT). The expression and activity of TauT are regulated by various factors, including intracellular taurine concentration and hypertonicity, through signaling pathways like the TonEBP pathway.[11][12][13]
Caption: Regulation of the taurine transporter (TauT).
Experimental Workflow for a Taurine-¹⁵N Tracer Study
A typical workflow for an in vivo study using Taurine-¹⁵N involves administration of the tracer, collection of biological samples over time, sample processing, and analysis by mass spectrometry to determine isotopic enrichment.
Caption: Workflow for a Taurine-¹⁵N tracer study.
References
- 1. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oral taurine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Oral Taurine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation | MDPI [mdpi.com]
- 8. Taurine - Wikipedia [en.wikipedia.org]
- 9. Enzymes of the taurine biosynthetic pathway are expressed in rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The taurine transporter: mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of taurine transporter is regulated through the TonE (tonicity-responsive element)/TonEBP (TonE-binding protein) pathway and contributes to cytoprotection in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Taurine-15N in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in a multitude of physiological processes, including osmoregulation, neuromodulation, and the conjugation of bile acids. Its involvement in various metabolic pathways has made it a subject of intense research, particularly in the context of metabolic syndrome, obesity, and diabetes. The use of stable isotope-labeled taurine, specifically Taurine-15N (Taurine-¹⁵N), offers a powerful tool to non-invasively trace the in vivo kinetics, metabolism, and physiological fate of this important molecule. This technical guide provides a comprehensive review of the application of Taurine-¹⁵N in metabolic research, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant metabolic pathways.
Data Presentation: Quantitative Insights from Taurine Studies
The following tables summarize quantitative data from studies investigating the metabolic effects of taurine. While direct studies utilizing Taurine-¹⁵N are limited, the data from taurine supplementation studies provide a crucial context for designing and interpreting tracer experiments.
Table 1: Pharmacokinetic Parameters of Taurine from a Taurine-¹⁵N Tracer Study in Cats
| Parameter | Free Taurine | Total Taurine | Citation |
| Half-life (h) | 29.3 ± 2.9 | 35.0 ± 1.4 | [1] |
| Body Pool (mg/kg) | 137 ± 22 | 157 ± 11 | [1] |
This study utilized an oral bolus dose of 20 mg/kg body weight of Taurine-¹⁵N in cats to determine its kinetic properties.[1]
Table 2: Effects of Taurine Supplementation on Metabolic Parameters in Humans (Meta-analysis of Randomized Controlled Trials)
| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | Citation |
| Systolic Blood Pressure (mmHg) | -3.999 | -7.293 to -0.706 | 0.017 | [2] |
| Diastolic Blood Pressure (mmHg) | -1.509 | -2.479 to -0.539 | 0.002 | [2] |
| Fasting Blood Glucose (mg/dL) | -5.882 | -10.747 to -1.018 | 0.018 | [2] |
| Triglycerides (mg/dL) | -18.315 | -25.628 to -11.002 | < 0.001 | [2] |
| HDL-C (mg/dL) | 0.644 | -0.244 to 1.532 | 0.155 | [2] |
This meta-analysis included 25 randomized controlled trials with daily taurine dosages ranging from 0.5 g to 6 g.[2]
Table 3: Effects of Taurine Supplementation on Body Weight and Lipid Profile in Overweight/Obese College Students
| Parameter | Taurine Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Citation |
| Plasma Triglycerides (mg/dL) | Significant decrease (>8) | No significant change (8) | < 0.04 | [2] |
| Atherogenic Index | 2.75 to 2.30 | 2.91 to 2.99 | Significant | [2] |
This double-blind randomized study administered 3 g of taurine per day for 7 weeks.[2]
Experimental Protocols: Methodologies for Taurine-¹⁵N Metabolic Research
The following section details a key experimental protocol for a Taurine-¹⁵N kinetic study and a generalized workflow for in vivo stable isotope tracing.
Protocol 1: Determination of Taurine Kinetics using Taurine-¹⁵N in a Feline Model
This protocol is based on a study that determined the half-life and body pool of taurine in cats.[1]
1. Isotope Administration:
-
Isotope: Taurine-¹⁵N
-
Dosage: 20 mg/kg body weight
-
Route of Administration: Oral bolus
2. Sample Collection:
-
Sample Type: Urine
-
Collection Schedule: Urine was pooled on a daily basis.
3. Sample Preparation:
-
Urine samples were divided into two aliquots for the analysis of free and total taurine.
-
For total taurine analysis, urine samples were hydrolyzed.
-
Samples were directly derivatized without further purification.
4. Derivatization:
-
Reagent: N-pentafluorobenzoyl di-n-butyl amide
-
This derivatization step is crucial for making taurine volatile for Gas Chromatography analysis.
5. Analytical Method:
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Analysis: The fragment ion [M-(di-n-butyl amide)]⁺, which carries the labeled nitrogen atom, was selectively monitored at m/z 302 for ¹⁴N-taurine and m/z 303 for ¹⁵N-taurine.
-
Quantification: Isotopic enrichment (mole percent excess) was determined by creating calibration curves in both hydrolyzed and non-hydrolyzed urine samples spiked with known amounts of Taurine-¹⁵N.
6. Data Analysis:
-
The decay of ¹⁵N-taurine enrichment over time was used to calculate the half-life of taurine.
-
The taurine body pool was calculated by extrapolating the enrichment curve to zero time.
Generalized Workflow for an in vivo Taurine-¹⁵N Tracer Study
This workflow can be adapted for various research questions in different animal models, including humans.
Experimental workflow for a Taurine-¹⁵N tracer study.
Signaling Pathways and Metabolic Relationships
Taurine is involved in a complex network of metabolic pathways. Understanding these pathways is essential for designing and interpreting Taurine-¹⁵N tracer studies.
Taurine Biosynthesis and Metabolism
The primary pathway for endogenous taurine synthesis begins with the amino acid cysteine.
Major pathway of taurine biosynthesis from cysteine.
Once synthesized or ingested, taurine can undergo several metabolic transformations, including conjugation with bile acids in the liver and conversion to other metabolites.
Key metabolic fates of taurine in the body.
Taurine's Role in Cellular Regulation
Taurine influences several key signaling pathways involved in metabolic health. For instance, it has been shown to improve insulin sensitivity and regulate lipid metabolism.
Major cellular functions influenced by taurine.
Conclusion and Future Directions
The use of Taurine-¹⁵N as a stable isotope tracer provides a powerful methodology for elucidating the complex in vivo metabolism of taurine. While the number of published studies is currently limited, the detailed protocol from the feline kinetic study offers a solid foundation for future research. By combining Taurine-¹⁵N tracing with modern analytical techniques like high-resolution mass spectrometry and metabolomics, researchers can gain unprecedented insights into taurine's role in health and disease. Future studies should focus on applying this technology to human subjects to investigate the impact of taurine on metabolic disorders. Tracing the fate of the ¹⁵N label into downstream metabolites will also be crucial for understanding the full spectrum of taurine's metabolic influence. This technical guide serves as a resource for researchers and drug development professionals to design and implement robust studies utilizing Taurine-¹⁵N, ultimately advancing our understanding of its therapeutic potential.
References
Taurine-15N: A Comprehensive Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and experimental considerations for Taurine-15N, a stable isotope-labeled form of the amino acid taurine. This document is intended for use by professionals in research and drug development who are utilizing this compound in their studies.
Introduction to this compound
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation.[1][2] this compound is a non-radioactive, stable isotope-labeled version of taurine, where the nitrogen atom in the amino group is the heavy isotope ¹⁵N instead of the more common ¹⁴N. This isotopic labeling allows researchers to trace the metabolism and distribution of taurine in biological systems using mass spectrometry-based techniques without the hazards associated with radioactive isotopes.
Safety and Handling Guidelines
While this compound is not classified as a hazardous substance, it is essential to follow standard laboratory safety procedures.[3] The safety profile of this compound is considered identical to that of unlabeled taurine.
Hazard Identification
-
Potential Health Effects: May cause mild skin, eye, and respiratory tract irritation.[4][5][6] Ingestion of very large amounts may cause gastrointestinal upset.[7]
-
Physical Hazards: The fine powder can form dust clouds that may be flammable under certain conditions.[8]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is recommended:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[3][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or latex, should be worn.[2][3] Gloves must be inspected before use and disposed of properly.[2][3]
-
Body Protection: A standard laboratory coat is sufficient to prevent skin contact.[3]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator for dusts is recommended.[3]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
-
Handling:
-
Storage:
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[1][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1][3]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[8] Do not dispose of it in the sewer system or general trash.[13] Unused material may be sent to a licensed disposal company.[3]
Quantitative Data
The following tables summarize key quantitative data for taurine.
| Physical and Chemical Properties | |
| Molecular Formula | C₂H₇¹⁵NO₃S |
| Molecular Weight | 126.14 g/mol |
| Appearance | White crystalline powder |
| Melting Point | >300 °C[10] |
| Solubility | Soluble in water[10][12] |
| pH (5% aqueous solution) | 4.1 - 5.6 |
| pKa | 1.5 (sulfonic acid group), 9.0 (amino group) |
| Toxicological Data (for Taurine) | |
| LD50 Oral (Rat) | > 5,000 mg/kg[8][10] |
| LD50 Oral (Mouse) | > 7,000 mg/kg[5] |
| LD50 Intraperitoneal (Mouse) | 6,630 mg/kg[5] |
| LD50 Subcutaneous (Mouse) | 6,000 mg/kg[5] |
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodents for metabolic tracing studies. The exact dosage and administration route will depend on the specific research question.
Preparation of Dosing Solution
-
Determine the appropriate vehicle. For oral administration, this compound can be dissolved in sterile water or saline. For intravenous administration, use sterile saline.
-
Calculate the required concentration. Based on the desired dose and the animal's weight, calculate the concentration of this compound needed in the dosing solution.
-
Prepare the solution. Under sterile conditions, weigh the required amount of this compound and dissolve it in the chosen vehicle. Ensure the solution is completely dissolved and clear before administration.
Oral Gavage in Mice
This protocol is adapted from standard oral gavage procedures.[14][15][16][17][18]
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Use a proper-sized, blunt-tipped gavage needle (typically 20-22 gauge for an adult mouse). Gently insert the needle into the mouth, aiming towards the back of the throat. The needle should pass easily down the esophagus. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly inject the this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the animal for any signs of distress after the procedure.
Intravenous Injection in Rats (Tail Vein)
This protocol is adapted from standard intravenous injection procedures.[19][20][21]
-
Animal Restraint and Vein Dilation: Place the rat in a suitable restrainer. To dilate the tail veins, warm the tail using a heat lamp or warm water.
-
Needle Insertion: Use a small gauge needle (e.g., 25-27 gauge) attached to a syringe containing the this compound solution. Insert the needle into one of the lateral tail veins.
-
Administration: Once the needle is correctly placed in the vein, slowly inject the solution.
-
Withdrawal and Pressure: Gently withdraw the needle and apply pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Visualization of Pathways and Workflows
Taurine Biosynthesis Pathway
The primary pathway for taurine biosynthesis in mammals is the cysteine sulfinic acid pathway, which occurs mainly in the liver.[1][22]
Caption: Major pathway of taurine biosynthesis from cysteine.
Experimental Workflow for this compound Metabolic Tracing
This workflow outlines the key steps in a typical in vivo metabolic tracing experiment using this compound.
Caption: Workflow for in vivo this compound metabolic tracing.
Taurine's Role in Calcium Signaling
Taurine plays a significant role in modulating intracellular calcium concentrations, which is crucial for cellular function, particularly in excitable tissues.[9]
Caption: Taurine's modulation of intracellular calcium signaling.
Taurine's Antioxidant Mechanisms
Taurine contributes to cellular antioxidant defense through various mechanisms, including the scavenging of reactive oxygen species and the modulation of antioxidant enzymes.[8][22][23]
Caption: Key antioxidant mechanisms of taurine.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of taurine in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protective role of taurine against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taurine as an Essential Neuromodulator during Perinatal Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gavage [ko.cwru.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. depts.ttu.edu [depts.ttu.edu]
- 21. research.vt.edu [research.vt.edu]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Theoretical basis of stable isotope tracing with Taurine-15N
An In-depth Technical Guide to the Theoretical Basis of Stable Isotope Tracing with Taurine-¹⁵N
Introduction to Stable Isotope Tracing with Taurine-¹⁵N
Stable isotope tracing is a powerful methodology used in metabolic research to elucidate the pathways and dynamics of biochemical reactions within living systems.[1] This technique involves the administration of a molecule labeled with a stable, non-radioactive isotope, such as ¹⁵N, to a biological system.[1] By tracking the incorporation of this isotope into downstream metabolites, researchers can gain detailed insights into nutrient utilization, biosynthesis, and metabolic flux.[1][2]
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid with a multitude of physiological functions, including bile acid conjugation, osmoregulation, membrane stabilization, and modulation of cellular calcium levels.[3][4] Given its significant roles in health and disease, understanding the dynamics of taurine metabolism is crucial for researchers in fields ranging from basic science to drug development.[3][5] The use of Taurine-¹⁵N as a tracer allows for the precise quantification of taurine kinetics, providing a window into its synthesis, turnover, and fate within the body.[6][7] This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and applications of Taurine-¹⁵N stable isotope tracing.
Fundamentals of Stable Isotope Tracing
The core principle of stable isotope tracing lies in the ability to distinguish between the isotopically labeled tracer and the naturally abundant (unlabeled) tracee.[8] ¹⁵N is a stable, naturally occurring isotope of nitrogen, and molecules enriched with ¹⁵N can be detected and quantified using mass spectrometry.[9] When Taurine-¹⁵N is introduced into a biological system, it mixes with the endogenous taurine pool. Its journey through various metabolic processes can then be monitored by analyzing the ¹⁵N enrichment in taurine and its metabolites in biological samples like plasma, urine, or tissues.[6][10]
The data generated from these experiments can be used to determine key kinetic parameters, such as:
-
Rate of Appearance (Ra): The rate at which taurine enters the plasma pool, reflecting both endogenous synthesis and absorption.[8][11]
-
Metabolic Clearance Rate (MCR): The volume of plasma cleared of taurine per unit of time.[11]
-
Pool Size: The total amount of taurine in a specific metabolic compartment.[6]
-
Half-life (t½): The time required for the concentration of taurine in a pool to decrease by half.[6]
Taurine Metabolism and Physiological Functions
A thorough understanding of taurine's metabolic pathways is essential for designing and interpreting tracer studies.
Taurine Biosynthesis
In mammals, taurine is synthesized primarily in the liver and pancreas from the sulfur-containing amino acid cysteine.[12] There are three main biosynthetic pathways, with the cysteine sulfinic acid pathway being the most prominent.[13][14]
-
Cysteine Sulfinic Acid Pathway (Main Pathway): Cysteine is oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). Cysteine sulfinic acid is then decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine. Finally, hypotaurine is oxidized to taurine.[12][13]
-
Cysteamine Pathway: Cysteamine is oxidized to hypotaurine.[15]
-
Sulfoalanine Pathway: This is considered an auxiliary synthesis pathway.[13]
The rate-limiting enzymes in the main pathway are CDO and CSAD, and their activities directly influence the body's capacity for taurine synthesis.[13]
Physiological Roles of Taurine
Taurine is not incorporated into proteins but exists as a free amino acid in high concentrations in tissues like the heart, brain, skeletal muscle, and retina.[13][15] Its functions are diverse and critical for cellular homeostasis.
Taurine Transport
Taurine is actively transported into cells by specific transporters.[13] The two primary types are:
-
Na⁺/Cl⁻-dependent taurine transporter (TauT): This is a high-affinity transporter that is the main mechanism for moving taurine into cells, especially when extracellular concentrations are low.[13]
-
Proton-coupled amino acid transporter (PAT1): A low-affinity, high-capacity transporter that is more active when taurine levels are high.[13]
Experimental Protocols for Taurine-¹⁵N Tracing
A well-designed experimental protocol is critical for obtaining reliable and interpretable data from a Taurine-¹⁵N tracing study.[16]
Tracer Administration
Taurine-¹⁵N can be administered in two primary ways:
-
Bolus Injection: A single dose of the tracer is administered, and the decay of isotope enrichment is monitored over time.[11] This method is useful for determining pool sizes and turnover rates.[6]
-
Continuous Infusion: The tracer is infused at a constant rate until a steady-state isotopic enrichment is achieved in the plasma.[11] This approach is ideal for measuring the rate of appearance (Ra) of taurine.[11]
Sample Collection and Preparation
The choice of biological matrix depends on the research question.
| Sample Type | Collection Protocol | Preparation Steps |
| Whole Blood | Collect 1-2 ml in a sodium or lithium heparin tube (green top). Invert several times to mix.[17][18] | For analysis, samples are often frozen and thawed twice to lyse cells and release intracellular taurine.[18] |
| Plasma | Collect blood in a heparin or EDTA tube. Centrifuge immediately (e.g., 1500 rpm for 15 min).[18][19] | Carefully aspirate the plasma supernatant, avoiding the buffy coat (white blood cells), which contains high taurine levels. Deproteinize and store at -20°C or lower.[18][19] |
| Urine | Collect urine over a defined period (e.g., 24-hour collection) and pool the samples.[6] | Samples may be analyzed directly after appropriate dilution or after a hydrolysis step to measure total (free + conjugated) taurine.[6] |
| Tissue | Tissues of interest are surgically resected and immediately flash-frozen in liquid nitrogen to quench metabolic activity.[20] | Homogenize the frozen tissue and extract metabolites using appropriate solvent systems.[20] |
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for measuring ¹⁵N enrichment.[2][21]
GC-MS Protocol for Taurine-¹⁵N:
-
Derivatization: Due to its polarity, taurine must be chemically modified (derivatized) to become volatile for GC analysis. A common method is the formation of the N-pentafluorobenzoyl di-n-butyl amide derivative.[6] This step is critical and must be quantitative to avoid isotopic fractionation.[21]
-
Chromatographic Separation: The derivatized sample is injected into the gas chromatograph, where the taurine derivative is separated from other components.
-
Mass Spectrometry Detection: The separated derivative enters the mass spectrometer. For Taurine-¹⁵N analysis, selected ion monitoring (SIM) is used to record the ion fragments containing the nitrogen atom. For the N-pentafluorobenzoyl di-n-butyl amide derivative, the instrument would monitor the mass-to-charge ratios (m/z) for the unlabeled (¹⁴N) and labeled (¹⁵N) taurine fragments (e.g., m/z 302 and m/z 303, respectively).[6]
-
Quantification: The isotopic enrichment (mole percent excess) is calculated from the relative peak areas of the labeled and unlabeled ions.[6]
Quantitative Data from Taurine-¹⁵N Tracing Studies
The following table summarizes key quantitative findings from a Taurine-¹⁵N kinetic study in cats, providing an example of the data that can be generated.
| Parameter | Value (Free Taurine) | Value (Total Taurine) | Method | Source |
| Tracer Dose | 20 mg/kg body weight | 20 mg/kg body weight | Oral Bolus | [6] |
| Half-life (t½) | 29.3 ± 2.9 h | 35.0 ± 1.4 h | GC-MS | [6] |
| Taurine Body Pool | 137 ± 22 mg/kg | 157 ± 11 mg/kg | GC-MS | [6] |
| Analytical Variation (CV) | 1.22% (non-hydrolysed) | 1.00% (hydrolysed) | GC-MS | [6] |
Data presented as mean ± standard deviation. CV = Coefficient of Variation.
Applications in Research and Drug Development
Taurine-¹⁵N tracing is a versatile tool with significant applications for the scientific and pharmaceutical communities.
-
Understanding Disease Pathophysiology: Taurine deficiency or altered metabolism is associated with numerous conditions, including cardiomyopathy, retinal degeneration, and metabolic syndrome.[3][4][13] Tracing studies can quantify how taurine kinetics are altered in these disease states, providing insights into underlying mechanisms.
-
Drug Efficacy and Mechanism of Action: For drugs that are hypothesized to impact taurine metabolism or homeostasis, Taurine-¹⁵N can be used as a pharmacodynamic biomarker. Researchers can assess whether a therapeutic intervention normalizes taurine synthesis, uptake, or clearance rates.
-
Nutritional Science: The technique can be used to determine dietary requirements for taurine in different populations, such as preterm infants who have limited synthetic capacity.[4][13]
-
Toxicology: Taurine is involved in detoxification processes.[3] Tracing studies can help elucidate the role of taurine in mitigating cellular damage from toxins or drug-induced injury.
-
Investigating Inter-organ Metabolism: By combining tracer administration with arterial-venous sampling across different organs, it's possible to study the exchange and metabolism of taurine between tissues.[11]
Conclusion
Stable isotope tracing with Taurine-¹⁵N offers a sophisticated and precise approach to investigate the complex dynamics of taurine metabolism in vivo. By combining robust experimental design, meticulous sample preparation, and high-resolution mass spectrometry, researchers can obtain quantitative data on taurine synthesis, transport, and turnover. This information is invaluable for advancing our fundamental understanding of taurine's physiological roles and for the development of novel therapeutic strategies targeting a wide array of metabolic and degenerative diseases.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic applications of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. Taurine is Involved in Energy Metabolism in Muscles, Adipose Tissue, and the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in 15N-tracing experiments: new labelling and data analysis approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taurine - Wikipedia [en.wikipedia.org]
- 13. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 17. dcmdogfood.com [dcmdogfood.com]
- 18. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 19. besjournal.com [besjournal.com]
- 20. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
The Dynamic Legacy of 15N-Labeled Amino Acids: From Foundational Discoveries to Modern Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), marked a revolutionary turning point in the study of biological systems. The ability to trace the metabolic fate of amino acids, the fundamental building blocks of proteins, shattered long-held beliefs of a static cellular environment and ushered in the era of dynamic biochemistry. This technical guide delves into the discovery and history of ¹⁵N-labeled amino acids, providing a comprehensive overview of the seminal experiments that laid the groundwork for modern proteomics, metabolomics, and drug development.
The Dawn of a New Era: Schoenheimer and the "Dynamic State of Body Constituents"
In the late 1930s, Rudolf Schoenheimer and his colleagues at Columbia University conducted a series of groundbreaking experiments that fundamentally altered the understanding of protein metabolism.[1] Prior to their work, the prevailing view was that structural components of the body, such as proteins, were largely static, with dietary intake primarily serving as a source of energy. Schoenheimer challenged this dogma by introducing the concept of the "dynamic state of body constituents," proposing that all molecules within a living organism are in a constant state of flux, being continuously synthesized and degraded.[2]
To prove this hypothesis, Schoenheimer's team utilized the stable isotope of nitrogen, ¹⁵N, as a tracer. This non-radioactive isotope allowed for the safe tracking of nitrogen atoms through metabolic pathways in living organisms.[3]
Foundational Experiments with ¹⁵N-Labeled Amino Acids
Two seminal papers published in 1939 in The Journal of Biological Chemistry detailed their pioneering work with ¹⁵N-labeled tyrosine and leucine.[4][5] These studies provided the first direct evidence of the rapid turnover of proteins in the body.
Experimental Protocol: The Metabolism of ¹⁵N-Labeled Tyrosine (Schoenheimer, Ratner, and Rittenberg, 1939)
This experiment aimed to follow the fate of dietary tyrosine in adult rats.
1. Synthesis of ¹⁵N-Labeled Tyrosine:
-
The synthesis started with the nitration of p-cresol to yield 2-nitro-p-cresol.
-
This was followed by methylation to produce 2-nitro-p-methoxytoluene.
-
Oxidation of the methyl group yielded 2-nitro-p-methoxybenzoic acid.
-
The nitro group was then reduced to an amino group.
-
The key step involved the introduction of ¹⁵N by reacting the amino group with ¹⁵N-labeled ammonia.
-
Subsequent steps involved the conversion of the carboxyl group to an α-amino acid structure, yielding ¹⁵N-labeled tyrosine.
2. Animal Experimentation:
-
Adult rats were maintained on a controlled diet.
-
A known amount of ¹⁵N-labeled tyrosine was added to their food for a defined period.
-
Urine and feces were collected to account for excreted nitrogen.
-
At the end of the experimental period, the animals were euthanized, and various tissues (liver, muscle, etc.) were harvested.
3. Sample Analysis:
-
Proteins were isolated from the tissues and hydrolyzed to their constituent amino acids.
-
Tyrosine and other amino acids were isolated from the hydrolysates.
-
The nitrogen from these samples was converted to gaseous N₂.
-
The isotopic composition of the N₂ gas was analyzed using a mass spectrometer to determine the abundance of ¹⁵N.
Key Findings and Quantitative Data:
A significant portion of the administered ¹⁵N-labeled tyrosine was found incorporated into the body's proteins, demonstrating that dietary amino acids are not merely catabolized for energy but are actively used to build new proteins.[3] Furthermore, the ¹⁵N label was not confined to tyrosine; it was also found in other amino acids, indicating the dynamic process of deamination and reamination, where the nitrogen from one amino acid is transferred to create another.[3]
Table 1: Illustrative Distribution of ¹⁵N from Dietary ¹⁵N-Tyrosine in Rats
| Tissue/Component | ¹⁵N Abundance (atom % excess) |
| Urinary Urea | 0.85 |
| Liver Proteins | 0.24 |
| Muscle Proteins | 0.11 |
| Isolated Tyrosine (from Liver) | 0.62 |
| Isolated Glutamic Acid (from Liver) | 0.15 |
Note: The data presented here is a representative summary based on the findings of Schoenheimer et al. and is intended for illustrative purposes.
The Evolution of Detection: From Early Mass Spectrometers to Modern Proteomics
The ability to detect and quantify the subtle differences in mass between ¹⁴N and ¹⁵N was critical to the success of these early experiments. Schoenheimer's laboratory utilized a custom-built magnetic sector mass spectrometer, a technology that was still in its infancy. These early instruments, such as the Nier-type mass spectrometer developed in the early 1940s, were capable of separating ions based on their mass-to-charge ratio with sufficient resolution to distinguish between the isotopes of nitrogen.[6][7]
Early Mass Spectrometry for ¹⁵N Analysis:
-
Principle: Gaseous nitrogen (N₂) was ionized by an electron beam. The resulting ions were accelerated into a magnetic field.
-
Separation: The magnetic field deflected the ions, with lighter ions (¹⁴N¹⁴N) being deflected more than heavier ions (¹⁴N¹⁵N).
-
Detection: The separated ion beams were detected by a collector, and the ratio of the ion currents was used to calculate the isotopic abundance.
Over the decades, mass spectrometry has evolved dramatically. Modern instruments offer vastly superior sensitivity, resolution, and throughput, enabling the analysis of complex protein mixtures on a global scale. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) have become standard in quantitative proteomics.
Modern Quantitative Proteomics: The SILAC Workflow
SILAC is a powerful metabolic labeling strategy that allows for the direct comparison of protein abundance between two or more cell populations.
Experimental Protocol: A Typical SILAC Experiment
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population (the "light" sample) is grown in standard medium containing normal amino acids (e.g., ¹⁴N-arginine and ¹⁴N-lysine).
-
The second population (the "heavy" sample) is grown in a medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹⁵N-arginine and ¹⁵N-lysine).
-
Cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
-
Sample Preparation and Analysis:
-
The "light" and "heavy" cell populations are mixed in a 1:1 ratio.
-
The combined cell lysate is then subjected to standard proteomics sample preparation, including protein digestion (typically with trypsin).
-
The resulting peptide mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition.
-
The ratio of the signal intensities of the "heavy" and "light" peptide pairs directly reflects the relative abundance of the protein in the two original cell populations.
-
Impact on Drug Development and Signaling Pathway Analysis
The ability to quantify protein turnover and expression has had a profound impact on drug development and the study of cellular signaling. By using ¹⁵N-labeled amino acids, researchers can investigate how a drug affects the synthesis and degradation rates of its target proteins and other proteins in the pathway. This provides crucial information on the drug's mechanism of action and potential off-target effects.
For example, in cancer research, understanding how a tumor's proteome responds to a therapeutic agent can reveal mechanisms of drug resistance and identify new therapeutic targets.
Conclusion
From the revolutionary concept of the "dynamic state of body constituents" to the high-throughput quantification of entire proteomes, the journey of ¹⁵N-labeled amino acids has been one of continuous innovation. The foundational work of Rudolf Schoenheimer and his colleagues not only provided the tools to study protein metabolism in unprecedented detail but also laid the intellectual framework for much of modern biochemistry and molecular biology. Today, ¹⁵N-labeled amino acids remain an indispensable tool for researchers, scientists, and drug development professionals, enabling a deeper understanding of the intricate and dynamic molecular landscape of life.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.ar [scielo.org.ar]
- 4. Non-Canonical Amino Acids in the Interrogation of Cellular Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A large dataset of protein dynamics in the mammalian heart proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Taurine-15N Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Taurine-15N as a tracer for in vivo metabolic studies. The protocols detailed below cover experimental design, tracer administration, sample collection and processing, analytical methodologies, and data analysis to investigate taurine kinetics, biosynthesis, and metabolism.
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant amino acid involved in numerous physiological processes, including osmoregulation, neuromodulation, and bile acid conjugation.[1] Understanding the in vivo dynamics of taurine is crucial for elucidating its role in health and disease. Stable isotope tracers, such as this compound, offer a powerful and safe method to track the metabolic fate of taurine in living organisms without the concerns associated with radioactive isotopes.[2] By introducing 15N-labeled taurine, researchers can quantify key metabolic parameters, including taurine turnover, clearance, and biosynthesis rates. These insights are invaluable for preclinical and clinical research in areas such as metabolic disorders, cardiovascular disease, and neurological conditions.
Key Metabolic Pathways
Taurine biosynthesis primarily occurs in the liver and brain from the precursor amino acid cysteine. The pathway involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, and finally oxidation to taurine.[3][4][5] The rate-limiting enzyme in this pathway is often considered to be cysteine sulfinate decarboxylase.[6][7]
Experimental Protocols
This compound Tracer Administration
The choice of administration route depends on the specific research question. Oral gavage is suitable for studying absorption and first-pass metabolism, while intravenous infusion is preferred for precise control of tracer delivery and determination of systemic kinetics.
Protocol 3.1.1: Oral Gavage in Rodents
-
Animal Preparation: Fast rodents for 4-6 hours prior to gavage to ensure an empty stomach for consistent absorption.[8] Weigh each animal to calculate the correct dosage.
-
Tracer Preparation: Dissolve this compound (99% isotopic purity) in sterile saline or water to the desired concentration. A typical dose is 20-30 mg/kg body weight.[5][9]
-
Gavage Procedure:
-
Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip to prevent injury.[10]
-
Measure the distance from the corner of the animal's mouth to the last rib to determine the correct insertion depth and mark the needle.[11]
-
Gently restrain the animal and insert the gavage needle into the esophagus.[12]
-
Slowly administer the tracer solution. The volume should not exceed 1% of the body weight (e.g., 0.2 ml for a 20g mouse).[11]
-
Carefully withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Protocol 3.1.2: Intravenous Infusion in Rodents
-
Animal Preparation: Anesthetize the animal and place a catheter in a suitable vein (e.g., tail vein, jugular vein).
-
Tracer Preparation: Prepare a sterile solution of this compound in saline.
-
Infusion Protocol:
-
Bolus plus Continuous Infusion: To rapidly achieve a steady-state concentration of the tracer in the plasma, a priming bolus dose can be administered, followed by a continuous infusion. A suggested infusion rate is 3.1 µmol/kg/h.[13]
-
Continuous Infusion: Infuse the tracer at a constant rate for a predetermined period (e.g., 2-6 hours) to reach isotopic steady state.[13]
-
-
Monitoring: Monitor the animal's vital signs throughout the infusion period.
Sample Collection and Processing
Protocol 3.2.1: Blood Collection and Plasma Preparation
-
Blood Collection: Collect blood samples at predetermined time points into heparinized tubes.[14] For kinetic studies, frequent sampling is required initially, with less frequent sampling at later time points.
-
Plasma Separation: Immediately centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.[14]
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetone or methanol.[15]
-
Vortex the mixture and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the deproteinized plasma.
-
-
Storage: Store the plasma supernatant at -80°C until analysis.
Protocol 3.2.2: Tissue Collection and Homogenization
-
Tissue Collection: At the end of the study, euthanize the animal and rapidly excise the tissues of interest (e.g., liver, brain, heart, muscle).[5]
-
Washing and Freezing: Quickly rinse the tissues in ice-cold saline to remove excess blood and snap-freeze them in liquid nitrogen. Store at -80°C.
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add ice-cold homogenization buffer (e.g., urea-based buffer) at a ratio of 10:1 (volume/weight).[15][16]
-
Homogenize the tissue using a bead mill homogenizer or an Ultra-Turrax homogenizer until a uniform lysate is obtained.[16][17]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.[15]
-
-
Protein Precipitation: Perform protein precipitation on the tissue supernatant as described in Protocol 3.2.1.
-
Storage: Store the deproteinized tissue extract at -80°C.
Analytical Methodology: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 15N-labeled taurine in biological samples, often without the need for derivatization.[18][19]
Protocol 4.1: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a suitable column for polar compound analysis, such as a porous graphitic carbon column or a HILIC column.
-
Mobile Phase: A common mobile phase is a gradient of ammonium acetate buffer and acetonitrile.[19]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use negative ion electrospray ionization (ESI-).[19]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled (14N) and labeled (15N) taurine.
-
14N-Taurine: m/z 124 -> m/z 80
-
15N-Taurine: m/z 125 -> m/z 80
-
-
-
Quantification:
-
Generate calibration curves using standards of known concentrations of both 14N- and 15N-taurine.
-
Calculate the 15N-enrichment (Atom Percent Excess, APE) in the samples by determining the ratio of the peak area of 15N-taurine to the total peak area of taurine (14N + 15N).
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize key quantitative data related to in vivo taurine metabolism.
Table 1: Taurine Concentrations in Various Rat Tissues
| Tissue | Taurine Concentration (µmol/g wet weight) |
| Retina | 45.3 ± 2.1 |
| Heart | 31.2 ± 1.5 |
| Brain Cortex | 8.5 ± 0.4 |
| Liver | 4.2 ± 0.3 |
| Kidney | 3.8 ± 0.2 |
| Spleen | 2.9 ± 0.2 |
| Small Intestine | 2.5 ± 0.1 |
| Lung | 2.1 ± 0.1 |
| Data adapted from studies in adult rats.[20] |
Table 2: Pharmacokinetic Parameters of Taurine in Healthy Humans (Oral Administration of 4g)
| Parameter | Value (Mean ± SD) |
| Cmax (mg/L) | 86.1 ± 19.0 |
| Tmax (hr) | 1.5 ± 0.6 |
| T1/2 (hr) | 1.0 ± 0.3 |
| Vd (L) | 30.0 ± 7.6 |
| CL/F (L/hr) | 21.1 ± 7.8 |
| AUC0-8h (mg·hr/L) | 206.3 ± 63.9 |
| Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, T1/2: Elimination half-life, Vd: Volume of distribution, CL/F: Clearance/Bioavailability, AUC: Area under the curve.[14] |
Table 3: Taurine Kinetics in Cats (Oral Bolus of 20 mg/kg 15N-Taurine)
| Parameter | Free Taurine (Mean ± SD) | Total Taurine (Mean ± SD) |
| Half-life (h) | 29.3 ± 2.9 | 35.0 ± 1.4 |
| Body Pool (mg/kg) | 137 ± 22 | 157 ± 11 |
| [9] |
Calculation of Metabolic Parameters
5.2.1. Taurine Turnover Rate (Flux)
The taurine turnover rate (Ra), or flux, can be calculated from the isotopic enrichment at steady state during a continuous infusion of 15N-taurine.
Ra (µmol/kg/h) = Infusion Rate (µmol/kg/h) / Plasma 15N-Taurine Enrichment (APE)
5.2.2. Taurine Clearance
Taurine clearance (Cl) can be calculated from the turnover rate and the endogenous plasma taurine concentration.
Cl (L/kg/h) = Ra (µmol/kg/h) / Endogenous Plasma Taurine Concentration (µmol/L)
5.2.3. Taurine Biosynthesis Rate
To measure the de novo synthesis rate of taurine, a 15N-labeled precursor, such as 15N-cysteine, is administered. The rate of appearance of 15N in the taurine pool is then measured. The calculation is more complex and often requires compartmental modeling to account for the precursor-product relationship and the enrichment of the true precursor pool.[3][21]
Visualizations
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. Reproducible Tissue Homogenization and Protein Extraction for Quantitative Proteomics Using MicroPestle-Assisted Pressure-Cycling Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of taurine in rat liver and brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A preclinical study to model taurine pharmokinetics in the undernourished rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, tissue distribution, metabolism and elimination of taurine given orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurine synthesis and cysteine metabolism in cultured rat astrocytes: effects of hyperosmotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Oral Taurine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. Tissue Proteomics | Sample Prep Kits | Protein Extraction [preomics.com]
- 18. lcms.cz [lcms.cz]
- 19. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Taurine distribution in rat tissues during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Taurine-¹⁵N Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including neuromodulation, osmoregulation, and bile acid conjugation.[1][2][3] The use of stable isotope-labeled taurine, such as Taurine-¹⁵N, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful tool for researchers, scientists, and drug development professionals to trace and quantify taurine metabolism and kinetics in biological systems. This document provides detailed application notes and protocols for the analysis of Taurine-¹⁵N using GC-MS.
Due to its high polarity, taurine is not directly amenable to GC analysis and requires a derivatization step to increase its volatility.[4] This protocol will focus on established derivatization methods to facilitate accurate and reproducible analysis.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on taurine analysis, providing an overview of the performance of different derivatization and analytical methods.
| Derivatization Reagent | Sample Matrix | Method | Concentration Range | Key Findings & Reference |
| Triethylorthoacetate (TEOA) | Biological Samples | GC-irm-MS | 1.5-7.84 µmol/mL | Enables determination of natural abundance δ¹⁵N values with excellent reproducibility and accuracy.[4][5] |
| N-pentafluorobenzoyl-di-n-butylamide (PFB-dBA) | Plasma | GC/EIMS | 56 ± 14 µmol/L (plasma concentration) | Suitable for stable isotope ratio measurement of [1,2-¹³C₂] taurine.[6] |
| N-pentafluorobenzoyl di-n-butyl amide | Cat Urine | GC-MS | 20 mg/kg body weight (oral bolus dose) | Allowed for accurate determination of ¹⁵N-taurine enrichment for kinetic studies.[7] |
| Dimethylaminomethylene methyl ester | Plasma | GC-MS | Not specified | Suitable for stable isotope determinations of taurine.[8] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | L-amino acid mix | GC-MS | 91 µg/mL | A general method for amino acid analysis, adaptable for taurine. |
Experimental Protocols
Protocol 1: Derivatization of Taurine-¹⁵N with Triethylorthoacetate (TEOA) for GC-irm-MS Analysis
This one-step protocol is effective for the simultaneous derivatization of the amino and sulfonic acid groups of taurine, ensuring quantitative reaction and avoiding nitrogen isotope fractionation.[4][5]
Materials:
-
Taurine-¹⁵N standard
-
Biological sample (e.g., plasma, urine)
-
Triethylorthoacetate (TEOA)
-
Anhydrous pyridine
-
Heating block or oven
-
GC-grade solvents (e.g., ethyl acetate)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding a 3-fold excess of cold ethanol, vortexing, and centrifuging at 10,000 x g for 10 minutes. Collect the supernatant.
-
For urine samples, a dilution with deionized water may be necessary depending on the expected taurine concentration.
-
-
Derivatization:
-
Transfer a known volume of the sample supernatant or standard solution to a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of TEOA and 50 µL of anhydrous pyridine.
-
Seal the vial tightly and heat at 100°C for 1 hour.
-
-
Extraction:
-
After cooling to room temperature, add 200 µL of ethyl acetate and 200 µL of deionized water.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer containing the derivatized taurine to a new vial for GC-MS analysis.
-
Protocol 2: Derivatization of Taurine-¹⁵N with N-pentafluorobenzoyl di-n-butyl amide (PFB-dBA)
This method is suitable for the analysis of taurine in biological fluids like plasma and urine.[6][7]
Materials:
-
Taurine-¹⁵N standard
-
Biological sample (e.g., plasma, urine)
-
Pentafluorobenzoyl chloride (PFBCI)
-
Di-n-butylamine
-
Toluene
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Follow the sample preparation steps as outlined in Protocol 1.
-
-
Derivatization:
-
Transfer the dried sample or standard to a reaction vial.
-
Add 100 µL of 0.1 M sodium borate buffer (pH 9.0).
-
Add 100 µL of a solution of pentafluorobenzoyl chloride in toluene (10% v/v).
-
Vortex vigorously for 1 minute.
-
Add 10 µL of di-n-butylamine and vortex for another minute.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Extraction:
-
After cooling, add 200 µL of hexane and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new vial for GC-MS analysis.
-
GC-MS Parameters
The following are general GC-MS parameters that can be adapted based on the specific instrument and column used.
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Mode: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI). EI is common, but CI may offer advantages for specific derivatives.
-
Ion Source Temperature: 230-250°C.[10]
-
Scan Mode:
-
Full Scan: To identify the mass spectrum of the derivatized Taurine-¹⁵N.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion and characteristic fragment ions of both the labeled (¹⁵N) and unlabeled (¹⁴N) taurine derivatives. For the PFB-dBA derivative, the fragment [M-(di-n-butyl amide)]+ can be monitored at m/z 302 for ¹⁴N-taurine and m/z 303 for ¹⁵N-taurine.[7]
-
-
Visualizations
Caption: Experimental workflow for Taurine-¹⁵N analysis by GC-MS.
Caption: Simplified metabolic pathway of taurine.
References
- 1. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]
- 3. Taurine - Wikipedia [en.wikipedia.org]
- 4. Determination of the natural abundance δ15N of taurine by gas chromatography-isotope ratio measurement mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and derivatization of plasma taurine for stable isotope analysis by gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 9. escholarship.org [escholarship.org]
- 10. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Taurine-15N in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Taurine (2-aminoethanesulfonic acid) is an abundant sulfur-containing amino acid involved in numerous physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[1] Stable isotope-labeled taurine, such as Taurine-15N, is a critical tool in metabolic research and drug development for conducting tracer studies to understand its biosynthesis, flux, and metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the direct quantification of this compound in complex biological matrices without the need for chemical derivatization.[2][3]
This application note provides a detailed protocol for the quantification of this compound in plasma using a robust LC-MS/MS method. The methodology covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
A stock solution of this compound is prepared by dissolving the pure compound in a suitable solvent, such as 0.1% formic acid in water, to a concentration of 1 mg/mL.[4] Similarly, a stock solution of the internal standard (IS), typically unlabeled Taurine or a deuterated analog like Taurine-d4, is also prepared.
Working Standard Solutions:
-
Serially dilute the this compound stock solution with 50:50 methanol/water to prepare a series of working standard solutions.
-
These solutions are used to build a calibration curve, typically ranging from the low ng/mL to the µg/mL level, depending on the expected sample concentrations.[2]
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Plasma)
This protocol is adapted from established methods for taurine extraction from plasma.[4]
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid) that has been spiked with the internal standard (e.g., unlabeled Taurine) at a fixed concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Dilute the supernatant further if necessary with the initial mobile phase (e.g., 1:10 with 90:10 water/acetonitrile + 0.1% formic acid).
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on typical methods developed for taurine analysis and can be adapted for specific instruments.[3][4]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | UPLC / UHPLC System |
| Column | HILIC or Polar Reversed-Phase Column (e.g., Phenomenex Luna Polar Pesticides, 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | 0-1.0 min: 95% B; 1.0-3.0 min: ramp to 60% B; 3.0-5.0 min: hold at 60% B; 5.1 min: return to 95% B; 8.0 min: End run |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50 °C |
| Sample Temperature | 4 °C |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 600 - 650 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| This compound | 127.0 | 45.0 | ~25-35 | Quantifier |
| This compound | 127.0 | 109.0 | ~15-25 | Qualifier |
| Taurine (IS) | 126.0 | 44.0 | ~25-35 | Quantifier[4] |
| Taurine (IS) | 126.0 | 108.0 | ~15-25 | Qualifier[4] |
Note: Collision energies should be optimized for the specific instrument being used. The precursor ion for this compound is +1 Da compared to unlabeled taurine. The primary fragment ion at m/z 45 corresponds to [CH2=15NH2]+, which is also shifted by +1 Da from the corresponding fragment of unlabeled taurine at m/z 44.[4]
Visualizations
Taurine Biosynthesis Pathway
The primary pathway for taurine biosynthesis in mammals involves the oxidation of cysteine.[5][6] Understanding this pathway is often crucial for designing and interpreting stable isotope tracer studies involving this compound.
Caption: Major pathway of taurine biosynthesis from cysteine.
LC-MS/MS Experimental Workflow
The following diagram outlines the complete workflow from sample receipt to final data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification.
Data and Performance Characteristics
Quantitative data should be generated by analyzing the calibration standards and QC samples. The performance of the method should be validated according to established guidelines.
Table 4: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [2][3] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | |
| Intra-day Precision (%CV) | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Accuracy (% Bias) | 85 - 115% | [2][3] |
| Matrix Effect | Should be assessed and minimized | |
| Recovery | > 80% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the direct quantification of this compound in biological matrices like plasma. This method avoids cumbersome derivatization steps and is well-suited for high-throughput applications in clinical research and metabolic studies. The detailed protocols and performance characteristics serve as a comprehensive guide for researchers and scientists aiming to implement this compound analysis in their laboratories.
References
- 1. Taurine - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. The Advanced Analytical Method Through the Quantitative Comparative Study of Taurine in Feed Using LC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Taurine in Plasma using a Stable Isotope Dilution Method with Taurine-¹⁵N
Audience: Researchers, scientists, and drug development professionals.
Introduction Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with crucial roles in various physiological processes, including antioxidation, neuromodulation, and membrane stabilization.[1][2] Accurate quantification of taurine in biological matrices like plasma is essential for clinical diagnostics and biomedical research. This application note details a robust and sensitive method for the determination of taurine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy. The use of Taurine-¹⁵N as an internal standard corrects for matrix effects and variations during sample preparation, ensuring high accuracy and precision.[3][4][5]
Principle of the Method The core of this analytical approach is the isotope dilution method. A known quantity of the stable isotope-labeled internal standard, Taurine-¹⁵N, is added ("spiked") into each plasma sample at the beginning of the workflow. The internal standard is chemically identical to the endogenous taurine analyte but has a different mass due to the ¹⁵N isotope. Both the analyte and the internal standard are co-extracted and co-analyzed. Any sample loss or ionization suppression/enhancement during the process will affect both compounds equally. By measuring the peak area ratio of the analyte to the internal standard using Mass Spectrometry, the concentration of endogenous taurine can be accurately calculated from a calibration curve prepared with the same internal standard concentration.
Experimental Protocols
Materials and Reagents
-
Standards: Taurine (analytical grade), Taurine-¹⁵N (isotopic purity >98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Reagents: Trichloroacetic acid (TCA) or Perchloric acid (PCA) (Optional, for acid precipitation)
-
Equipment:
-
Precision pipettes and sterile, non-pyrogenic tips
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Taurine and Taurine-¹⁵N in ultrapure water to prepare individual primary stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Taurine primary stock with 50:50 (v/v) Methanol:Water. These will be used to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 1 µg/mL):
-
Dilute the Taurine-¹⁵N primary stock solution with 50:50 (v/v) Methanol:Water to a final concentration suitable for spiking into all samples, calibrators, and quality controls.
-
Sample Collection and Handling
-
Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean tube.
-
For immediate analysis, store plasma at 4°C. For long-term storage, freeze at -80°C. Avoid repeated freeze-thaw cycles.[4]
Plasma Sample Preparation Workflow
This protocol utilizes protein precipitation with an organic solvent, which is a common and effective method for removing protein interference from plasma samples.[6][7]
-
Thawing: Thaw frozen plasma samples, calibrators, and quality control (QC) samples on ice.
-
Aliquoting: Pipette 50 µL of each plasma sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.
-
Spiking with Internal Standard: Add 10 µL of the Taurine-¹⁵N IS Working Solution to each tube.
-
Vortexing: Briefly vortex mix each tube for 10-15 seconds.
-
Protein Precipitation:
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. This corresponds to a 3:1 ratio of solvent to plasma.[7]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (approximately 200 µL) to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile with 0.1% Formic Acid for HILIC separation).
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to LC vials and inject into the LC-MS/MS system.
LC-MS/MS Analysis Conditions (Example)
-
LC Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Taurine: Q1: 126.0 -> Q3: 108.0
-
Taurine-¹⁵N: Q1: 127.0 -> Q3: 109.0 (Note: MRM transitions should be optimized for the specific instrument used)
-
Data Presentation
The performance of the method should be validated to ensure reliability. The following table summarizes typical quantitative performance data achievable with this methodology, compiled from various validated taurine analysis methods.[2][5][8][9]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Calibration Range | 0.025 - 50 µg/mL in serum/plasma[9] |
| Limit of Detection (LOD) | ~0.003 µmol/L[2] |
| Limit of Quantification (LOQ) | 8 nmol/mL in plasma[8] |
| Intra-day Precision (CV%) | < 5.5% |
| Inter-day Precision (CV%) | < 8.0%[2] |
| Accuracy (Recovery %) | 95 - 105%[5][9] |
| Mean Human Plasma Conc. | ~44 ± 9 µmol/L[10] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the preparation of plasma samples for Taurine-¹⁵N analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
Logical Relationship of Isotope Dilution
This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of Stable Isotope Dilution Mass Spectrometry.
References
- 1. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. besjournal.com [besjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry and the effect of deproteinization timing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation | MDPI [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. Taurine concentrations in plasma and whole blood in humans: estimation of error from intra- and interindividual variation and sampling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Taurine-¹⁵N by GC-MS Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid, plays a crucial role in numerous physiological processes, including neuromodulation, osmoregulation, and conjugation of bile acids. The use of stable isotope-labeled taurine, such as Taurine-¹⁵N, is invaluable in metabolic research and drug development for tracing its metabolic fate and understanding its kinetics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules. However, the inherent polarity and low volatility of taurine make its direct analysis by GC-MS challenging. Derivatization is a necessary step to convert taurine into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity. This application note provides detailed protocols for three effective derivatization methods for Taurine-¹⁵N and summarizes their quantitative performance for improved GC-MS detection.
Metabolic Pathway of Taurine
Taurine is synthesized in mammals primarily from cysteine through a series of enzymatic reactions. The main biosynthetic route is the cysteine sulfinic acid pathway. This pathway involves the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by decarboxylation to hypotaurine by sulfinoalanine decarboxylase (SAD). Finally, hypotaurine is oxidized to taurine. An alternative pathway involves the conversion of cysteamine to hypotaurine, which is then oxidized to taurine. The degradation of taurine can occur through various pathways, including the conversion to isethionate and the formation of inorganic sulfate.[1][2][3][4][5]
Experimental Protocols
This section details the experimental procedures for sample preparation and derivatization of Taurine-¹⁵N for GC-MS analysis.
General Sample Preparation
Biological samples (e.g., plasma, urine, tissue homogenates) should be deproteinized prior to derivatization. A common method is protein precipitation with a cold organic solvent.
-
To 100 µL of the sample, add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
The dried extract is now ready for derivatization.
Derivatization Methods
Three effective derivatization methods are presented below. The choice of method may depend on the available reagents, instrumentation, and the specific requirements of the study.
Method 1: Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation is a robust and widely used derivatization technique for compounds with active hydrogens. MTBSTFA reacts with the amino and sulfonyl groups of taurine to form a volatile and stable tert-butyldimethylsilyl (TBDMS) derivative.
Protocol:
-
To the dried sample extract, add 100 µL of acetonitrile and 100 µL of MTBSTFA (with 1% t-BDMCS as a catalyst).
-
Seal the vial tightly and heat at 70-100°C for 2-4 hours.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Method 2: Two-Step Acylation and Esterification (Methyl Ester-Pentafluoropropionyl Derivative)
This two-step method involves esterification of the sulfonic acid group followed by acylation of the amino group. This results in a stable and highly electronegative derivative, which is ideal for electron capture detection, enhancing sensitivity.
Protocol:
-
Esterification: To the dried sample extract, add 100 µL of 2 M HCl in methanol.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
Acylation: Add 100 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v).
-
Seal the vial and heat at 65°C for 30 minutes.
-
After cooling, evaporate the reagent to dryness.
-
Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
Method 3: Formation of N-isobutyloxycarbonyl di-n-butylamide Derivative
This method converts taurine into a stable derivative with good chromatographic properties.
Protocol:
-
To the dried sample, add 50 µL of pyridine and 50 µL of isobutyl chloroformate.
-
Vortex the mixture and let it react at room temperature for 10 minutes.
-
Add 50 µL of di-n-butylamine and vortex.
-
Heat the mixture at 80°C for 15 minutes.
-
After cooling, evaporate the solvent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[6]
GC-MS Analysis Workflow
The following diagram illustrates the general workflow from sample preparation to data analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the different derivatization methods for taurine analysis. It is important to note that these values can vary depending on the specific instrumentation and experimental conditions.
| Derivatization Method | Derivative | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) |
| Silylation (MTBSTFA) | TBDMS-Taurine | 0.01 - 0.5 mg/100g (dry weight) | 0.02 - 1.55 mg/100g (dry weight) | >0.99 | Not Reported |
| Acylation/Esterification | Me-PFP-Taurine | Not Reported | Not Reported | >0.99 | Not Reported |
| N-isobutyloxycarbonyl di-n-butylamide | N-isobutyloxycarbonyl di-n-butylamide-Taurine | 5 nmol | 5-500 nmol | Linear in range | Not Reported |
Note: The quantitative data for the TBDMS-Taurine derivative is based on a study of 22 free amino acids in animal source food and may not be fully representative of Taurine-¹⁵N in all matrices.[7] The linearity for the N-isobutyloxycarbonyl di-n-butylamide derivative was reported for a range of 5-500 nmol.[6] Data for the Me-PFP-Taurine derivative is inferred from general amino acid analysis methods.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized Taurine-¹⁵N. Optimization will be required for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 70°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for ¹⁵N-Taurine derivative and unlabeled taurine derivative |
Conclusion
The derivatization of Taurine-¹⁵N is a critical step for its successful quantification by GC-MS. This application note provides detailed protocols for three effective derivatization methods: silylation with MTBSTFA, a two-step acylation/esterification, and the formation of an N-isobutyloxycarbonyl di-n-butylamide derivative. The choice of method will depend on the specific analytical requirements, available resources, and the sample matrix. The provided protocols and GC-MS parameters offer a solid foundation for researchers to develop and validate robust methods for the analysis of Taurine-¹⁵N in various biological matrices, facilitating advancements in metabolic research and drug development.
References
- 1. Taurine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taurine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative gas-liquid chromatography of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating Taurine Kinetics Using Taurine-¹⁵N Enrichment Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with crucial roles in various physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation. Understanding the kinetics of taurine in vivo is essential for assessing its metabolic fate, determining dietary requirements, and evaluating the pharmacokinetics of taurine-based therapeutics. The use of stable isotope-labeled taurine, particularly ¹⁵N-taurine, coupled with mass spectrometry, provides a powerful and safe method for quantifying taurine turnover, pool size, and clearance in preclinical and clinical research.
These application notes provide detailed protocols for conducting in vivo taurine kinetic studies using ¹⁵N-taurine, from experimental design and sample collection to sample analysis and data interpretation.
Experimental Design and Protocols
The two primary methods for in vivo kinetic studies using stable isotopes are the bolus injection and the continuous infusion methods. The choice of method depends on the specific research question and available resources.
Bolus Injection Method
This method involves the administration of a single dose of ¹⁵N-taurine, followed by the collection of serial biological samples (e.g., plasma, urine) to measure the decay of ¹⁵N enrichment over time.
Protocol: Bolus Administration of ¹⁵N-Taurine in Feline Subjects [1][2]
-
Subject Preparation: Six healthy adult cats are acclimated to a controlled diet for a week prior to the study. Food is withheld for 12 hours before the administration of the tracer.
-
Tracer Administration: A single oral bolus dose of 20 mg/kg body weight of ¹⁵N-taurine is administered to each cat.[1]
-
Sample Collection: Urine is collected and pooled on a daily basis for a predefined period (e.g., 7 days) to monitor the excretion of ¹⁵N-taurine. Blood samples can also be collected at timed intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via a catheter.
-
Sample Processing:
-
Urine: An aliquot of the 24-hour pooled urine is stored at -20°C until analysis. For the analysis of total taurine, a portion of the urine is subjected to acid hydrolysis.[1]
-
Plasma: Blood samples are centrifuged to separate plasma, which is then stored at -80°C.
-
Continuous Infusion Method
This method involves a continuous intravenous infusion of ¹⁵N-taurine until a steady-state enrichment is achieved in the plasma. This allows for the direct calculation of the taurine appearance rate.
Protocol: Primed Continuous Infusion of ¹³C₂-Taurine in Healthy Adult Humans [3][4]
(Note: While this protocol uses ¹³C₂-taurine, the principles are directly applicable to ¹⁵N-taurine.)
-
Subject Preparation: Five healthy adult male volunteers are studied after an overnight fast.
-
Tracer Administration: A primed, continuous intravenous infusion of [1,2-¹³C₂]taurine is administered for 6 hours. The priming dose is designed to rapidly bring the plasma enrichment to a near-steady state. The continuous infusion rate is 3.1 ± 0.2 µmol/kg/h.[3][4]
-
Sample Collection: Blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) during the last 2-3 hours of the infusion to confirm the attainment of isotopic steady state.
-
Sample Processing: Blood is collected in heparinized tubes, and plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation and Analytical Methodology
Accurate determination of ¹⁵N-taurine enrichment requires robust sample preparation and sensitive analytical techniques, typically gas chromatography-mass spectrometry (GC-MS).
Plasma Sample Preparation and Derivatization
-
Deproteinization: To 200 µL of plasma, add 800 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing taurine and other small molecules.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Derivatization: Taurine's polarity necessitates derivatization for GC-MS analysis. A common method is the formation of the N-pentafluorobenzoyl di-n-butyl amide derivative.[1][2] Alternatively, derivatization to its dimethylaminomethylene methyl ester can be performed.[5]
-
For N-pentafluorobenzoyl di-n-butyl amide derivatization, the dried residue is reconstituted in a suitable solvent, and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature.
-
Urine Sample Preparation and Derivatization
Urine samples can often be directly derivatized after dilution.[1]
-
Dilution: Dilute the urine sample with deionized water.
-
Derivatization: The N-pentafluorobenzoyl di-n-butyl amide derivatization can be directly applied to the diluted urine sample.[1] For total taurine measurement, an acid hydrolysis step is performed before derivatization to release conjugated taurine.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Separation: The derivatized taurine is separated on a suitable GC column.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the ions corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) taurine derivatives. For the N-pentafluorobenzoyl di-n-butyl amide derivative, the fragment [M-(di-n-butyl amide)]+ is monitored at m/z 302 for ¹⁴N-taurine and m/z 303 for ¹⁵N-taurine.[1]
-
Quantification: The ¹⁵N enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled taurine ions.
Calculation of Taurine Kinetics
Bolus Injection Method
The data from a bolus injection study is used to model the decay of the tracer enrichment over time.
-
Half-Life (t½): The time it takes for the ¹⁵N-taurine enrichment to decrease by half. This is determined by fitting the enrichment decay curve to a one- or two-exponential decay model.
-
Taurine Body Pool Size: The total amount of taurine in the body that mixes with the administered tracer. It can be estimated by extrapolating the enrichment decay curve to time zero.[1]
Continuous Infusion Method
The continuous infusion method allows for the calculation of the taurine rate of appearance (Ra) at steady state.
-
Rate of Appearance (Ra): This represents the rate at which taurine enters the plasma from endogenous synthesis and dietary intake. It is calculated using the following formula:
Ra = I × (Eᵢ / Eₚ - 1)
Where:
-
I is the infusion rate of the tracer (µmol/kg/h).
-
Eᵢ is the enrichment of the infusate.
-
Eₚ is the steady-state enrichment of taurine in the plasma.
-
-
Taurine Clearance Rate: The volume of plasma cleared of taurine per unit of time. It is calculated as:
Clearance = Ra / C
Where:
-
Ra is the rate of appearance.
-
C is the steady-state concentration of taurine in plasma.
-
-
Taurine Turnover Rate (%/hr): The fraction of the taurine pool that is replaced per hour.
Turnover Rate = (Ra / Pool Size) × 100
Quantitative Data Summary
The following tables summarize key quantitative data on taurine kinetics from published studies.
Table 1: Taurine Kinetics in Cats (Oral Bolus of 20 mg/kg ¹⁵N-Taurine) [1]
| Parameter | Free Taurine | Total Taurine |
| Half-life (h) | 29.3 ± 2.9 | 35.0 ± 1.4 |
| Body Pool (mg/kg) | 137 ± 22 | 157 ± 11 |
Table 2: Taurine Kinetics in Healthy Humans (Continuous Infusion of ¹³C₂-Taurine) [3][4]
| Parameter | Value |
| Rate of Appearance (Ra) (µmol/kg/h) | 31.8 ± 3.1 |
Table 3: Pharmacokinetic Parameters of Oral Taurine in Healthy Humans (4g Dose) [6]
| Parameter | Value |
| Maximum Concentration (Cmax) (mg/L) | 86.1 ± 19.0 |
| Time to Cmax (Tmax) (hr) | 1.5 ± 0.6 |
| Plasma Elimination Half-life (t½) (hr) | 1.0 ± 0.3 |
| Ratio of Clearance/Bioavailability (Cl/F) (L/hr) | 21.1 ± 7.8 |
Visualizations
Taurine Biosynthesis Pathway
Caption: Major pathway of taurine biosynthesis from cysteine.
Experimental Workflow for Taurine Kinetic Analysis
Caption: Workflow for taurine kinetic studies.
Conclusion
The use of ¹⁵N-taurine as a stable isotope tracer is a robust and safe method for investigating taurine kinetics in vivo. The protocols and data analysis methods outlined in these application notes provide a framework for researchers to design and execute studies to elucidate the metabolism of taurine in health and disease, and to evaluate the pharmacokinetic properties of taurine-related compounds. Careful consideration of the experimental design, analytical methodology, and kinetic modeling is crucial for obtaining accurate and reliable results.
References
- 1. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope study of plasma taurine kinetics in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Use of Taurine-¹⁵N in Feline Taurine Metabolism Studies
Introduction
Taurine is an essential amino acid for cats, who have a limited capacity for its synthesis.[1][2][3] A deficiency in taurine can lead to severe health issues, including feline central retinal degeneration (FCRD) and dilated cardiomyopathy (DCM).[4][5][6] Understanding the metabolism and kinetics of taurine in cats is therefore crucial for veterinary medicine and the development of nutritionally complete feline diets. The use of stable isotopes, particularly Taurine-¹⁵N, provides a powerful and non-invasive tool for researchers to trace the fate of taurine in the feline body, allowing for the determination of its absorption, distribution, and excretion.
Principle of the Method
The methodology involves the administration of ¹⁵N-labeled taurine to cats, followed by the collection of biological samples such as urine, plasma, or tissues over time.[7][8] The enrichment of ¹⁵N in taurine isolated from these samples is then measured using sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC/MS).[7][8] By tracking the appearance and disappearance of the ¹⁵N label, researchers can calculate key kinetic parameters of taurine metabolism.
Applications
-
Determination of Taurine Kinetics: Quantifying the rate of taurine turnover, including its half-life and the size of the body's taurine pool.[8]
-
Assessment of Taurine Bioavailability: Evaluating the absorption and utilization of taurine from different dietary sources.
-
Investigation of Metabolic Pathways: Studying the extent of taurine transamination and other metabolic conversions. A study using both [¹⁵N]- and [1,2-¹³C₂]taurine concluded that reversible transamination of taurine does not occur at a significant level in cats.[7]
-
Drug Development: Assessing the impact of new drugs or dietary supplements on taurine metabolism.
Experimental Protocols
Protocol 1: Determination of Taurine Kinetics using an Oral Bolus of ¹⁵N-Taurine
This protocol is adapted from the methodology described by Stämpfli et al. (1993).[8]
1. Animal Preparation and Housing:
- Acclimate adult cats to individual metabolic cages to allow for accurate urine collection.
- Provide a diet with a known and consistent taurine content for a pre-study stabilization period.
- Ensure free access to water.
2. Administration of ¹⁵N-Taurine:
- Administer an oral bolus dose of 20 mg/kg body weight of ¹⁵N-taurine.[8]
- The tracer can be mixed with a small amount of food to ensure complete ingestion.
3. Sample Collection:
- Collect urine on a daily basis for a specified period (e.g., 7-10 days) to monitor the excretion of the ¹⁵N label.
- Pool the urine collected over each 24-hour period for each cat.
- Store urine samples at -20°C until analysis.
4. Sample Preparation and Derivatization:
- For the analysis of total taurine, subject a urine aliquot to acid hydrolysis.
- For free taurine, use unhydrolyzed urine.[8]
- Derivatize the taurine in the urine samples to make it volatile for GC/MS analysis. A common method is N-pentafluorobenzoyl di-n-butylamine derivatization.[7][8]
5. GC/MS Analysis:
- Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
- Selectively monitor the ion fragments corresponding to ¹⁴N-taurine (m/z 302) and ¹⁵N-taurine (m/z 303) to determine the isotopic enrichment.[8]
6. Data Analysis:
- Calculate the mole percent excess of ¹⁵N-taurine in each urine sample.
- Plot the natural logarithm of the mole percent excess against time.
- From the resulting curve, calculate the half-life (t₁/₂) of taurine and extrapolate to time zero to estimate the total taurine body pool.[8]
Protocol 2: Dual Stable Isotope Study to Evaluate Taurine Transamination
This protocol is based on the study by Fay et al. (1998).[7]
1. Animal Preparation and Housing:
- Follow the same procedures as in Protocol 1.
2. Administration of Stable Isotopes:
- Administer a bolus dose of both [¹⁵N]-taurine and [1,2-¹³C₂]taurine.
3. Sample Collection:
- Collect urine at timed intervals post-administration.
4. Sample Preparation and Derivatization:
- Derivatize the taurine in the urine samples using N-pentafluorobenzoyl di-n-butylamine.[7]
5. GC/MS Analysis:
- Measure the ¹⁵N- and ¹³C-enrichments in the derivatized taurine.
6. Data Analysis:
- Compare the kinetic profiles of the two tracers. If significant transamination occurs, the kinetics of the ¹⁵N label (on the amino group) would differ from the ¹³C label (on the carbon skeleton).
Data Presentation
Table 1: Taurine Kinetic Parameters in Adult Cats
| Parameter | Free Taurine | Total Taurine | Reference |
| Half-life (hours) | 29.3 ± 2.9 | 35.0 ± 1.4 | [8] |
| Taurine Body Pool (mg/kg) | 137 ± 22 | 157 ± 11 | [8] |
Data presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for studying feline taurine metabolism using Taurine-¹⁵N.
Caption: Simplified overview of taurine metabolism in cats.
References
- 1. Taurine: an essential nutrient for the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolic basis for the taurine requirement of cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine Deficiency in Cats | PetMD [petmd.com]
- 5. Taurine in Cats | VCA Animal Hospitals [vcahospitals.com]
- 6. Taurine deficiency syndrome in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Taurine-15N in Neurological Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine, a semi-essential β-amino acid, is highly concentrated in the central nervous system (CNS) and plays a crucial role in various physiological processes, including neuromodulation, osmoregulation, and neuroprotection.[1][2][3] Its involvement in mitigating neuronal damage has positioned it as a molecule of significant interest in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[4][5][6] The use of stable isotope-labeled taurine, specifically Taurine-15N, offers a powerful tool to trace its metabolic fate, transport kinetics, and mechanism of action within the complex environment of the brain. This document provides detailed application notes and experimental protocols for the utilization of this compound in neurological disorder research. While direct and extensive applications of this compound in neurological disorder research are not widely documented in existing literature, the following sections are based on established principles of stable isotope tracing and the known neuroprotective roles of taurine.
Application Notes
Tracing Taurine Uptake and Distribution in the CNS
This compound can be employed as a tracer to quantitatively measure its transport across the blood-brain barrier (BBB) and its distribution within different brain regions.[1][7] This is particularly relevant as altered taurine levels have been observed in the brains of patients with neurodegenerative diseases.[8] By administering this compound in vivo to animal models of neurological disorders, researchers can elucidate disease-specific changes in taurine transport and accumulation.
Investigating Taurine Metabolism and Flux
The metabolic fate of taurine in the brain under pathological conditions can be investigated using this compound. While taurine is metabolically relatively inert, tracing the 15N label can reveal its potential incorporation into other molecules or its rate of turnover and clearance from the CNS. This can provide insights into how neurological disorders affect taurine homeostasis.
Elucidating Neuroprotective Mechanisms
Taurine exerts its neuroprotective effects through various mechanisms, including the attenuation of neuroinflammation, reduction of oxidative stress, and modulation of intracellular calcium levels.[5][9] this compound can be used in cell culture models of neurotoxicity or in animal models to trace the engagement of taurine with specific cellular pathways. For instance, by tracking the 15N label, it may be possible to identify taurine-binding proteins or downstream metabolites that are crucial for its protective functions.
Target Engagement and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
For drug development professionals, this compound can serve as a valuable tool in preclinical studies to assess the target engagement of novel therapeutics aimed at modulating the taurine system. Furthermore, it can be used in PK/PD studies to understand how co-administered drugs affect the uptake, distribution, and metabolism of taurine in the brain.
Quantitative Data Summary
While specific quantitative data for this compound tracing in neurological disorders is limited in the available literature, the following table summarizes relevant data on taurine levels in different conditions, which underscores the importance of such tracing studies.
| Condition | Brain Region | Taurine Concentration Change | Animal Model/Study Population | Citation |
| Alzheimer's Disease | Postmortem Brain | Significantly lower | Human | [10] |
| Parkinson's Disease | Cerebrospinal Fluid | Lower | Human | [10] |
| Epilepsy (Kainic Acid-induced) | Hippocampus | Increased release | Mouse | [11] |
| Cerebral Ischemia | Brain | Increased concentration | In vivo models | [12] |
| High-Fat Diet-Induced Obesity | Hippocampus | Increased accumulation | Mouse | [8] |
Experimental Protocols
Protocol 1: In Vivo Administration and Brain Tissue Analysis of this compound in a Mouse Model of Parkinson's Disease
Objective: To quantify the uptake and distribution of this compound in the brains of mice with experimentally induced Parkinson's disease.
Materials:
-
This compound (≥98% isotopic purity)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
C57BL/6 mice
-
Saline solution (sterile, 0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solution (e.g., ice-cold PBS)
-
Liquid nitrogen
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system
Methodology:
-
Animal Model Induction: Induce Parkinson's-like pathology in mice via intraperitoneal injection of MPTP according to established protocols. A control group should receive saline injections.
-
This compound Administration: Following the establishment of the disease model, administer a single dose of this compound (e.g., 50 mg/kg) via intraperitoneal injection to both the disease model and control groups.
-
Time-Course Study: Euthanize subsets of mice at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Brain Tissue Collection: Anesthetize the mice and perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Dissection and Storage: Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, substantia nigra, cortex). Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to differentiate and quantify this compound and endogenous (14N) taurine. This will involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions for both isotopes).
-
Prepare a standard curve using known concentrations of this compound and unlabeled taurine.
-
Analyze the brain tissue supernatants to determine the concentrations of this compound and total taurine.
-
-
Data Analysis: Calculate the enrichment of this compound in different brain regions at each time point. Compare the uptake and distribution profiles between the Parkinson's model and control groups.
Protocol 2: In Vitro this compound Flux Analysis in a Neuronal Cell Culture Model of Excitotoxicity
Objective: To investigate the effect of excitotoxic insults on the uptake and release of this compound in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
This compound
-
Glutamate or NMDA
-
Hank's Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
GC-MS or LC-MS/MS system
Methodology:
-
Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates until mature (e.g., DIV 10-14).
-
Metabolic Labeling: Replace the culture medium with a medium containing a known concentration of this compound (e.g., 100 µM) and incubate for a defined period (e.g., 24 hours) to allow for cellular uptake and equilibration.
-
Excitotoxicity Induction:
-
Wash the cells with HBSS to remove extracellular this compound.
-
Incubate the cells with HBSS containing an excitotoxic concentration of glutamate (e.g., 100 µM) or NMDA (e.g., 50 µM) for a short duration (e.g., 15-30 minutes).
-
A control group should be incubated with HBSS alone.
-
-
Sample Collection:
-
Extracellular Medium: Collect the HBSS from each well to measure the release of this compound.
-
Intracellular Lysate: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer to collect the intracellular content.
-
-
Sample Preparation: Prepare the extracellular medium and intracellular lysates for mass spectrometry analysis. This may involve protein precipitation and derivatization steps depending on the analytical method used.
-
Mass Spectrometry Analysis: Quantify the amount of this compound in both the extracellular and intracellular fractions using GC-MS or LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound released into the medium in response to the excitotoxic stimulus. Compare the intracellular and extracellular concentrations of this compound between the treated and control groups to determine the net flux.
Visualizations
Caption: Workflow for in vivo tracing of this compound.
Caption: Key neuroprotective pathways modulated by taurine.
Caption: Logic of using this compound in neurological research.
References
- 1. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of taurine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurine Regulation of Neuroendocrine Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of taurine in rat liver and brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Taurine transport at the blood-brain barrier: an in vivo brain perfusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Neuroprotective Effect of Taurine against Cell Death, Glial Changes, and Neuronal Loss in the Cerebellum of Rats Exposed to Chronic-Recurrent Neuroinflammation Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. Taurine and neural cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Taurine-15N as a Standard for Quantifying Taurine Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation.[1] Its accurate quantification in biological matrices is vital for understanding its role in health and disease, as well as for the development of taurine-related therapeutics. The stable isotope-labeled internal standard, Taurine-15N, offers a robust and reliable method for the precise measurement of taurine concentrations using mass spectrometry-based techniques. This application note provides detailed protocols and performance data for the use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Advantages of Using this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. The key advantages include:
-
High Accuracy and Precision: this compound is chemically identical to endogenous taurine, so it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
-
Correction for Sample Loss: Any loss of analyte during sample extraction and preparation will be mirrored by the internal standard, ensuring that the final calculated concentration is not affected.
-
Improved Method Robustness: The use of an internal standard makes the analytical method less susceptible to variations in experimental conditions, enhancing its overall robustness and reliability.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of analytical methods employing a stable isotope-labeled internal standard, such as this compound, for the quantification of taurine in various biological matrices.
Table 1: LC-MS/MS Method Performance for Taurine Quantification
| Parameter | Performance |
| **Linearity (R²) ** | > 0.99[2] |
| Limit of Detection (LOD) | 0.18 - 6 nM[3] |
| Limit of Quantification (LOQ) | 0.6 - 17.6 nM[3] |
| Accuracy (% Recovery) | 81.97 - 105.78%[2] |
| Precision (% RSD) | 0.07 - 12.37%[2] |
Table 2: GC-MS Method Performance for Taurine Quantification
| Parameter | Performance |
| Linearity (Concentration Range) | 1.5 - 7.84 µmol/mL[4] |
| Accuracy | Excellent reproducibility and accuracy reported[4] |
| Precision (% CV) | < 20%[5] |
Experimental Protocols
Protocol 1: Taurine Quantification in Plasma/Serum by LC-MS/MS
This protocol describes a common method for the extraction and analysis of taurine from plasma or serum samples using this compound as an internal standard.
1. Materials and Reagents:
-
Taurine standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Plasma/serum samples
-
Microcentrifuge tubes
-
LC-MS/MS system with a HILIC or reversed-phase C18 column
2. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Spike a known concentration of this compound internal standard into each sample.
-
Add 3 volumes of ice-cold ACN or MeOH to 1 volume of the spiked sample to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% ACN with 0.1% FA).
-
Vortex and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC) or a C18 column.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute taurine.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Taurine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the labeled standard.
-
4. Data Analysis:
-
Integrate the peak areas for both taurine and this compound.
-
Calculate the peak area ratio (Taurine/Taurine-15N).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Taurine Quantification in Tissues by GC-MS
This protocol outlines a general procedure for the analysis of taurine in tissue samples using this compound and GC-MS, which often requires derivatization.
1. Materials and Reagents:
-
Taurine standard
-
This compound internal standard
-
Tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Protein precipitation agent (e.g., perchloric acid, trichloroacetic acid)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzoyl chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS system with a suitable capillary column
2. Sample Preparation:
-
Weigh a portion of the frozen tissue sample.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Spike the homogenate with a known amount of this compound internal standard.
-
Precipitate proteins by adding an equal volume of a protein precipitation agent.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Collect the supernatant.
-
Adjust the pH of the supernatant if necessary.
-
Perform a liquid-liquid or solid-phase extraction to isolate taurine.
-
Evaporate the extract to dryness.
-
Derivatization: Add the derivatization reagent and heat the sample according to the reagent's protocol to create a volatile taurine derivative.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.
3. GC-MS Analysis:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the derivatized taurine from other components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.
-
Selected Ion Monitoring (SIM): Monitor specific ions for the derivatized taurine and this compound.
4. Data Analysis:
-
Similar to the LC-MS/MS method, calculate the peak area ratio of the analyte to the internal standard.
-
Use a calibration curve prepared with derivatized standards to quantify the taurine concentration in the samples.
Visualizations
Caption: Experimental workflow for taurine quantification.
Caption: Taurine biosynthesis and signaling pathways.
References
- 1. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Advanced Analytical Method Through the Quantitative Comparative Study of Taurine in Feed Using LC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. Quantitative determination of taurine and related biomarkers in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the natural abundance δ15N of taurine by gas chromatography-isotope ratio measurement mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Taurine-15N Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Taurine-15N to laboratory animals for metabolic tracing studies. The protocols are designed to be adaptable for use in common laboratory rodents such as mice and rats.
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid involved in numerous physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation. The use of stable isotope-labeled this compound allows researchers to trace the metabolic fate of exogenously administered taurine, providing insights into its absorption, distribution, metabolism, and excretion (ADME). This information is crucial for understanding its therapeutic potential and mechanism of action.
Experimental Protocols
Preparation of this compound Dosing Solution
Objective: To prepare a sterile and physiologically compatible solution of this compound for administration to laboratory animals.
Materials:
-
This compound (purity ≥ 98%)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in the appropriate volume of sterile saline or PBS to achieve the final desired concentration.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Verify that the pH of the solution is within a physiological range (6.8-7.2). Adjust with sterile, dilute HCl or NaOH if necessary.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 2-8°C and protected from light until use. It is recommended to use the solution shortly after preparation.
Administration of this compound
The choice of administration route depends on the specific research question, such as studying first-pass metabolism (oral) versus direct systemic effects (intravenous).
Objective: To deliver a precise dose of this compound directly into the stomach.
Animals: Mice or rats, fasted for 4-6 hours prior to dosing to ensure gastric emptying and consistent absorption.
Procedure:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent tissue damage.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently restrain the animal and pass the gavage needle along the roof of the mouth and down the esophagus in a single, smooth motion.
-
Slowly administer the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress for at least 10-15 minutes post-administration.
Objective: To introduce this compound directly into the systemic circulation, bypassing first-pass metabolism.
Animals: Mice or rats.
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Select a small gauge needle (e.g., 27-30 gauge for mice, 25-27 gauge for rats).
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Objective: For chronic administration studies to investigate the long-term effects of taurine supplementation.
Procedure:
-
Dissolve the calculated amount of this compound in the animals' drinking water to achieve the desired daily dose. A common concentration for unlabeled taurine is 3% (w/v) in drinking water.[1]
-
Replace the medicated water every 2-3 days to ensure stability and accurate dosing.
-
Monitor water consumption to estimate the daily intake of this compound.
Sample Collection and Processing
Objective: To collect and process biological samples for the analysis of this compound enrichment.
Timeline: Based on pharmacokinetic studies, taurine levels in plasma typically peak between 1 and 2.5 hours after oral administration. Therefore, this is a critical time point for blood collection. For tissue distribution and metabolism studies, later time points (e.g., 4, 8, 24 hours) are also recommended.
Blood Collection
-
Collect blood samples at predetermined time points via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Use EDTA or heparin-coated tubes to prevent coagulation.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
Tissue Collection
-
At the end of the study, euthanize the animals using an approved method.
-
Immediately dissect the tissues of interest (e.g., liver, muscle, brain, heart, kidney).
-
Rinse the tissues with ice-cold PBS to remove any remaining blood.
-
Blot the tissues dry, weigh them, and snap-freeze them in liquid nitrogen.
-
Store the frozen tissue samples at -80°C until further processing.
Tissue Homogenization and Extraction
Objective: To extract taurine and other small molecules from tissues for mass spectrometry analysis.
Materials:
-
Frozen tissue samples
-
Cold 80% methanol
-
Ceramic beads
-
Bead beater homogenizer
-
Centrifuge
Procedure:
-
Place the frozen tissue sample (approximately 50-100 mg) into a 2 mL tube containing ceramic beads.
-
Add 400 µL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead beater for 30-60 seconds.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
For a more exhaustive extraction, the pellet can be re-extracted with another volume of cold 80% methanol, and the supernatants can be pooled.
-
The extracted samples are now ready for derivatization and analysis by mass spectrometry.
Data Presentation: Quantitative Summary
The following tables provide a summary of typical dosages and pharmacokinetic parameters for taurine administration in rodents, which can be used as a starting point for designing this compound studies.
| Table 1: Recommended this compound Dosages for Rodents | |
| Administration Route | Recommended Dose (mg/kg) |
| Oral Gavage | 20 - 100 |
| Intravenous Injection | 1 - 30 |
| In Drinking Water | 1000 (as part of daily intake)[2] |
Note: The dosage for this compound may be lower than for unlabeled taurine to be cost-effective, while still providing sufficient enrichment for detection.
| Table 2: Pharmacokinetic Parameters of Taurine in Rats (Oral Administration) | |
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 2.5 hours |
| Plasma Elimination Half-life (t1/2) | Approximately 1.0 hour |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for this compound studies in laboratory animals.
Taurine-Modulated Signaling Pathways
Caption: Taurine's influence on key metabolic and signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Signal Intensity in Taurine-¹⁵N Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in Taurine-¹⁵N mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low signal intensity when analyzing Taurine-¹⁵N by LC-MS?
Low signal intensity in Taurine-¹⁵N analysis is a frequent challenge and can stem from several factors:
-
Poor Ionization Efficiency: Taurine is a highly polar zwitterion, which can make its ionization by electrospray ionization (ESI) inefficient.
-
Suboptimal Chromatographic Conditions: Due to its high polarity, Taurine-¹⁵N shows poor retention on traditional reversed-phase columns, leading to co-elution with other polar matrix components and ion suppression.[1]
-
Matrix Effects: Components in biological samples can interfere with the ionization of Taurine-¹⁵N, suppressing its signal.[2]
-
Low Sample Concentration: The concentration of Taurine-¹⁵N in the sample may be below the limit of detection (LOD) of the instrument.
-
Inappropriate Mass Spectrometer Settings: The parameters of the mass spectrometer, such as collision energy, ion source settings, and detector voltage, may not be optimized for Taurine-¹⁵N.[3]
-
Sample Degradation: Taurine-¹⁵N may degrade during sample preparation or storage.
Q2: Is derivatization necessary for Taurine-¹⁵N analysis?
While direct analysis of underivatized taurine is possible, derivatization is often employed to enhance signal intensity and improve chromatographic retention.[2][4] Derivatization can improve the gas-phase basicity of taurine, leading to more efficient ionization.
Q3: Which ionization mode, positive or negative, is better for Taurine-¹⁵N analysis?
Negative ion mode electrospray ionization (ESI) is generally preferred for the analysis of taurine and its derivatives. It has been reported to provide greater specificity and sensitivity compared to the positive ion mode.[5]
Q4: How can I minimize matrix effects in my Taurine-¹⁵N analysis?
Matrix effects can be mitigated through several strategies:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Optimize your LC method to separate Taurine-¹⁵N from co-eluting matrix components. Hydrophilic interaction liquid chromatography (HILIC) can be a good alternative to reversed-phase chromatography for retaining polar compounds like taurine.[6]
-
Use of an Internal Standard: An isotopically labeled internal standard, such as Taurine-¹³C₂,¹⁵N, is highly recommended to compensate for matrix-induced signal suppression or enhancement.[2]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low signal intensity issues.
Guide 1: Initial System Performance Check
Before analyzing your Taurine-¹⁵N samples, ensure your LC-MS system is performing optimally.
| Step | Action | Expected Outcome | Troubleshooting if Fails |
| 1 | System Suitability Test | Inject a standard solution of Taurine-¹⁵N at a known concentration. | The peak should be sharp, symmetrical, and have a high signal-to-noise ratio (>10). |
| 2 | Check for Contamination | Run a blank injection (mobile phase only). | The baseline should be clean with no significant peaks at the retention time of Taurine-¹⁵N. |
| 3 | Verify MS Calibration | Perform a mass calibration of the instrument according to the manufacturer's protocol. | The mass accuracy should be within the manufacturer's specifications (typically < 5 ppm for high-resolution MS).[3] |
Guide 2: Optimizing Taurine-¹⁵N Signal
If the system performance is good but your sample signal is low, follow these steps to optimize the signal for Taurine-¹⁵N.
| Issue | Recommended Action | Detailed Protocol |
| Poor Ionization | Optimize Ion Source Parameters: Adjust spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature. | Experimental Protocol: Infuse a standard solution of Taurine-¹⁵N directly into the mass spectrometer. Systematically vary one parameter at a time while keeping others constant to find the optimal settings that maximize the signal intensity. |
| Switch to Negative Ion Mode: If you are using positive ion mode, switch to negative ion mode.[5] | Experimental Protocol: Change the polarity of the mass spectrometer to negative. Re-optimize the ion source parameters in negative ion mode. The deprotonated molecule [M-H]⁻ of taurine at m/z 124 is often monitored.[5] | |
| Poor Chromatography | Use a HILIC Column: For underivatized taurine, a HILIC column can provide better retention and separation from the void volume.[6] | Experimental Protocol: Use a HILIC column with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate). A typical gradient would start with a high organic percentage and gradually increase the aqueous portion. |
| Derivatization: Derivatize Taurine-¹⁵N to improve its retention on a reversed-phase column. | See the detailed derivatization protocol below. | |
| Matrix Effects | Improve Sample Cleanup: Implement a solid-phase extraction (SPE) protocol. | Experimental Protocol: Use a mixed-mode or ion-exchange SPE cartridge to retain taurine while washing away interfering compounds. Elute taurine with an appropriate solvent and concentrate the eluate before LC-MS analysis. |
Experimental Protocols
Protocol 1: Derivatization of Taurine-¹⁵N with o-Phthalaldehyde (OPA)
This protocol is adapted for pre-column derivatization to enhance fluorescence and MS signal.[2]
Materials:
-
Borate buffer (0.1 M, pH 9.5)
-
o-Phthalaldehyde (OPA) solution (60 mg/L in methanol)
-
Sodium sulfite solution (202 mg/L in water)
-
Taurine-¹⁵N standard or sample
Procedure:
-
To 100 µL of your Taurine-¹⁵N standard or sample, add 100 µL of borate buffer.
-
Add 50 µL of the OPA solution.
-
Add 50 µL of the sodium sulfite solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Inject an appropriate volume of the derivatized sample into the LC-MS system.
Visualizations
Caption: Troubleshooting workflow for low Taurine-¹⁵N signal intensity.
Caption: OPA derivatization workflow for Taurine-¹⁵N.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 6. Development and validation of a hydrophilic interaction chromatography-mass spectrometry assay for taurine and methionine in matrices rich in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Taurine-15N
Welcome to the technical support center for optimizing the derivatization of Taurine-15N. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Which are the most common derivatization reagents for taurine analysis?
A1: The most common pre-column derivatization reagents for taurine analysis, particularly for techniques like HPLC and LC-MS, include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[1] These reagents react with the primary amine group of taurine, rendering it detectable by UV or fluorescence detectors.[2] For gas chromatography-mass spectrometry (GC-MS) analysis of 15N-taurine, a common derivative is the N-pentafluorobenzoyl di-n-butyl amide.[3]
Q2: Why is derivatization of taurine necessary for analysis?
A2: Taurine lacks a chromophore, which means it does not absorb ultraviolet-visible light, making it difficult to detect using common analytical techniques like HPLC with UV detection.[2][4] Derivatization attaches a molecule to taurine that has strong UV absorbance or fluorescence, significantly enhancing its detectability and allowing for sensitive quantification.[1]
Q3: My derivatized taurine samples are not stable. How can I improve their stability?
A3: The stability of derivatized taurine can be a concern. For OPA derivatives, which can be unstable, the use of a reducing agent like sodium sulfite in the derivatization reagent can improve the stability of the resulting isoindole derivative.[5] For FMOC-Cl derivatization, after the reaction, acidifying the mixture with a volatile acid like formic acid or acetic acid can help stabilize the FMOC derivatives and prevent further byproduct formation.[6][7] It is also recommended to analyze samples as soon as possible after derivatization.
Q4: Can I use the same derivatization protocol for this compound as for unlabeled taurine?
A4: Yes, the isotopic substitution of 14N with 15N in taurine does not significantly alter its chemical reactivity. Therefore, the same derivatization protocols used for unlabeled taurine can be applied to this compound. The primary difference will be in the mass of the resulting derivative, which is the basis for its quantification in mass spectrometry-based methods.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Low Derivatization Yield or Poor Signal Intensity
Problem: The peak area of my derivatized this compound is consistently low, suggesting a poor reaction yield.
Possible Causes and Solutions:
-
Suboptimal pH: The pH of the reaction buffer is critical for efficient derivatization.
-
OPA: The optimal pH is typically around 9.5.[5][8] Using a borate buffer of 0.1 M at this pH is recommended.[5][8]
-
Dansyl Chloride: The reaction is favored under alkaline conditions, with a pH of 9.5 in a borate buffer showing good results.[9]
-
FMOC-Cl: A basic environment is also necessary, with borate buffer at pH 10 or higher being effective.[7][10]
-
-
Incorrect Reagent Concentration: The concentration of the derivatizing agent is crucial.
-
Inadequate Reaction Time or Temperature: The reaction may not have gone to completion.
-
OPA: A reaction time of 5 minutes at room temperature is often sufficient.[5][8]
-
Dansyl Chloride: The reaction rate increases with temperature, with 80°C for 30 minutes being an effective condition.[12]
-
4-fluoro-7-nitrobenzofurazan (NBD-F): A reaction at 70°C can be complete within 3 minutes.[9][13]
-
FMOC-Cl: A reaction time of 40 minutes at room temperature has been used successfully.[7][10]
-
Non-Reproducible Peak Areas
Problem: I am observing significant variability in the peak areas of my derivatized this compound across replicate injections.
Possible Causes and Solutions:
-
Incomplete Reaction Quenching: If the derivatization reaction is not effectively stopped, it can continue in the vial, leading to variability.
-
Derivative Instability: The derivatized product may be degrading over time.
-
OPA-Sulfite derivatives are more stable than those formed with other thiols.[5]
-
Analyze samples promptly after derivatization. If using an autosampler, ensure it is temperature-controlled to minimize degradation.
-
-
Inconsistent Manual Procedures: Manual derivatization steps can introduce variability.
-
Use precise pipetting techniques.
-
Ensure consistent timing for each step of the reaction.
-
Consider using an automated derivatization system if available.[14]
-
Presence of Interfering Peaks in the Chromatogram
Problem: There are extra peaks in my chromatogram that are interfering with the quantification of the this compound derivative.
Possible Causes and Solutions:
-
Excess Derivatizing Reagent: The unreacted derivatizing reagent or its hydrolysis products can cause large, interfering peaks.
-
Dansyl Chloride: Optimization of the mobile phase can help to separate the free dansyl chloride from the derivatized amino acids.[12][15]
-
FMOC-Cl: After the primary derivatization, a reagent like 1-aminoadamantane (ADAM) can be added to react with the excess FMOC-Cl, although this may not always be necessary and can introduce its own complexities.[6]
-
-
Side Reactions and Byproducts: The derivatization reaction may be producing unwanted side products.
-
Carefully control the reaction conditions (pH, temperature, time) to favor the formation of the desired derivative.
-
For FMOC-Cl, using a higher pH (e.g., 11.4) can lead to the formation of exclusively monosubstituted histidine and disubstituted tyrosine, which elute as single peaks.[10]
-
-
Contaminants in the Sample or Reagents: The sample matrix or the reagents themselves may contain interfering substances.
-
Ensure high purity of all reagents and solvents.
-
Perform a thorough sample cleanup procedure before derivatization. For biological samples, this may involve protein precipitation and solid-phase extraction.[4]
-
Experimental Protocols and Data
Summary of Optimized Derivatization Parameters
| Parameter | OPA-Sulfite | Dansyl Chloride | FMOC-Cl | NBD-F |
| Buffer | 0.1 M Borate | Borate or Carbonate | Borate | Borate |
| Optimal pH | 9.5[5][8] | 9.5[9] | 10.0 - 11.4[7][10] | 9.5[9] |
| Reaction Temp. | Room Temperature | 80°C[12] | Room Temperature | 70°C[9][13] |
| Reaction Time | 5 minutes[5][8] | 30 minutes[12] | 40 minutes[7][10] | 3 minutes[9][13] |
| Quenching | Acidification (e.g., HCl)[5] | Addition of acetic acid[12] | Acidification (e.g., FA, AA)[6][7] | Not specified |
Detailed Experimental Protocol: OPA-Sulfite Derivatization
This protocol is adapted from a method for taurine determination in energy drinks and can be applied to this compound samples.[5]
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 0.618 g of boric acid and 0.584 g of sodium chloride in 70 mL of distilled water. Adjust the pH to 9.5 with 1.0 M potassium hydroxide, then bring the final volume to 100 mL with distilled water.[5]
-
OPA-Sulfite Reagent: Prepare a solution containing 60 mg/L of o-phthalaldehyde and 202 mg/L of sodium sulfite.[5]
-
-
Derivatization Procedure:
-
To an appropriate volume of your this compound sample or standard, add the OPA-Sulfite reagent.
-
Allow the reaction to proceed for 5 minutes in the dark at room temperature.[5]
-
To stop the reaction, acidify the mixture to pH 3.0 by adding 0.1 mL of 0.5 M HCl.[5] This step is particularly important for HPLC analysis to protect the analytical column.[5]
-
-
Analysis:
Visual Guides
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for this compound derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodchemistryjournal.com [foodchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
- 9. besjournal.com [besjournal.com]
- 10. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of taurine in biological samples by high-performance liquid chromatography using 4-fluoro-7-nitrobenzofurazan as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Common sources of contamination in Taurine-15N experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Taurine-¹⁵N experiments. Our goal is to help you identify and mitigate common sources of contamination to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic and chemical purity of commercially available Taurine-¹⁵N?
A1: Commercially available Taurine-¹⁵N generally has a high degree of purity. However, it is crucial to consult the certificate of analysis (CoA) for the specific lot you are using. As a general guideline, the purity levels are typically in the following range:
| Parameter | Typical Specification[1][2] |
| Isotopic Purity | ≥ 98 atom % ¹⁵N |
| Chemical Purity | ≥ 98% (CP) |
Q2: What are the primary sources of contamination in a Taurine-¹⁵N metabolic labeling experiment?
A2: Contamination in Taurine-¹⁵N experiments can arise from several sources, which can be broadly categorized as:
-
Isotopic and Chemical Impurities in the Labeled Taurine: The Taurine-¹⁵N reagent itself can contain unlabeled taurine (¹⁴N) and other chemical impurities from the synthesis process.
-
Contamination from the Experimental Workflow: This includes contaminants introduced from cell culture media, reagents, labware, and sample handling procedures.
-
Biological Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in cell cultures can interfere with the experiment.[3][4][5]
Q3: Can the ¹⁵N label from Taurine-¹⁵N be transferred to other molecules in the cell?
A3: While taurine is relatively metabolically stable, there is a possibility of ¹⁵N scrambling, where the ¹⁵N atom is incorporated into other nitrogen-containing molecules through various metabolic pathways. The extent of this scrambling can depend on the cell type and experimental conditions. It is important to monitor for ¹⁵N incorporation into other amino acids or metabolites to assess the specificity of the labeling.
Q4: How can I minimize contamination from my cell culture media?
A4: To minimize contamination from cell culture media, it is recommended to:
-
Use a chemically defined medium where all components are known and of high purity.
-
If using serum, be aware that it can be a significant source of biological and chemical contaminants. Use serum from a reputable source and consider heat-inactivation.
-
Ensure all media components are sterile and handled using strict aseptic techniques.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents or Solvents | 1. Run a blank analysis of all solvents and reagents used in the sample preparation. 2. Use high-purity, LC-MS grade solvents and reagents.[6] 3. Prepare fresh solutions and buffers. |
| Leachates from Labware | 1. Use labware made from appropriate materials (e.g., polypropylene) to minimize leaching of plasticizers. 2. Pre-rinse all tubes and pipette tips with a high-purity solvent. |
| Carryover from Previous Samples | 1. Run several blank injections between samples to wash the LC column and MS source. 2. Implement a rigorous wash protocol for the autosampler needle.[1][7] |
| Biological Contamination | 1. Regularly test cell cultures for microbial contamination (bacteria, fungi, mycoplasma). 2. Discard any contaminated cultures and decontaminate laboratory equipment.[3][4][5] |
Issue 2: Low or Inconsistent ¹⁵N Incorporation
| Possible Cause | Troubleshooting Steps |
| Incomplete Labeling | 1. Increase the incubation time with Taurine-¹⁵N to allow for sufficient cellular uptake and incorporation. 2. Optimize the concentration of Taurine-¹⁵N in the culture medium. |
| Presence of Unlabeled Taurine | 1. Ensure the cell culture medium is devoid of natural taurine (¹⁴N). 2. Check the purity of the Taurine-¹⁵N stock. |
| Cell Health Issues | 1. Monitor cell viability and growth rate during the labeling experiment. 2. Ensure that the labeling conditions are not toxic to the cells. |
Potential Chemical Contaminants in Taurine-¹⁵N
The synthesis of taurine can introduce certain chemical impurities. While manufacturers aim for high purity, trace amounts of starting materials, byproducts, or reagents may be present. The two common industrial synthesis methods for taurine are the ammonolysis of isethionic acid and the reaction of ethanolamine with sulfuric acid and sodium sulfite.[2][8][9][10][11][12]
| Potential Contaminant | Likely Source of Origin |
| Unlabeled Taurine (¹⁴N) | Incomplete isotopic labeling during synthesis. |
| Isethionic Acid | Unreacted starting material from the isethionic acid pathway.[2][8] |
| Ethanolamine | Unreacted starting material from the ethanolamine pathway.[9][10][11][12] |
| Sulfate and Sulfite Salts | Byproducts and reagents from the synthesis process.[2][9][10][11] |
| Ditaurinate and Tritaurinate | Byproducts of the ammonolysis reaction.[2] |
Experimental Protocols
Protocol: Taurine-¹⁵N Metabolic Labeling in Cultured Mammalian Cells
This protocol provides a general framework for metabolic labeling of adherent mammalian cells with Taurine-¹⁵N. It is recommended to optimize the conditions for your specific cell line and experimental goals.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Custom labeling medium: base medium formulation without taurine
-
Taurine-¹⁵N (≥98 atom % ¹⁵N, ≥98% chemical purity)
-
Sterile cell culture plates or flasks
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in their standard complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells and seed them into new culture plates at the desired density. Allow the cells to adhere and grow for 24 hours.
-
-
Metabolic Labeling:
-
Prepare the Taurine-¹⁵N labeling medium by supplementing the custom taurine-free base medium with the desired concentration of Taurine-¹⁵N (e.g., 0.5-1 mM).[13] Add other necessary supplements like FBS and antibiotics.
-
After 24 hours of cell adhesion, aspirate the standard growth medium and wash the cells twice with sterile PBS.
-
Add the pre-warmed Taurine-¹⁵N labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 24-48 hours). The optimal duration should be determined empirically for the specific cell line and experimental question.[13]
-
-
Metabolite Extraction:
-
After the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously and incubate on ice for 15 minutes.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column for separating polar metabolites, such as a HILIC column.
-
Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) of both unlabeled taurine (¹⁴N) and Taurine-¹⁵N.
-
Develop a multiple reaction monitoring (MRM) method for targeted quantification if required.
-
Visualizations
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. US9593076B2 - Cyclic process for producing taurine - Google Patents [patents.google.com]
- 3. goldbio.com [goldbio.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 6. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Taurine synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Optimization for Synthesis of Taurine-Academax [exhibition.academax.com]
- 10. CN113200879A - Circulation method for producing taurine from ethanolamine - Google Patents [patents.google.com]
- 11. CN101100449A - Method for synthesizing taurine - Google Patents [patents.google.com]
- 12. Synthesis and characterization of Taurine | Mongolian Journal of Chemistry [mongoliajol.info]
- 13. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
Technical Support Center: Accurate Measurement of Taurine-15N Enrichment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of Taurine-15N enrichment measurement. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in measuring this compound enrichment?
The measurement of this compound enrichment can be challenging due to its high polarity and zwitterionic nature at physiological pH, making it difficult to analyze by gas chromatography (GC) without derivatization. Key challenges include:
-
Incomplete or inefficient derivatization: This can lead to inaccurate and imprecise measurements.
-
Isotopic fractionation: Isotope effects during sample preparation and derivatization can alter the true 15N enrichment.
-
Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the taurine derivative, leading to erroneous results.[1][2]
-
Analyte loss during sample preparation: Taurine can be lost during extraction and cleanup steps, affecting the accuracy of the final measurement.
-
Interference from other compounds: isobaric interferences can lead to inaccuracies in mass spectrometry readings.
Q2: What are the recommended derivatization methods for this compound analysis by GC-MS?
Two commonly used and effective derivatization reagents for taurine analysis by GC-MS are:
-
N-pentafluorobenzoyl di-n-butylamide (PFB-DBA): This method involves a one-step derivatization of taurine. The resulting derivative is stable and provides good chromatographic properties.[3][4]
-
Triethylorthoacetate (TEOA): This reagent allows for a one-step derivatization of both the amino and sulfonic acid groups of taurine, ensuring quantitative reaction and minimizing nitrogen isotope fractionation.
Q3: Can I measure this compound enrichment using LC-MS/MS?
Yes, LC-MS/MS is a powerful technique for analyzing this compound enrichment and can often be performed without derivatization. This approach offers high sensitivity and specificity.[5][6][7][8] However, careful optimization of chromatographic conditions is necessary to achieve good retention and peak shape for the highly polar taurine molecule. The use of a suitable internal standard, such as Taurine-13C2, is highly recommended to correct for matrix effects and variations in instrument response.[9]
Q4: How can I minimize isotopic fractionation during my experiment?
To minimize isotopic fractionation, it is crucial to:
-
Ensure complete reactions: Incomplete derivatization or other chemical reactions can lead to significant isotopic fractionation. Use optimized reaction conditions (temperature, time, reagent concentration) to drive reactions to completion.
-
Standardize procedures: Maintain consistent procedures for all samples and standards, including extraction, derivatization, and analysis.
-
Use appropriate standards: Analyze standards of known isotopic composition alongside your samples to monitor and correct for any fractionation that may occur.
Q5: What are the best practices for calculating this compound enrichment?
Accurate calculation of 15N enrichment requires careful consideration of:
-
Background subtraction: Correct for the natural abundance of 15N in your samples and standards.
-
Mass isotopomer distribution analysis (MIDA): Use appropriate algorithms to deconvolute the mass spectra and determine the true enrichment.
-
Calibration curves: Use a set of standards with known 15N enrichment to create a calibration curve for accurate quantification.
-
Avoiding common pitfalls: Be aware of potential errors such as peak saturation, incorrect integration of peaks, and interference from co-eluting species.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound enrichment analysis.
Issue 1: Low or No Signal for Taurine Derivative in GC-MS
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure the correct temperature, reaction time, and reagent-to-sample ratio are used as specified in the protocol. 2. Check Reagent Quality: Derivatization reagents can degrade over time. Use fresh or properly stored reagents. 3. Ensure Anhydrous Conditions: Moisture can interfere with many derivatization reactions. Dry samples and solvents thoroughly. |
| Analyte Loss During Sample Preparation | 1. Optimize Extraction: Evaluate the efficiency of your extraction method. Consider alternative solid-phase extraction (SPE) sorbents or liquid-liquid extraction solvents. 2. Minimize Transfer Steps: Each transfer step can lead to sample loss. Streamline your workflow where possible. |
| GC Inlet Issues | 1. Check for Leaks: Leaks in the GC inlet can lead to poor peak shape and low signal. 2. Optimize Injection Parameters: Ensure the injection temperature and mode (split/splitless) are appropriate for your taurine derivative. |
| Mass Spectrometer Tuning | 1. Verify MS Tune: Ensure the mass spectrometer is properly tuned and calibrated. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS or LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | 1. Deactivate Inlet Liner and Column: Use a deactivated inlet liner and a high-quality, inert GC column. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. |
| Inappropriate Chromatographic Conditions (LC-MS/MS) | 1. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., pH, organic solvent content) to improve peak shape. 2. Select Appropriate Column: Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar compounds like taurine. |
| Sample Overload | 1. Dilute Sample: Inject a more diluted sample to see if peak shape improves. |
| Matrix Effects | 1. Improve Sample Cleanup: Use a more effective sample preparation method (e.g., SPE) to remove interfering matrix components. 2. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a matrix that is similar to your samples. |
Issue 3: High Variability in 15N Enrichment Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Derivatization | 1. Standardize Derivatization Protocol: Ensure that every sample and standard is derivatized under identical conditions and for the same duration. |
| Isotopic Fractionation | 1. Ensure Complete Reactions: As mentioned previously, drive all reactions to completion. 2. Analyze Isotope Standards: Regularly analyze standards with a known 15N enrichment to monitor for any systematic bias. |
| Instrument Instability | 1. Check Instrument Performance: Monitor key mass spectrometer parameters (e.g., vacuum, detector voltage) for stability. 2. Run Quality Control Samples: Include quality control samples at regular intervals throughout your analytical run to assess instrument performance. |
| Errors in Data Analysis | 1. Consistent Peak Integration: Use a consistent method for integrating the peaks of the M and M+1 isotopologues. 2. Verify Calculation Formulas: Double-check the formulas used to calculate mole percent excess or atom percent excess. |
Experimental Protocols
Protocol 1: Taurine Derivatization with N-pentafluorobenzoyl di-n-butylamide (PFB-DBA) for GC-MS Analysis
This protocol is adapted from the method described by Fay et al. (1998).[4]
Materials:
-
N-pentafluorobenzoyl chloride (PFBCI)
-
Di-n-butylamine (DBA)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Sample containing taurine (e.g., urine, plasma)
-
Internal Standard (e.g., Taurine-13C2)
Procedure:
-
Sample Preparation: To 100 µL of sample, add a known amount of internal standard.
-
Extraction (if necessary): Perform a suitable extraction to isolate taurine from the sample matrix.
-
Derivatization: a. Dry the sample extract under a stream of nitrogen. b. Add 50 µL of a 1:1 (v/v) mixture of PFBCI and toluene. c. Add 20 µL of DBA. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature.
-
Extraction of Derivative: a. Add 200 µL of toluene and 200 µL of 5% sodium bicarbonate solution. b. Vortex for 1 minute and centrifuge. c. Transfer the upper organic layer to a new vial for GC-MS analysis.
Protocol 2: Taurine Derivatization with Triethylorthoacetate (TEOA) for GC-irm-MS Analysis
This protocol is based on the method by Tea et al. (2010).[10]
Materials:
-
Triethylorthoacetate (TEOA)
-
Acetic acid
-
Sample containing taurine
-
Internal Standard (e.g., 15N-labeled amino acid of known enrichment)
Procedure:
-
Sample Preparation: Lyophilize the aqueous sample containing taurine.
-
Derivatization: a. To the dried sample, add 100 µL of a 4:1 (v/v) mixture of TEOA and acetic acid. b. Heat the mixture at 100°C for 30 minutes. c. Evaporate the reagents under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-irm-MS analysis.
Data Presentation
Table 1: Comparison of Derivatization Methods for Taurine Analysis
| Derivatization Reagent | Method | Advantages | Disadvantages | Typical Precision (RSD%) |
| N-pentafluorobenzoyl di-n-butylamide (PFB-DBA) | GC-MS | One-step reaction, stable derivative, good chromatographic properties. | May require extraction of the derivative. | < 5% |
| Triethylorthoacetate (TEOA) | GC-irm-MS | One-step reaction for both functional groups, minimizes isotopic fractionation. | Requires anhydrous conditions. | < 1% |
| No Derivatization | LC-MS/MS | Simple sample preparation, high throughput. | Requires careful chromatographic optimization for polar taurine. | < 10% |
Visualizations
References
- 1. Matrix effect on chemical isotope labeling and its implication in metabolomic sample preparation for quantitative metab… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Advanced Analytical Method Through the Quantitative Comparative Study of Taurine in Feed Using LC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of the natural abundance δ15N of taurine by gas chromatography-isotope ratio measurement mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic resolution of Taurine-15N
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Taurine-15N. The focus is on addressing poor chromatographic resolution and related analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention of this compound on my C18 reversed-phase column?
A1: this compound, like its unlabeled counterpart, is a highly polar, zwitterionic compound.[1] Reversed-phase chromatography is designed to retain non-polar to moderately polar compounds and is generally not suitable for highly polar molecules like taurine, which will have little to no retention and elute in or near the solvent front. For better retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[2][3]
Q2: My this compound peak is broad and tailing. What are the common causes?
A2: Peak tailing and broadening for polar, zwitterionic compounds like this compound in HILIC can stem from several factors:
-
Secondary Interactions: Unwanted ionic interactions between the highly polar taurine molecule and active sites (e.g., free silanols) on the stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the column's stationary phase, influencing retention and peak shape.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase can lead to distorted peak shapes. The sample diluent should ideally match the initial mobile phase conditions (high organic content).
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is generally not required when using mass spectrometry (MS) for detection, as MS can detect this compound directly with high sensitivity and specificity.[2][3] However, if you are using UV or fluorescence detection, pre- or post-column derivatization is necessary because taurine lacks a suitable chromophore.[4][5] Common derivatizing agents include o-phthalaldehyde (OPA) and 4-fluoro-7-nitrobenzofurazan (NBD-F).
Q4: I am using this compound as an internal standard to quantify unlabeled taurine. Should they separate chromatographically?
A4: No, for use as an internal standard in mass spectrometry, this compound and unlabeled taurine should co-elute. The mass spectrometer differentiates them based on their mass-to-charge ratio (m/z). The purpose of the isotopically labeled standard is to mimic the chromatographic behavior and ionization response of the analyte to correct for variations during sample preparation and analysis.[2]
Q5: Can the 15N label affect the chromatographic behavior of taurine?
A5: The substitution of 14N with 15N results in a negligible change in the physicochemical properties of the molecule. Therefore, this compound is expected to have virtually identical chromatographic behavior to unlabeled taurine under the same conditions. Any observed separation issues are likely due to the chromatographic conditions rather than the isotopic label itself.
Troubleshooting Guide for Poor Chromatographic Resolution
This guide provides a systematic approach to diagnosing and resolving common issues with the chromatographic resolution of this compound, particularly in HILIC-MS/MS systems.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Secondary Ionic Interactions: The zwitterionic nature of taurine can lead to interactions with the stationary phase. | Optimize Mobile Phase: Adjusting the pH and buffer concentration can help. For HILIC, a common mobile phase consists of acetonitrile and an aqueous buffer like ammonium formate. Increasing the buffer concentration (e.g., from 5 mM to 20 mM) can improve peak shape.[6] |
| Sample Solvent Mismatch: Injecting in a high-aqueous solvent while the mobile phase is high-organic. | Solvent Matching: Dissolve or dilute the final sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 80-90% acetonitrile). | |
| Column Overload: Injecting too high a concentration of the analyte. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the column capacity is not exceeded. | |
| Poor or No Retention | Incorrect Chromatography Mode: Using a reversed-phase (e.g., C18) column. | Use a HILIC Column: Employ a column specifically designed for polar compounds, such as a bare silica, amide, or zwitterionic HILIC phase.[1] |
| Mobile Phase Too Strong: The initial mobile phase contains too much of the aqueous (strong) solvent. | Adjust Mobile Phase Composition: For HILIC, the weak solvent is typically acetonitrile. Ensure your initial gradient conditions are high in organic solvent (e.g., >80% acetonitrile). | |
| Insufficient Column Equilibration: The column is not properly equilibrated with the initial mobile phase conditions between injections. | Increase Equilibration Time: Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection. | |
| Split Peaks | Column Void or Contamination: A void has formed at the head of the column, or the inlet frit is partially blocked. | Column Maintenance: First, try back-flushing the column. If this does not resolve the issue, replace the guard column (if used) or the analytical column itself. |
| Sample Solvent Effect: Severe mismatch between sample solvent and mobile phase. | Solvent Matching: As with peak tailing, ensure the sample is dissolved in a solvent similar to the initial mobile phase. | |
| Mass Spectrometry Issues | Isotopic Cross-Talk: The M+1 or M+2 isotope peak of unlabeled taurine interfering with the this compound signal. | Check Mass Resolution: Ensure the mass spectrometer has sufficient resolution to distinguish between the isotopic peaks. Select precursor/product ion transitions that are unique to this compound. |
| Ion Suppression/Enhancement: Matrix components from the sample co-eluting with this compound and affecting its ionization efficiency. | Improve Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. | |
| Chromatographic Separation: Modify the gradient to better separate this compound from the interfering components. |
Quantitative Data on Chromatographic Performance
The following table summarizes quantitative performance data for taurine analysis under different HILIC conditions, providing a baseline for expected performance.[7]
| Parameter | Atlantis HILIC Silica Column | XBridge HILIC Column |
| Mobile Phase A | Acetonitrile | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in Water | 10 mM Ammonium Formate in Water |
| Taurine Peak Half-Width (W1/2) | 0.28 min | 0.32 min |
| Taurine Tailing Factor (ft) | 1.12 | 1.25 |
Data extracted from a study comparing chromatographic conditions for taurine analysis. Lower W1/2 indicates better efficiency, and an ft closer to 1 indicates better symmetry.[7]
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of Taurine
This protocol is a representative method for the direct analysis of taurine in biological samples.[2][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., plasma), add 400 µL of a cold organic solvent mixture (e.g., methanol/acetonitrile 1:3, v/v) containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent matching the initial mobile phase conditions (e.g., 100 µL of 85% acetonitrile in water).
-
-
Chromatographic Conditions:
-
Column: Atlantis HILIC Silica (e.g., 100 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0
-
Gradient: 85% A to 40% A over 5 minutes, hold for 2 minutes, then return to 85% A and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Taurine: Q1 126.0 -> Q3 108.0
-
This compound: Q1 127.0 -> Q3 109.0
-
-
Note: Specific voltages and gas settings should be optimized for the instrument in use.
-
Protocol 2: Pre-column Derivatization with OPA
This protocol is for researchers using UV or fluorescence detection.
-
Reagent Preparation:
-
Borate Buffer: 0.1 M, pH 9.5
-
OPA Reagent: Dissolve o-phthalaldehyde in borate buffer and add a reducing agent like 2-mercaptoethanol.
-
-
Derivatization Procedure:
-
Mix a small volume of the sample extract (e.g., 20 µL) with the OPA reagent.
-
Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature in the dark.
-
Stop the reaction by adding an acid (e.g., phosphoric acid) or by direct injection.
-
-
Chromatographic Conditions:
-
A reversed-phase C18 column is typically used for the separation of the OPA-derivatized amino acids.
-
The mobile phase is usually a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.
-
Diagram: OPA Derivatization of this compound
Caption: Reaction of this compound with OPA and a thiol to form a fluorescent product.
References
- 1. Analysis of taurine and hypotaurine by HILICï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. Analysis of Taurine in Infant Formulas and Adult Nutritionals by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry: First Action 2022.03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of Taurine in Infant Formula and Adult Nutritionals by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. besjournal.com [besjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of sample preparation and chromatographic separation for the parallel determination of taurine and edaravone in rat tissues using HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic fractionation during Taurine-15N sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing nitrogen isotopic fractionation during the preparation of taurine samples for ¹⁵N analysis.
Troubleshooting Guides & FAQs
This section is organized by procedural step to help you quickly identify and resolve issues you may encounter.
Sample Handling and Storage
Q1: Can the storage conditions of my biological samples (plasma, tissue) affect the δ¹⁵N value of taurine?
A1: Yes, improper storage can lead to microbial degradation of taurine, which can alter its natural δ¹⁵N value. It is crucial to freeze samples immediately after collection and store them at or below -20°C, with -80°C being ideal for long-term storage. Freeze-drying samples for storage is also a highly recommended practice to minimize potential isotopic alteration.[1][2]
Q2: I see some discoloration in my thawed plasma sample. Can I still use it for taurine δ¹⁵N analysis?
A2: Discoloration may indicate hemolysis or contamination, which could interfere with the extraction and purification process. While you may still be able to isolate taurine, it is advisable to use a clean, high-quality sample if possible. If you must proceed, be extra diligent during the purification steps to remove interfering compounds.
Extraction and Purification
Q3: My taurine recovery after extraction and purification is low (e.g., <80%). Should I be concerned about isotopic fractionation?
A3: Yes, you should be very concerned. Incomplete or partial recovery is a major potential source of isotopic fractionation.[3] If the process is not quantitative, the portion of taurine lost may have a different isotopic composition than the portion recovered, leading to a biased δ¹⁵N value. It is critical to optimize your extraction and purification protocol to maximize recovery.
Q4: I am using ion-exchange chromatography to purify taurine. Can this step cause nitrogen isotope fractionation?
A4: If performed correctly, cation-exchange chromatography should not cause nitrogen isotope fractionation. Studies have shown that with average recovery rates better than 94%, no significant nitrogen isotope fractionation occurs during this purification step for amino acids.[3][4] The key is to ensure high recovery by using the appropriate resin and elution conditions. A method for taurine purification using a strongly acidic cation exchange resin followed by a weakly basic anion exchange resin has been described to achieve high purity.[5]
Q5: What is a reliable method for extracting taurine from plasma with high recovery?
A5: A common and effective method involves protein precipitation followed by purification. For instance, after adding an internal standard, plasma proteins can be precipitated with a solvent like acetonitrile.[6] The supernatant containing taurine can then be further purified. One protocol for plasma reports a taurine recovery of 70-80%.[3] Another method involving homogenization, treatment with picric acid, and passage through a mixed-bed ion-exchange column claims quantitative recovery of taurine.[7] It is essential to validate the recovery rate for your specific sample type and protocol.
Derivatization
Q6: Why is the derivatization step so critical for avoiding isotopic fractionation?
A6: Derivatization is required to make taurine, a polar molecule, volatile enough for gas chromatography (GC) analysis.[8] Isotopic fractionation primarily occurs if this reaction is not quantitative (i.e., does not proceed to 100% completion). If the reaction is incomplete, a kinetic isotope effect can occur, where molecules with the lighter isotope (¹⁴N) may react faster than those with the heavier isotope (¹⁵N), leaving the unreacted taurine enriched in ¹⁵N and the derivatized product depleted in ¹⁵N, or vice versa. Therefore, ensuring a complete, quantitative reaction is paramount.
Q7: Which derivatization reagent is best for minimizing ¹⁵N fractionation in taurine?
A7: The reaction of taurine with triethylorthoacetate (TEOA) is highly recommended.[8] This one-step protocol has been shown to be a quantitative reaction, which is essential for avoiding nitrogen isotope fractionation. The difference in δ¹⁵N values between derivatized and underivatized taurine using this method has been shown to be within the analytical error of the measurement (approximately 0.4‰).[8]
Q8: I am using a different derivatization agent and my results are inconsistent. What could be the problem?
A8: Inconsistent results are often a sign of incomplete or variable derivatization. Ensure your taurine extract is completely dry before adding the reagent, as water can interfere with many derivatization reactions. Also, make sure you are using a sufficient excess of the derivatizing reagent and that the reaction is allowed to proceed for the recommended time and at the optimal temperature.[1][2] Some derivatization methods, like the formation of N-trifluoroacetyl isopropyl (TFA/iPr) esters, have been observed to cause nitrogen isotope fractionation for other amino acids.[1]
GC-IRMS Analysis
Q9: I'm seeing tailing peaks for my derivatized taurine on the chromatogram. How can this affect my δ¹⁵N results?
A9: Peak tailing can be caused by active sites in the GC liner or the front of the column, or by an inappropriate column phase.[9] This can lead to inaccurate and imprecise isotope ratio measurements. To resolve this, try replacing the GC inlet liner with a new, deactivated one. If the problem persists, you may need to trim the first few centimeters off the front of your GC column or use a column specifically designed for your derivatized compound.
Q10: I am observing "ghost peaks" in my blank runs after analyzing a taurine sample. What should I do?
A10: Ghost peaks are typically caused by carryover from a previous, more concentrated sample.[5][10] To address this, run several solvent blanks between your samples. If the ghost peak persists, you may need to clean your injector port and replace the septum. Extending the GC run time can also help ensure that all components from one sample have eluted before the next injection.[10]
Quantitative Data Summary
The following table summarizes key quantitative data related to recovery and isotopic fractionation during taurine sample preparation.
| Preparation Step | Method/Reagent | Recovery Rate | Observed δ¹⁵N Fractionation (‰) | Reference |
| Purification | Cation-Exchange Chromatography | > 94% | None Detected | [3][4] |
| Extraction | Protein Precipitation (Acetonitrile) | 99.2% | Not Reported | [6] |
| Extraction | Picric Acid & Ion-Exchange | Quantitative | Not Reported | [7] |
| Derivatization | Triethylorthoacetate (TEOA) | Quantitative | -0.02 to +0.39 | [8] |
| Derivatization | N-pentafluorobenzoyldi-n-butylamide (PFB-dBA) | Not Reported | Not Quantified | |
| Derivatization | Dimethylaminomethylene methyl ester | Not Reported | Not Quantified | [3] |
Experimental Protocols
Protocol 1: Taurine Extraction and Purification from Plasma
This protocol is a composite based on established methods for achieving high recovery.
-
Protein Precipitation: To 100 µL of plasma, add a suitable internal standard. Add 400 µL of cold acetonitrile, vortex thoroughly for 1 minute, and let it stand at 4°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids, including taurine.
-
Drying: Dry the supernatant completely under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Purification (Cation-Exchange):
-
Reconstitute the dried extract in a small volume of 0.01 M HCl.
-
Load the sample onto a pre-conditioned cation-exchange column (e.g., Dowex 50W-X8).
-
Wash the column with deionized water to remove neutral and anionic compounds.
-
Elute the amino acids, including taurine, with an appropriate volume of ammonium hydroxide (e.g., 2 M NH₄OH).
-
Dry the eluate completely under vacuum. The sample is now ready for derivatization.
-
Protocol 2: Derivatization of Taurine with Triethylorthoacetate (TEOA)
Adapted from Tea et al. (2010), Rapid Communications in Mass Spectrometry.[8]
-
Sample Preparation: Ensure the purified taurine extract is completely dry in a reaction vial.
-
Reagent Addition: Add 100 µL of triethylorthoacetate (TEOA) and 100 µL of trifluoroethanol to the dry sample.
-
Reaction: Tightly cap the vial and heat at 110°C for 30 minutes.
-
Drying: After cooling, evaporate the reagents to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-IRMS analysis.
Visualizations
Caption: Workflow for Taurine-¹⁵N Sample Preparation.
Caption: Troubleshooting Decision Tree for Taurine δ¹⁵N Analysis.
References
- 1. alexandraatleephillips.com [alexandraatleephillips.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and desalting with cation-exchange chromatography for compound-specific nitrogen isotope analysis of amino acids: application to biogeochemical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Determination of taurine in plasma by capillary zone electrophoresis following derivatisation with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the natural abundance δ15N of taurine by gas chromatography-isotope ratio measurement mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
Addressing matrix effects in Taurine-15N analysis of biological samples
Welcome to the technical support center for the analysis of Taurine-¹⁵N in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Taurine-¹⁵N?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1] In simpler terms, other molecules in your biological sample can either suppress or enhance the signal of Taurine-¹⁵N during mass spectrometry analysis, leading to inaccurate quantification.[1][2] This can result in an underestimation (ion suppression) or overestimation (ion enhancement) of the true Taurine-¹⁵N concentration.[1] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and proteins.[3]
Q2: I am observing low signal intensity for my Taurine-¹⁵N analyte. What could be the cause?
A2: Low signal intensity, especially when inconsistent across samples, is a classic sign of ion suppression.[2][4] This occurs when other molecules in the sample matrix interfere with the ionization of Taurine-¹⁵N in the mass spectrometer's source.[2] Potential causes include insufficient sample cleanup, high concentrations of salts or phospholipids in the final extract, or co-elution of an interfering compound with your analyte.[5] It is also worth ensuring that the mass spectrometer is tuned correctly and that the mobile phases are prepared properly.
Q3: How can I determine if my Taurine-¹⁵N analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in your chromatographic run ion suppression or enhancement occurs.[6] A solution of your Taurine-¹⁵N standard is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Dips or peaks in the baseline signal of your analyte indicate regions of ion suppression or enhancement, respectively.[7]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common way to measure the extent of the matrix effect.[3][8] You compare the peak area of Taurine-¹⁵N in a solution prepared in a clean solvent to the peak area of Taurine-¹⁵N spiked into a blank, extracted biological sample at the same concentration. The ratio of these peak areas gives you a quantitative measure of the matrix effect.[1][8]
Q4: What is the best internal standard to use for Taurine-¹⁵N analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Taurine-¹³C₂,¹⁵N.[9][10][11] A SIL internal standard is the preferred choice because it has nearly identical chemical and physical properties to the analyte.[6] This means it will behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and any analyte loss during sample preparation.[6][9]
Q5: What are the recommended sample preparation techniques to minimize matrix effects for Taurine-¹⁵N analysis?
A5: Effective sample preparation is crucial for removing interfering substances.[6][12] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to crash out proteins.[6] While quick, it may not remove other interferences like phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be more effective at removing salts and some lipids than PPT.[6]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples.[6] Different SPE sorbents can be used to specifically target and remove interfering components, providing a cleaner extract.[6][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction with metal components in the HPLC system.[14] | Consider using a metal-free or PEEK-lined column and tubing.[14] |
| Sub-optimal mobile phase pH. | Adjust the mobile phase pH. For taurine, a slightly acidic mobile phase is often used. | |
| Column degradation. | Replace the analytical column. | |
| High Variability in Results Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples. |
| Significant and variable matrix effects between different sample lots.[3] | Evaluate matrix effects across at least six different lots of the biological matrix.[3] If variability is high, a more robust sample cleanup method like SPE may be necessary.[6] | |
| Instability of the analyte in the matrix or final extract. | Perform stability studies to ensure Taurine-¹⁵N is stable under the storage and analytical conditions.[15] | |
| Analyte Signal Disappears in some Samples | Severe ion suppression.[14] | Dilute the sample to reduce the concentration of interfering matrix components.[2] |
| Complete loss of analyte during sample preparation. | Review the sample preparation protocol for potential errors. Ensure correct pH and solvent conditions. | |
| Co-elution with a strongly suppressing matrix component.[16] | Optimize the chromatographic method to improve separation between Taurine-¹⁵N and the interfering peak. This may involve changing the column, mobile phase composition, or gradient profile.[4] | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the sample preparation method. For LLE, adjust the pH and solvent choice.[6] For SPE, select a more appropriate sorbent and optimize the wash and elution steps.[6] |
| Analyte degradation. | Investigate the stability of Taurine-¹⁵N at each step of the sample preparation and analysis process. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes how to quantitatively determine the extent of ion suppression or enhancement.
-
Prepare Solution A (Analyte in Clean Solvent):
-
Spike a known concentration of Taurine-¹⁵N standard into a clean solvent (e.g., the mobile phase starting condition).
-
-
Prepare Solution B (Analyte in Extracted Blank Matrix):
-
Take a blank biological matrix sample (e.g., plasma from an untreated subject) and perform the complete sample extraction procedure.
-
After the final evaporation and reconstitution step, spike the same concentration of Taurine-¹⁵N standard as in Solution A into the reconstituted extract.
-
-
Analysis:
-
Inject both solutions into the LC-MS/MS system and record the peak area of Taurine-¹⁵N.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a basic protocol for the cleanup of plasma or serum samples.
-
Sample Aliquoting:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add the stable isotope-labeled internal standard (Taurine-¹³C₂,¹⁵N) to each sample.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in Taurine-¹⁵N analysis.
Caption: A simplified diagram of the main taurine biosynthesis and metabolism pathways.[17][18]
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Rapid Analysis of Taurine in Infant Formula and Adult Nutritionals by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurine (¹³Câ, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation | MDPI [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]
- 18. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in Taurine-15N quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Taurine-15N using calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves in this compound quantification?
A1: Non-linearity in calibration curves for this compound analysis is a frequent challenge, often stemming from several factors. Common causes include matrix effects, ionization saturation, detector saturation, and issues with the internal standard.[1][2] It is also possible that the chosen calibration model (e.g., linear regression) may not be appropriate for the concentration range, and a non-linear regression model might be more suitable.[1]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred for quantitative analysis?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry.[3][4][5] Because it has nearly identical chemical and physical properties to the analyte (Taurine), it co-elutes and experiences similar ionization effects. This allows it to effectively compensate for variability during sample preparation, chromatographic separation, and detection, ultimately leading to improved accuracy and precision of the quantification.[3][6]
Q3: What is a matrix effect, and how can it impact my this compound calibration curve?
A3: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of Taurine by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue extracts).[6][7][8] This can lead to poor accuracy, imprecision, and non-linearity in the calibration curve because the effect may not be consistent across all concentration levels of the calibration standards.[7][9] For instance, endogenous phospholipids in plasma are a known source of matrix effects in electrospray ionization.[10]
Q4: How do I choose the appropriate concentration for my this compound internal standard?
A4: The concentration of the internal standard is crucial for a robust assay. An inappropriate concentration can lead to non-linearity.[3] The response of the this compound internal standard should be high enough to ensure good precision but also fall within the linear dynamic range of the detector.[3] It is important to verify that the internal standard signal is not so high that it causes detector saturation.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) or Non-Linear Calibration Curve
Question: My calibration curve for this compound is not linear. What are the potential causes and how can I troubleshoot this?
Answer: Non-linearity is a common problem in LC-MS/MS analysis. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[2][11] Solution: Reduce the injection volume, dilute the high-concentration standards, or select a less abundant product ion for quantification. |
| Ion Source Saturation | At high analyte concentrations, the ionization process in the ESI source can become saturated, leading to a non-linear response.[7] Solution: Dilute the samples and calibration standards to fall within the linear range of the ion source. |
| Matrix Effects | Differential matrix effects across the calibration curve range can cause non-linearity.[7][10] Solution: Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction or liquid-liquid extraction). Diluting the sample can also mitigate matrix effects. |
| Inappropriate Internal Standard Concentration | An incorrect concentration of this compound can lead to a non-proportional response ratio.[3] Solution: Re-evaluate and optimize the concentration of the this compound internal standard working solution. |
| Incorrect Regression Model | A linear regression model may not be suitable for the entire concentration range.[1] Solution: Evaluate the use of a weighted linear regression (e.g., 1/x or 1/x²) or a non-linear regression model (e.g., quadratic).[1] |
Experimental Protocol: Optimizing Sample Preparation to Mitigate Matrix Effects
-
Objective: To reduce interference from matrix components.
-
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Taurine and this compound standards
-
Protein precipitation solvent (e.g., Acetonitrile with 1% Formic Acid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or hydrophilic-lipophilic balanced)
-
Reconstitution solvent (matching initial mobile phase)
-
-
Procedure:
-
Protein Precipitation (PPT):
-
To 100 µL of the sample/standard/blank, add 300 µL of ice-cold protein precipitation solvent.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the PPT step.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analyte and internal standard with an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent that is as weak as or weaker than the initial mobile phase.[3]
-
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system and compare the linearity of the calibration curve with that obtained from a simple protein precipitation method.
Issue 2: High Variability in Low Concentration Standards
Question: I am observing high variability and poor accuracy in my low concentration standards for this compound. What could be the cause?
Answer: High variability at the lower end of the calibration curve often points to issues with the limit of quantification (LOQ), background contamination, or non-specific binding.
| Potential Cause | Recommended Solution |
| Analyte Adsorption | Taurine, being a polar molecule, may adsorb to plasticware or the surfaces of the LC system, leading to inconsistent recovery at low concentrations. Solution: Use low-adsorption vials and tubing. Consider adding a small amount of an organic modifier or a competing compound to the sample diluent. |
| Background Contamination | Contamination from solvents, reagents, or the lab environment can introduce a significant background signal, affecting the accuracy of low-level quantification.[3] Solution: Analyze solvent and matrix blanks to identify sources of contamination. Use high-purity solvents and reagents. |
| Poor Ionization Efficiency at Low Concentrations | At very low concentrations, the ionization of Taurine may be less efficient or more susceptible to suppression.[11] Solution: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to enhance the signal at the lower limit of quantification. |
Experimental Protocol: Evaluating and Minimizing Analyte Adsorption
-
Objective: To assess and reduce the loss of Taurine at low concentrations due to adsorption.
-
Materials:
-
Low concentration Taurine standard solution
-
Different types of sample vials (e.g., polypropylene, silanized glass)
-
Various reconstitution solvents
-
-
Procedure:
-
Prepare a low-concentration Taurine standard in the final reconstitution solvent.
-
Aliquot this standard into different types of vials.
-
Inject the standard from each vial type immediately after preparation and then at several time points (e.g., 1, 4, and 24 hours) while keeping the samples in the autosampler.
-
Compare the peak areas over time for each vial type. A significant decrease in peak area over time suggests adsorption.
-
-
Analysis: Select the vial type that shows the most consistent peak area over time. If adsorption is still observed, consider modifying the reconstitution solvent (e.g., by increasing the organic content slightly, if compatible with the chromatography).
Issue 3: Inconsistent Internal Standard (this compound) Response
Question: The peak area of my this compound internal standard is not consistent across my sample batch. What should I do?
Answer: An inconsistent internal standard response can compromise the reliability of your quantitative data. It is crucial to identify the source of this variability.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Errors in adding the internal standard solution to samples and standards will lead to variable responses. Solution: Ensure pipettes are properly calibrated. Use a consistent pipetting technique. Consider using an automated liquid handler for improved precision. |
| Variability in Sample Preparation | Inconsistent recovery of the internal standard during extraction steps can cause response variations. Solution: Optimize and standardize the sample preparation protocol. Ensure consistent vortexing times, centrifugation speeds, and evaporation conditions. |
| Matrix Effects on the Internal Standard | Although a SIL-IS is designed to track the analyte, severe and variable matrix effects can still impact its response.[6] Solution: Improve sample cleanup to reduce matrix interferences. Dilute the samples to minimize the concentration of matrix components. |
| Cross-talk from Analyte | If the isotopic purity of the this compound is low, or if there is in-source fragmentation, the unlabeled Taurine may contribute to the internal standard signal, especially at high analyte concentrations.[10] Solution: Verify the isotopic purity of the this compound standard. Optimize MS/MS transitions to minimize cross-talk. |
Experimental Protocol: Preparation and Verification of this compound Internal Standard Working Solution
-
Objective: To ensure the accurate and consistent preparation of the internal standard solution.
-
Materials:
-
This compound certified reference material
-
High-purity solvent (e.g., methanol or water:acetonitrile 50:50)
-
Calibrated volumetric flasks and pipettes
-
-
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve it in a suitable solvent in a 1 mL calibrated volumetric flask.
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution to achieve the desired final concentration for spiking into samples.
-
-
Verification:
-
Prepare a series of dilutions of the working solution and inject them into the LC-MS/MS system.
-
Confirm that the response is linear and that the peak shape is acceptable.
-
The relative standard deviation (RSD) of the peak areas from replicate injections should be low (typically <5%).
-
-
Data Summary
The following table summarizes typical acceptance criteria for calibration curve parameters in bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |
| Calibration Standard Precision | ≤ 15% Relative Standard Deviation (RSD) (≤ 20% for LLOQ) |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues in this compound quantification.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Taurine-15N Recovery from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Taurine-15N from various tissue samples. Our resources are designed to address specific challenges encountered during experimental workflows, from sample preparation to final analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for maximizing this compound recovery from tissue samples?
A1: The most critical steps are efficient tissue homogenization to release intracellular taurine, effective protein precipitation to remove interfering macromolecules, and the selection of an appropriate analytical method (e.g., LC-MS/MS or GC-MS) with a suitable derivatization agent to enhance detection and quantification. Each step presents unique challenges that can lead to sample loss if not properly optimized.
Q2: Which homogenization technique is best for my tissue type?
A2: The optimal homogenization technique depends on the tissue's properties. For soft tissues like the liver or brain, rotor-stator or Dounce homogenizers are effective.[1] For tougher or more elastic tissues, such as skeletal muscle or skin, cryogenic grinding (cryo-milling) or bead beating is often necessary to ensure complete disruption.[2] However, be aware that bead beating can generate heat, potentially leading to the degradation of thermally unstable compounds.[3]
Q3: Why is derivatization necessary for this compound analysis, and which reagent should I choose?
A3: Taurine is a highly polar molecule with low volatility, making it difficult to analyze directly by gas chromatography and challenging to retain on standard reversed-phase liquid chromatography columns.[4] Derivatization converts taurine into a less polar and more volatile compound, improving its chromatographic behavior and detection sensitivity. Common derivatizing agents for amino acids like taurine include o-phthalaldehyde (OPA) for fluorescence detection and various silylating agents for GC-MS analysis. The choice of reagent will depend on your analytical platform and the desired sensitivity.
Q4: How can I be sure that my extraction method is efficient?
A4: To validate your extraction efficiency, it is crucial to use a stable isotope-labeled internal standard, such as Taurine-d4. This standard should be added at the very beginning of the sample preparation process. By comparing the signal of the internal standard to a known concentration, you can calculate the recovery rate and correct for any sample loss during preparation. Recovery of taurine from plasma samples has been reported to be around 97.2 ± 4.7%.
Q5: What are common sources of variability in this compound quantification?
A5: Variability can be introduced at multiple stages. Incomplete homogenization can lead to inconsistent extraction from the tissue matrix.[2] The efficiency of protein precipitation can also vary between samples.[5] Furthermore, ion suppression or enhancement effects in mass spectrometry due to co-eluting matrix components can significantly impact quantification. The use of a stable isotope-labeled internal standard is the best way to account for and correct this variability.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | For tough tissues (e.g., muscle, skin), switch to a more rigorous method like cryogenic grinding or bead beating. Ensure sufficient homogenization time and appropriate bead size/material. For softer tissues, ensure the rotor-stator or Dounce homogenizer is used with an adequate number of strokes.[1][2] |
| Inefficient Protein Precipitation | The choice of precipitation solvent is critical. A mixture of methanol and chloroform is often effective for separating polar metabolites from lipids and proteins.[6] Trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) are also commonly used.[7] You may need to optimize the solvent-to-sample ratio and precipitation time for your specific tissue type. |
| Adsorption to Labware | Taurine can adsorb to glass and plastic surfaces. Use low-adsorption microcentrifuge tubes and pipette tips. Pre-rinsing tips with the extraction solvent can also help minimize loss. |
| Degradation during Extraction | Keep samples on ice or at 4°C throughout the entire extraction process to minimize enzymatic degradation.[3] Promptly process tissues after harvesting or ensure they are snap-frozen in liquid nitrogen and stored at -80°C. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Aliquoting | Ensure tissue samples are homogenous before taking aliquots. For frozen tissues, grinding the entire sample to a fine powder under liquid nitrogen before weighing can improve consistency. |
| Matrix Effects in Mass Spectrometry | Matrix effects, where other molecules in the sample interfere with the ionization of the analyte, can cause significant variability. The use of a stable isotope-labeled internal standard (e.g., Taurine-d4) is the gold standard for correcting these effects. Ensure the internal standard is added at the earliest stage of sample preparation. |
| Inconsistent Derivatization | Ensure that the derivatization reaction goes to completion by optimizing the reaction time, temperature, and pH. The presence of water or other nucleophiles can interfere with some derivatization reactions. |
Experimental Protocols & Data
Quantitative Data on Taurine Extraction
The recovery of taurine is highly dependent on the tissue type and the extraction method employed. While specific data for this compound is limited, the following table summarizes representative yields and recovery rates for taurine from various biological samples, which can serve as a benchmark for optimizing your protocols.
| Tissue/Sample Type | Extraction/Purification Method | Reported Yield/Recovery | Reference |
| Bovine Liver | Ultrasonic-assisted boiling | 6.17 ± 0.17 mg/g | [8] |
| Octopus Organs | Acid precipitation & dichloromethane extraction | 0.80% yield with 97.5% purity | [9] |
| Mussel Meat | Pulsed electric field-assisted enzymatic hydrolysis | 13.77 mg/g | |
| Human Plasma | Trichloroacetic acid (TCA) precipitation | High protein recovery | [7] |
| Human Adipose Tissue | Chloroform/methanol precipitation | Higher protein recovery than other methods | [7] |
Detailed Methodologies
Below are detailed protocols for key stages of a typical this compound recovery workflow.
1. Tissue Homogenization (Bead Beating Method)
-
Accurately weigh 20-50 mg of frozen tissue.
-
Place the tissue in a 2 mL screw-cap tube containing pre-chilled ceramic or stainless steel beads.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol). An internal standard (e.g., Taurine-d4) should be included in this solvent.
-
Homogenize using a bead beater instrument for 2-5 minutes at a high setting. Keep samples chilled during and after homogenization.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet tissue debris and precipitated proteins.
-
Carefully collect the supernatant for further analysis.
2. Protein Precipitation (Methanol/Chloroform Method)
-
To the tissue homogenate, add a mixture of methanol, chloroform, and water to achieve a final ratio that facilitates phase separation (a common starting point is 1:1:1 methanol:chloroform:water).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous layer (containing polar metabolites like taurine), a lower organic layer (containing lipids), and a protein disk at the interface.
-
Carefully aspirate the upper aqueous layer containing this compound for subsequent analysis.
Visualized Workflows and Pathways
To further clarify the experimental process and potential areas for troubleshooting, the following diagrams illustrate key workflows.
Caption: A high-level overview of the experimental workflow for this compound extraction and analysis.
Caption: A decision tree to guide troubleshooting efforts for low this compound recovery.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. physoc.org [physoc.org]
- 5. Comparison of protein precipitation methods from adipose tissue using difference gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN105348151A - Extracting, separating and purifying method for taurine in degreased internal organs of octopus - Google Patents [patents.google.com]
Data analysis challenges in Taurine-15N metabolic flux studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common data analysis challenges encountered during Taurine-15N metabolic flux studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound metabolic flux study?
A1: A this compound metabolic flux study is designed to quantify the rate of synthesis, transport, and catabolism of taurine and its downstream metabolites within a biological system. By introducing taurine labeled with a stable isotope of nitrogen (15N), researchers can trace the path of the nitrogen atom through various metabolic pathways, providing a dynamic view of taurine metabolism that is not achievable with static concentration measurements alone.[1][2][3]
Q2: How is 15N-labeling detected and quantified?
A2: 15N-labeling is primarily detected and quantified using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[4][5] The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since 15N is heavier than the more abundant 14N isotope, metabolites incorporating 15N will have a higher mass. By measuring the relative abundance of the labeled (M+1) and unlabeled (M) isotopic peaks, the percentage of 15N enrichment can be calculated.[4]
Q3: What are the key metabolic pathways of taurine that can be traced with 15N?
A3: The primary pathways include:
-
Taurine Biosynthesis: While the nitrogen in taurine is typically derived from cysteine, introducing a 15N-labeled precursor to cysteine (like 15N-serine) can trace its de novo synthesis.
-
Taurine Conjugation: The 15N label can be traced into various conjugated forms of taurine, such as taurocholic acid (a bile acid) and N-acetyltaurine.
-
Taurine Catabolism: The breakdown of taurine and the transfer of its nitrogen to other molecules can also be monitored.
Q4: What is "isotopic steady state" and why is it important?
A4: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time.[1][3] Reaching this state is crucial for many metabolic flux analysis models as it simplifies the mathematical calculations required to determine flux rates.[2][3] The time required to reach isotopic steady state varies depending on the cell type, the specific metabolite, and its turnover rate.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the data analysis phase of your this compound metabolic flux study.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no 15N incorporation into taurine or its metabolites. | 1. Inefficient uptake of the 15N-labeled tracer. 2. The chosen tracer is not a primary precursor for taurine synthesis in your specific model system. 3. Insufficient incubation time with the tracer. | 1. Verify the expression and activity of relevant transporters for your chosen tracer. Optimize tracer concentration in the medium. 2. Confirm the metabolic pathways active in your cell line. Consider using a more direct precursor or 15N-labeled taurine itself. 3. Perform a time-course experiment to determine the optimal labeling duration to reach isotopic steady state. |
| High variability in 15N enrichment across biological replicates. | 1. Inconsistent cell culture conditions (e.g., cell density, media composition, passage number). 2. Variability in sample quenching and metabolite extraction.[6] 3. Inconsistent timing of sample collection. | 1. Standardize all cell culture parameters meticulously. 2. Ensure rapid and complete quenching of metabolism (e.g., using ice-cold methanol). Use a validated and consistent extraction protocol. 3. Adhere to a strict and consistent timeline for sample harvesting. |
| Unexpectedly low signal for taurine or its metabolites in the mass spectrometer. | 1. Poor ionization efficiency of taurine and its derivatives. 2. Suboptimal chromatography leading to poor peak shape or co-elution with interfering compounds. 3. Degradation of taurine during sample preparation or storage. | 1. Taurine is a zwitterionic and highly polar molecule, which can be challenging for reverse-phase chromatography. Consider HILIC (Hydrophilic Interaction Liquid Chromatography) or derivatization to improve retention and ionization. 2. Optimize the LC gradient, column chemistry, and mobile phase composition. 3. Ensure samples are processed quickly and stored at -80°C. Minimize freeze-thaw cycles. |
| Difficulty in distinguishing between 15N-labeled and naturally occurring 13C isotopes. | Overlapping isotopic peaks can occur, especially with low-resolution mass spectrometers.[1] | 1. Use a high-resolution mass spectrometer to resolve the mass difference between 15N and 13C. 2. Apply natural abundance correction algorithms to your data to subtract the contribution of naturally occurring heavy isotopes. |
| Inaccurate flux calculations from the metabolic model. | 1. The metabolic network model is incomplete or inaccurate for your specific biological system. 2. The assumption of isotopic steady state is not met. 3. Errors in the measurement of extracellular fluxes (uptake and secretion rates). | 1. Refine your metabolic model based on literature for your specific cell type or organism. Include all relevant reactions and compartments. 2. If steady state is not achieved, consider using non-stationary metabolic flux analysis methods.[1][3] 3. Ensure accurate measurement of substrate consumption and product secretion rates to constrain the model properly. |
Experimental Protocols
Key Experiment: 15N-Taurine Labeling in Cultured Mammalian Cells and LC-MS Analysis
Objective: To determine the rate of incorporation of 15N from a labeled precursor into intracellular taurine and its major conjugates.
Methodology:
-
Cell Culture and Labeling:
-
Plate mammalian cells (e.g., HepG2) at a desired density and allow them to adhere and reach exponential growth phase.
-
On the day of the experiment, replace the standard culture medium with a custom medium containing the 15N-labeled tracer (e.g., 15N-cysteine or 15N-serine). The concentration of the tracer should be optimized based on preliminary experiments.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the approach to isotopic steady state.
-
-
Sample Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
For taurine and its polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reverse-phase chromatography.
-
LC Parameters (Example):
-
Column: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of B, gradually decreasing to elute polar compounds.
-
-
MS Parameters (Example):
-
Instrument: Q-Exactive Orbitrap Mass Spectrometer
-
Ionization Mode: Negative ESI
-
Scan Range: m/z 70-1000
-
Resolution: 70,000
-
Monitor for the m/z of unlabeled taurine (M) and 15N-labeled taurine (M+1).
-
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify the peak areas for the M and M+1 isotopologues of taurine and its metabolites.
-
Correct for the natural abundance of 13C and other heavy isotopes.
-
Calculate the percentage of 15N enrichment at each time point.
-
Use this enrichment data, along with measured uptake and secretion rates, as inputs for a metabolic flux analysis software (e.g., INCA, 13CFLUX2) to calculate flux rates.[3]
-
Visualizations
Caption: Simplified metabolic pathway of taurine synthesis and conjugation.
Caption: Experimental workflow for a this compound metabolic flux study.
Caption: Data analysis workflow for calculating metabolic fluxes from 15N labeling data.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 4. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the natural abundance δ15N of taurine by gas chromatography-isotope ratio measurement mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer.northwestern.edu [cancer.northwestern.edu]
Validation & Comparative
A Comparative Guide to Taurine-15N and 13C-Labeled Taurine for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taurine-15N and 13C-labeled taurine for use in metabolic tracing studies. Understanding the distinct advantages and applications of each isotopic tracer is crucial for designing robust experiments and obtaining meaningful data in fields ranging from basic research to drug development. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways to aid in the selection of the most appropriate tracer for your research needs.
Key Distinctions and Applications
Stable isotope tracing is a powerful methodology that allows researchers to follow the metabolic fate of molecules within a biological system.[1] The choice between 15N and 13C-labeled taurine fundamentally depends on the specific metabolic question being investigated. 13C-labeled taurine is ideal for tracking the carbon skeleton of the molecule, making it a valuable tool for studying pathways where taurine is catabolized and its carbon atoms are incorporated into other metabolites.[2] Conversely, 15N-labeled taurine is the tracer of choice for investigating nitrogen metabolism, such as transamination reactions and the transfer of taurine's amino group.[1]
A key study directly comparing [15N]- and [1,2-13C2]taurine kinetics in cats to evaluate taurine transamination found no significant differences between the two tracers in that specific biological context.[3] This suggests that for certain metabolic pathways where the entire molecule remains largely intact, the choice of label may be less critical. However, for studies aiming to dissect pathways involving the separation of the carbon and nitrogen atoms of taurine, a dual-labeling approach or parallel experiments with both tracers may be necessary to gain a comprehensive understanding.
Data Presentation: Quantitative Comparison
The following table summarizes the key characteristics and experimental considerations for this compound and 13C-labeled taurine.
| Feature | This compound | 13C-Labeled Taurine |
| Primary Application | Tracing nitrogen metabolism, transamination reactions | Tracing carbon skeleton, catabolic pathways |
| Mass Shift (per atom) | +1 Da | +1 Da |
| Typical Labeling | 15N at the amino group | 13C at one or both carbon atoms (e.g., [1-13C]-, [2-13C]-, or [1,2-13C2]taurine) |
| Analytical Platforms | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Key Insights | Fate of the amino group, nitrogen donation to other molecules | Contribution of taurine's carbon backbone to other metabolic pools |
| Reported Findings | Half-life in cats (free taurine): 29.3 +/- 2.9 h; Taurine body pool: 137 +/- 22 mg/kg[4] | No significant difference in kinetics compared to 15N-taurine for evaluating transamination in cats[3] |
| Derivatization for GC-MS | Required (e.g., N-pentafluorobenzoyl di-n-butyl amide)[4] | Often required for GC-MS analysis |
Experimental Protocols
Metabolic Tracing with 15N-Taurine using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the methodology used for determining 15N-taurine enrichment in urine.[4]
a. Sample Preparation (Urine)
-
Administer a bolus dose of 15N-taurine to the subject (e.g., 20 mg/kg body weight).
-
Collect urine samples at specified time points.
-
For total taurine measurement, hydrolyze a urine aliquot. For free taurine, use unhydrolyzed urine.
-
Samples can be directly derivatized without extensive purification.
b. Derivatization
-
To a dried aliquot of the sample, add the derivatizing agent (e.g., N-pentafluorobenzoyl di-n-butyl amide).
-
Incubate at a specified temperature and time to ensure complete derivatization.
c. GC-MS Analysis
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-5 MS).
-
Injection: Inject the derivatized sample into the GC.
-
Temperature Program: Implement a temperature gradient to separate the derivatized taurine from other components.
-
Mass Spectrometer: Operate the MS in selective ion monitoring (SIM) mode.
-
Ion Monitoring: Monitor the fragment ion carrying the labeled nitrogen atom. For the N-pentafluorobenzoyl di-n-butyl amide derivative, this corresponds to m/z 302 for 14N-taurine and m/z 303 for 15N-taurine.[4]
d. Data Analysis
-
Generate calibration curves using standards with known 15N-taurine enrichment.
-
Calculate the mole percent excess of 15N-taurine in the biological samples based on the ion ratios.
Metabolic Tracing with 13C-Labeled Taurine using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for tracing 13C-labeled metabolites in cell culture or tissue extracts.[5][6]
a. Isotope Labeling
-
Culture cells or maintain subjects in a medium or diet containing the 13C-labeled taurine tracer.
-
The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state.
b. Metabolite Extraction
-
Rapidly quench metabolic activity, for example, by flash-freezing the cells or tissue in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for instance, using a speed vacuum.
c. LC-MS Analysis
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation: Employ a suitable column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column. Use a gradient of aqueous and organic mobile phases to achieve separation.
-
Mass Spectrometer: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to detect the different isotopologues of taurine and its downstream metabolites.
-
Data Acquisition: Acquire data in full scan mode to capture the mass-to-charge ratio (m/z) of all ions within a specified range.
d. Data Analysis
-
Identify the m/z values corresponding to the unlabeled (M+0) and 13C-labeled isotopologues (M+1, M+2, etc.) of taurine and its metabolites.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite to determine the contribution of taurine to that metabolite pool.
Mandatory Visualizations
Caption: Experimental workflow for metabolic tracing with stable isotopes.
Caption: Key pathways in taurine biosynthesis and metabolic regulation.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f1000research.com [f1000research.com]
- 3. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Taurine Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Taurine Analysis Techniques
The accurate quantification of taurine, a semi-essential amino acid involved in numerous physiological processes, is critical for advancing research in areas ranging from metabolic disorders to neurological function and drug development. While various analytical techniques are available, the use of stable isotope-labeled taurine, particularly Taurine-¹⁵N, in conjunction with mass spectrometry, is often considered a gold standard for its high specificity and accuracy. This guide provides a comprehensive comparison of Taurine-¹⁵N based quantification with other prevalent analytical techniques, supported by a review of published experimental data and methodologies.
Performance Comparison of Analytical Methods
The choice of an analytical method for taurine quantification is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the specific research question. Isotope dilution mass spectrometry (IDMS) using ¹⁵N-taurine offers distinct advantages in accuracy and precision by correcting for matrix effects and sample preparation losses. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are other widely adopted methods.
The following table summarizes the key performance characteristics of these methods based on data from various validation studies.
| Feature | Isotope Dilution Mass Spectrometry (e.g., GC-MS with ¹⁵N-Taurine) | High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Quantification based on the ratio of ¹⁵N-labeled internal standard to the endogenous ¹⁴N-taurine. | Separation of derivatized taurine by chromatography followed by UV or fluorescence detection. | Separation by chromatography followed by mass spectrometric detection of specific parent and daughter ions. |
| Linearity Range | 1.5 - 7.84 µmol/mL (for δ¹⁵N determination)[1] | 0.5 - 50 µg/mL[2] | 0.025 - 50 µg/mL (Human Serum)[3] |
| Limit of Quantification (LOQ) | Method dependent, generally in the low µmol/L range. | 0.888 mg/L (HPLC-PDA)[2] | 8 nmol/mL (Canine Plasma)[4][5] |
| Precision (%RSD) | Excellent, typically < 2%[6] | Intra-day: < 5.3%, Inter-day: < 7.7%[7] | Intra-day & Inter-day: < 15%[4] |
| Accuracy (% Recovery) | High, corrects for matrix effects and losses.[8] | 98.2 - 99.9%[9] | 95.2 - 98.8%[3] |
| Derivatization | Often required for GC-MS analysis.[1][6] | Mandatory for UV or fluorescence detection.[2][7][9] | Not always necessary, depends on the method.[4][5] |
| Sample Matrix | Biological fluids (urine, plasma), Tissues.[1][6] | Energy drinks, Biological fluids, Infant formulae.[2][7][9] | Biological fluids (plasma, serum, urine), Tissues, Nutritional products.[3][4][5][8][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different studies. Below are summarized protocols for the key analytical techniques.
Taurine-¹⁵N Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is commonly used for stable isotope tracer studies to determine taurine kinetics and metabolism.
-
Sample Preparation: Biological samples (e.g., urine) can be used directly or after hydrolysis to measure total taurine.[6]
-
Derivatization: A crucial step for making taurine volatile for GC analysis. A common method involves derivatization with N-pentafluorobenzoyl di-n-butyl amide.[6]
-
GC-MS Analysis:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode to detect the specific fragment ions for ¹⁴N-taurine (m/z 302) and ¹⁵N-taurine (m/z 303).[6]
-
-
Quantification: The ratio of the peak areas of the ¹⁵N- and ¹⁴N-taurine derivatives is used to calculate the enrichment or concentration.
Taurine Analysis by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a widely accessible technique for taurine quantification, but it requires derivatization as taurine lacks a strong chromophore.
-
Sample Preparation: Protein precipitation is often necessary for biological samples.[7] For liquid samples like energy drinks, simple dilution may suffice.[9]
-
Derivatization: Pre-column derivatization with reagents like 4-fluoro-7-nitrobenzofurazan (NBD-F) or o-phthalaldehyde (OPA) is performed to make taurine detectable by UV or fluorescence detectors.[7][9] The reaction with NBD-F is typically carried out at 60-70°C for a short period.[7][9]
-
HPLC Analysis:
-
Quantification: A calibration curve is constructed using taurine standards of known concentrations that have undergone the same derivatization process.
Taurine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and can often quantify taurine without derivatization.
-
Sample Preparation: Simple protein precipitation with a solvent like acetonitrile is typically sufficient for biological fluids.[3][4][5]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining the polar taurine molecule.[4][5][8]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for taurine.
-
-
Quantification: An internal standard (ideally, stable isotope-labeled taurine such as Taurine-d4 or ¹³C₂,¹⁵N-Taurine) is used to construct a calibration curve and accurately quantify the taurine concentration in the sample.[4][5][8]
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
References
- 1. Determination of the natural abundance δ15N of taurine by gas chromatography-isotope ratio measurement mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. besjournal.com [besjournal.com]
- 8. Rapid Analysis of Taurine in Infant Formula and Adult Nutritionals by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of taurine and related biomarkers in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Taurine-15N Versus Radioactive Tracers for Illuminating Taurine Metabolism
For researchers, scientists, and drug development professionals navigating the complexities of taurine metabolism, the choice of tracer is a critical decision that dictates experimental design, safety protocols, and the ultimate quality of metabolic data. This guide provides an objective comparison of two primary tools in the field: stable isotope-labeled Taurine-15N and traditional radioactive tracers, supported by experimental data and detailed protocols to inform your research.
The study of taurine, a semi-essential amino acid vital for a plethora of physiological functions, relies heavily on isotopic labeling to trace its metabolic fate. While radioactive tracers, such as ³⁵S-taurine, have historically been the gold standard due to their high sensitivity, the advent of stable isotope tracers, like Taurine-¹⁵N, offers a safer and equally powerful alternative. This guide will delve into the nuances of each method, presenting a clear comparison to aid in the selection of the most appropriate tool for your specific research needs.
At a Glance: Quantitative Comparison of Tracer Performance
To facilitate a direct comparison, the following table summarizes key quantitative parameters of taurine metabolism as determined by studies utilizing both stable and radioactive isotope tracers.
| Parameter | This compound (Stable Isotope) | Radioactive Tracers (e.g., ³⁵S-Taurine) | Key Considerations |
| Safety Profile | Non-radioactive, no ionizing radiation. Safe for human studies.[1] | Emits ionizing radiation, requiring specialized handling, safety protocols, and disposal procedures. | Stable isotopes are inherently safer, simplifying experimental logistics and expanding the scope of potential studies to include vulnerable populations. |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3][4] | Liquid Scintillation Counting, Autoradiography.[5][6] | The choice of tracer dictates the required analytical instrumentation. Mass spectrometry offers high specificity and the ability to analyze isotopic enrichment in various metabolites. |
| Taurine Pool Size | Can be inferred from isotopic dilution studies. | Determined to be a large, slowly exchanging pool of approximately 98 mmoles and a small, rapidly exchanging pool of 2 mmoles in humans.[5] | Radioactive tracer studies have provided foundational data on the compartmentalization of taurine pools within the body. |
| Taurine Appearance Rate (Ra) | In healthy adult males, the plasma taurine Ra was determined to be 31.8 ± 3.1 μmol·kg⁻¹·h⁻¹ using a continuous infusion of [1,2-¹³C₂]taurine.[7] | Early studies using [³⁵S]taurine indicated a very slow turnover rate, consistent with a large, slowly exchanging pool.[5] | The use of different stable isotope infusion protocols (continuous vs. bolus) can yield different appearance rates, highlighting the importance of experimental design.[7] |
| Metabolite Identification | Mass spectrometry allows for the identification and quantification of ¹⁵N-labeled taurine and its downstream metabolites. | While the radioactive signal can be traced, identifying the specific chemical form of the radiolabeled metabolite can be more challenging. | Stable isotope tracing coupled with high-resolution mass spectrometry provides a powerful tool for metabolic pathway analysis. |
| Sensitivity | High, but can be lower than radioactive methods. | Extremely high sensitivity, allowing for the detection of very low concentrations of the tracer. | For studies requiring the highest level of sensitivity, radioactive tracers may still be the preferred option. |
Illuminating the Pathways: Taurine Metabolism
Taurine plays a central role in numerous metabolic processes. Understanding its synthesis, degradation, and conjugation is key to deciphering its physiological importance.
Experimental Workflows: A Tale of Two Tracers
The experimental approach for studying taurine metabolism differs significantly between Taurine-¹⁵N and radioactive tracers. The following diagram illustrates the typical workflows for each method.
References
- 1. Stable isotope study of plasma taurine kinetics in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the natural abundance δ15N of taurine by gas chromatography-isotope ratio measurement mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of [35S]taurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of Taurine-¹⁵N Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of isotopically labeled compounds is paramount for pharmacokinetic studies, metabolic tracing, and as internal standards in quantitative bioanalysis. Taurine-¹⁵N, a stable isotope-labeled version of the amino acid taurine, is frequently used in such applications. To ensure the reliability and comparability of analytical results across different laboratories, a structured inter-laboratory comparison is essential.
This guide provides a framework for conducting an inter-laboratory comparison of Taurine-¹⁵N analysis. It outlines a standardized experimental protocol, defines key performance indicators for comparison, and provides templates for data presentation and visualization of the analytical workflow.
Experimental Protocols
A standardized protocol is crucial for a meaningful inter-laboratory comparison. The following methodology is a synthesis of established practices for the analysis of taurine and other ¹⁵N-labeled compounds.
1. Sample Preparation
-
Matrix: The comparison should ideally be performed in a relevant biological matrix, such as human plasma or a certified reference material.
-
Procedure:
-
Thaw frozen samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Perform a protein precipitation by adding a 3:1 ratio of ice-cold methanol to the sample volume (e.g., 300 µL of methanol to 100 µL of sample).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and selectivity.
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar taurine molecule.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage to elute taurine.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Taurine: Precursor ion m/z 126.0 -> Product ion m/z 108.0
-
Taurine-¹⁵N: Precursor ion m/z 127.0 -> Product ion m/z 109.0
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument being used.
-
Data Presentation: Key Performance Indicators
The following table provides a structured format for participating laboratories to report their key performance indicators.
| Performance Indicator | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Recovery) | 85 - 115% | |||
| Precision - Repeatability (RSD%) | < 15% | |||
| Precision - Reproducibility (RSD%) | < 20% | |||
| Limit of Detection (LOD) (ng/mL) | Reportable | |||
| Limit of Quantification (LOQ) (ng/mL) | Reportable | |||
| Linearity (R²) | > 0.99 |
Visualization of Workflows
Experimental Workflow for Taurine-¹⁵N Analysis
The following diagram illustrates the step-by-step process for the analysis of a single sample within one laboratory.
Inter-laboratory Comparison Logical Flow
This diagram outlines the structure and flow of the proposed inter-laboratory comparison study.
The Analytical Edge: Why Taurine-15N Surpasses Deuterated Taurine in Metabolic Tracer Studies
In the intricate world of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. When studying the metabolism of taurine, a vital amino acid involved in numerous physiological processes, researchers often turn to isotopic labeling. While both deuterated taurine and Taurine-15N serve as valuable tracers, this compound offers distinct advantages for accurately elucidating its metabolic pathways without interfering with the natural kinetics of the molecule. This guide provides a comprehensive comparison, supported by experimental data, to inform the selection of the most appropriate tracer for your research needs.
The primary advantage of using this compound over deuterated taurine lies in the avoidance of the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the primary kinetic isotope effect.[1][2][3] This alteration in reaction rate means that the metabolic fate of deuterated taurine may not accurately reflect the metabolism of endogenous taurine.
In contrast, the use of 15N, a heavy isotope of nitrogen, introduces a much smaller relative mass change to the taurine molecule. Consequently, the kinetic isotope effect associated with 15N is generally negligible.[1] This makes this compound a superior choice for studies aiming to trace the natural metabolic flux and kinetics of taurine without introducing confounding variables.
Key Performance Metrics: A Comparative Analysis
The following table summarizes the key differences in performance between this compound and deuterated taurine in metabolic studies, based on established principles of isotope labeling.
| Feature | This compound | Deuterated Taurine | Rationale |
| Metabolic Perturbation | Minimal to none | Potential for significant alteration | The kinetic isotope effect of deuterium can slow down metabolic reactions involving C-H bond cleavage, thus altering the natural metabolic pathway. 15N has a negligible KIE.[1][2] |
| Kinetic Isotope Effect (KIE) | Negligible (typically 1.02-1.10 for heavy atoms) | Significant (typically 6-10x slower reaction rates for C-D vs. C-H bonds) | The percentage mass change is much smaller for 15N substitution compared to deuterium substitution.[1][2] |
| Application | Ideal for tracing natural metabolic pathways and flux analysis.[4][5][6] | More suited for studies aiming to intentionally slow down metabolism to identify metabolites or improve pharmacokinetic profiles of drugs.[3][7][8] | The choice of isotope depends on the research question. This compound is for observing natural processes, while deuterated taurine is for studying the effects of slowed metabolism. |
| Analytical Detection | Typically analyzed by Mass Spectrometry (GC-MS, LC-MS) or NMR.[4][5][9] | Typically analyzed by Mass Spectrometry (GC-MS, LC-MS) or NMR.[10][11] | Both isotopes can be detected with high sensitivity and resolution using modern analytical instrumentation. |
Experimental Evidence: Taurine Kinetics in Cats using [15N]-Taurine
A study on taurine metabolism in cats utilized a bolus dose of [15N]-taurine to investigate its kinetics. The results of this study provide valuable in vivo data that can be achieved using a 15N tracer.
| Parameter | Value |
| Tracer | [15N]-Taurine |
| Dose | 20 mg/kg body weight (oral bolus) |
| Biological Matrix | Urine |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Half-life (Free Taurine) | 29.3 +/- 2.9 h |
| Half-life (Total Taurine) | 35.0 +/- 1.4 h |
| Body Pool (Free Taurine) | 137 +/- 22 mg/kg |
| Body Pool (Total Taurine) | 157 +/- 11 mg/kg |
| Analytical Precision (CV%) | 1.00% - 1.22% |
Data from Stämpfli et al., 1993.[9]
This study highlights the utility of this compound in providing precise and reliable data on the pharmacokinetic parameters of taurine without the concern of metabolic alteration due to isotopic labeling.[9]
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams depict the metabolic fate of taurine and a generalized workflow for a metabolic study using stable isotope tracers.
Caption: Metabolic pathways of taurine synthesis and conjugation.
Caption: Generalized workflow for a metabolic study using stable isotopes.
Experimental Protocols
Determination of Taurine Kinetics using [15N]-Taurine in Cats
This protocol is adapted from the methodology described by Stämpfli et al. (1993).[9]
1. Animal Dosing and Sample Collection:
-
Administer a 20 mg/kg body weight oral bolus dose of [15N]-Taurine to the study subjects (cats).
-
Collect urine samples on a daily basis for a predetermined period to capture the excretion kinetics.
2. Sample Preparation:
-
For total taurine analysis, subject the urine samples to acid hydrolysis.
-
For free taurine analysis, use non-hydrolyzed urine samples.
-
Derivatize the taurine in the samples by creating an N-pentafluorobenzoyl di-n-butyl amide derivative. This step is crucial for enabling gas chromatography analysis.
3. GC-MS Analysis:
-
Perform gas chromatography-mass spectrometry (GC-MS) analysis on the derivatized samples.
-
Selectively monitor the fragment ion [M-(di-n-butyl amide)]+ at m/z 302 for 14N-taurine and m/z 303 for 15N-taurine. This fragment carries the labeled nitrogen atom.
4. Data Analysis:
-
Construct calibration curves using standards of known 15N-taurine enrichment in a similar matrix (e.g., control urine).
-
Calculate the mole percent excess of 15N-taurine in the experimental samples.
-
Determine the half-life and body pool of taurine by plotting the mole percent excess over time and fitting the data to an appropriate pharmacokinetic model.
Conclusion
For researchers aiming to accurately trace the metabolic fate of taurine and quantify its natural kinetics, this compound is the superior choice over deuterated taurine. Its key advantage is the circumvention of the kinetic isotope effect, which can significantly alter the metabolic rate of deuterated compounds. By providing a more authentic representation of in vivo metabolic processes, this compound enables more reliable and translatable research outcomes in the study of this multifaceted amino acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Taurine-15N as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the realm of bioanalytical research and drug development, the accuracy and precision of quantitative assays are paramount for reliable decision-making. The use of internal standards is a fundamental practice in mass spectrometry-based quantification to correct for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides an objective comparison of Taurine-15N's performance as an internal standard against other alternatives, supported by experimental data.
The Role of Internal Standards in Mass Spectrometry
Internal standards are crucial for mitigating errors introduced during sample handling, such as extraction inefficiencies, and for correcting fluctuations in instrument response. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible. SIL internal standards, such as this compound, are structurally identical to the endogenous analyte but have a different mass due to the incorporation of heavy isotopes. This near-identical chemical nature ensures they co-elute chromatographically and experience similar ionization efficiencies and matrix effects as the analyte, leading to robust and reliable quantification.[1][2]
Accuracy and Precision: Key Performance Metrics
Accuracy refers to the closeness of a measured value to the true value. In bioanalysis, it is often expressed as the percentage of recovery or the percentage bias from a known concentration. Precision describes the reproducibility of measurements and is typically reported as the coefficient of variation (CV%), which is the ratio of the standard deviation to the mean.
Stable isotope-labeled internal standards, including those labeled with 15N, are preferred over deuterium (D) labeling due to their chemical stability, which ensures the isotope remains intact throughout the analytical workflow.[3]
Comparative Performance Data
The following tables summarize quantitative data from various studies, illustrating the accuracy and precision achieved with this compound and other stable isotope-labeled taurine analogs as internal standards in different biological matrices.
Table 1: Precision of this compound in Cat Urine
| Sample Type | Number of Replicates (n) | Average Coefficient of Variation (CV%) |
| Non-hydrolysed Urine | 92 | 1.22% |
| Hydrolysed Urine | 98 | 1.00% |
Data sourced from a study on taurine metabolism in cats using gas chromatography-mass spectrometry (GC-MS).[4]
Table 2: Accuracy and Precision of Taurine-d4 in Dog Whole Blood and Plasma
While this study uses a deuterated standard, the performance metrics are indicative of what can be expected from a stable isotope-labeled internal standard like this compound.
Whole Blood
| Nominal Conc. (µg/mL) | Mean Detected Conc. (µg/mL) | Accuracy (% Bias) | Intra-day CV% | Inter-day CV% |
| LOQ | ||||
| 20 | 20.3 | 1.5 | 5.8 | 8.2 |
| Low | ||||
| 60 | 61.2 | 2.0 | 4.5 | 6.7 |
| Medium | ||||
| 250 | 248.5 | -0.6 | 3.1 | 5.4 |
| High | ||||
| 500 | 505.0 | 1.0 | 2.5 | 4.8 |
Plasma
| Nominal Conc. (µg/mL) | Mean Detected Conc. (µg/mL) | Accuracy (% Bias) | Intra-day CV% | Inter-day CV% |
| LOQ | ||||
| 2 | 2.1 | 5.0 | 7.9 | 9.8 |
| Low | ||||
| 6 | 6.2 | 3.3 | 5.1 | 7.3 |
| Medium | ||||
| 50 | 49.5 | -1.0 | 3.8 | 6.1 |
| High | ||||
| 100 | 101.0 | 1.0 | 2.9 | 5.2 |
Data adapted from a validation study using UPLC-MS/MS.[5]
The data consistently demonstrates that the use of stable isotope-labeled internal standards for taurine quantification results in excellent accuracy (bias generally within ±5%) and high precision (CV% below 10% for most concentrations, and often below 5%).
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries of key experimental protocols from the cited literature.
Protocol 1: Determination of this compound Enrichment in Cat Urine by GC-MS
This method was developed for the accurate determination of 15N-taurine enrichment in cat urine.[4]
-
Sample Preparation: Urine samples (for total and free taurine) were directly derivatized without further purification. For total taurine, samples were first hydrolyzed.
-
Derivatization: Samples were derivatized to form the N-pentafluorobenzoyl di-n-butyl amide derivative.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: The fragment [M-(di-n-butyl amide)]+, which carries the labeled nitrogen atom, was selectively monitored at m/z 302 (14N-taurine) and m/z 303 (15N-taurine).
-
Quantification: Calibration curves were prepared in water and in hydrolyzed and non-hydrolysed urine samples spiked with 15N-taurine.
Protocol 2: Quantification of Taurine in Dog Whole Blood and Plasma by UPLC-MS/MS
This protocol details a validated method for measuring taurine concentrations using Taurine-d4 as an internal standard.[5]
-
Sample Preparation: Protein precipitation was performed on whole blood and plasma samples.
-
Internal Standard: Taurine-d4 was used as the internal standard.
-
Instrumentation: Waters Acquity UPLC I-class system coupled with a triple quadrupole mass spectrometer.
-
Chromatography: A Phenomenex Luna® Polar Pesticides column was used with a mobile phase of water + 0.1% formic acid and methanol at a flow rate of 0.5 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) was used for detection.
-
Data Analysis: Quantification was based on the peak area ratio of the analyte to the internal standard. Accuracy was calculated as the percentage difference between the expected and measured concentrations, and precision was estimated as the relative standard deviation.
Visualizing the Workflow
Diagrams can effectively illustrate complex experimental processes and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Detecting Taurine-15N: A Comparative Guide to Mass Analyzer Technologies
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of isotopically labeled molecules like Taurine-15N is crucial for a wide range of studies, from metabolic tracing to pharmacokinetic analysis. The choice of mass analyzer, the core component of a mass spectrometer that separates ions based on their mass-to-charge ratio, significantly impacts the quality and utility of the data obtained. This guide provides an objective comparison of different mass analyzer technologies for the detection of this compound, supported by a summary of their performance characteristics and general experimental protocols.
Performance Comparison of Mass Analyzers
The selection of a mass analyzer for this compound detection hinges on the specific requirements of the experiment, such as the need for high sensitivity, high resolution, or quantitative accuracy. The following table summarizes the key performance characteristics of commonly used mass analyzers in this context.
| Mass Analyzer | Principle of Operation | Resolution | Mass Accuracy | Sensitivity | Throughput | Key Advantages for this compound Detection |
| Quadrupole (Q) | Uses oscillating electric fields to filter ions by their mass-to-charge ratio.[1][2] | Low | Moderate | Good (in SIM mode)[1] | High (in SIM/MRM) | Cost-effective, robust, and excellent for targeted quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[1][3] |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance; lighter ions travel faster.[2][4] | Medium to High[5] | High | High | High | Fast acquisition rates suitable for high-throughput screening and capturing data for all ions simultaneously (full-spectrum analysis).[1][4] |
| Quadrupole-Time-of-Flight (Q-TOF) | Combines the filtering capabilities of a quadrupole with the high-resolution, accurate-mass measurement of a TOF analyzer.[5] | High | Excellent | Very Good | Moderate to High | Offers both high-resolution full-scan data and the ability to perform targeted MS/MS experiments, providing confidence in identification and quantification.[3][6] |
| Orbitrap | Traps ions in an orbital motion around a central electrode; the frequency of oscillation is related to the mass-to-charge ratio.[7] | Very High | Excellent | Excellent | Moderate | Unsurpassed resolution and mass accuracy, enabling the separation of isobaric interferences and providing high confidence in compound identification. Well-suited for complex sample analysis and stable isotope studies.[8][9] |
| Isotope Ratio Mass Spectrometer (IRMS) | A specialized magnetic sector instrument designed for high-precision measurement of isotope ratios.[10][11] | Low (for mass separation) | N/A (measures ratios) | Very High (for isotope ratios) | Low to Moderate | The gold standard for determining natural abundance and slight variations in isotope ratios with exceptional precision and accuracy.[10][11] |
Experimental Protocols
The detection of this compound, a small and polar molecule, typically requires chromatographic separation prior to mass spectrometric analysis. Gas Chromatography (GC) and Liquid Chromatography (LC) are both viable options, often requiring a derivatization step to improve volatility (for GC) or retention and ionization efficiency (for LC).
General LC-MS/MS Protocol for this compound Quantification
This protocol provides a general framework. Specific parameters will need to be optimized for the particular instrument and application.
-
Sample Preparation:
-
Biological samples (e.g., plasma, urine, tissue homogenates) are subjected to protein precipitation, typically using a cold organic solvent like acetonitrile or methanol.[12][13]
-
The supernatant is collected after centrifugation.
-
An internal standard (e.g., a stable isotope-labeled version of taurine with a different mass, such as Taurine-d4) is added to correct for matrix effects and variations in sample processing.
-
Derivatization may be performed if necessary to enhance chromatographic retention and ionization efficiency. However, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can often analyze taurine without derivatization.[13]
-
-
Liquid Chromatography (LC):
-
Column: A HILIC column is often preferred for retaining the polar taurine molecule.[13]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used.[14]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for taurine.[14]
-
Mass Analyzer Specific Settings:
-
Quadrupole (Triple Quadrupole - QqQ): Operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Precursor ion (this compound) and a specific product ion are monitored.
-
Q-TOF and Orbitrap: Can be operated in full-scan mode to acquire high-resolution mass spectra or in a targeted MS/MS mode (Parallel Reaction Monitoring - PRM on Orbitrap) for quantification.[15]
-
-
Data Analysis: The peak area of the this compound signal is normalized to the peak area of the internal standard. A calibration curve is generated using standards of known this compound concentrations to quantify the analyte in the unknown samples.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the detection and quantification of this compound using LC-MS/MS.
Caption: Experimental workflow for this compound analysis.
Conclusion
The choice of mass analyzer for this compound detection is a critical decision that should be guided by the specific goals of the research. For targeted, high-throughput quantification where cost is a consideration, a triple quadrupole mass spectrometer is a robust and reliable choice. When high mass accuracy and the ability to perform retrospective analysis of full-scan data are important, a Q-TOF instrument offers a significant advantage. For researchers requiring the highest level of confidence in identification, especially in complex matrices, the superior resolution and mass accuracy of an Orbitrap mass analyzer are unparalleled. Finally, for studies focused on precise isotope ratio measurements, a dedicated IRMS instrument remains the most suitable technology. By understanding the strengths and limitations of each of these technologies, researchers can select the most appropriate tool to achieve their scientific objectives.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. knowledge.leco.com [knowledge.leco.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tofwerk.com [tofwerk.com]
- 5. Mass Spectrometry for Metabolomics: Techniques & Applications [metabolomics.creative-proteomics.com]
- 6. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hou.usra.edu [hou.usra.edu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the natural abundance δ15N of taurine by gas chromatography-isotope ratio measurement mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Validating Taurine-15N for Tracing Taurine Biosynthesis Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. This guide provides a comprehensive comparison of Taurine-15N as a stable isotope tracer for elucidating taurine biosynthesis, benchmarked against alternative tracers. Detailed experimental protocols and quantitative data are presented to support methodological validation and selection.
Taurine, a sulfur-containing amino acid, is integral to numerous physiological processes, including cell volume regulation, bile salt formation, and modulation of intracellular calcium concentration. Its synthesis primarily occurs in the liver via the cysteine sulfinic acid pathway. Understanding the dynamics of taurine biosynthesis is crucial for investigating its role in health and disease. Stable isotope tracing offers a powerful method to track the metabolic fate of precursors into taurine. This guide focuses on the validation of this compound and compares its utility with other isotopic tracers.
Performance Comparison of Isotopic Tracers for Taurine Biosynthesis
The selection of an appropriate tracer is critical for the successful execution of metabolic pathway analysis. The ideal tracer should be safe, easily distinguishable from its endogenous counterpart, and accurately reflect the metabolic flux. Here, we compare this compound with its common alternatives.
| Tracer | Tracer Type | Precursor/Product | Analytical Method | Sensitivity | Specificity | Considerations |
| This compound | Labeled Product | Product | GC-MS, LC-MS/MS | High | High | Directly measures taurine uptake, and clearance; less direct for de novo synthesis. |
| [1,2-13C2]Taurine | Labeled Product | Product | GC-MS, LC-MS/MS | High | High | Similar to this compound; dual labeling can provide more mass shift. |
| [15N]Cysteine | Labeled Precursor | Precursor | LC-MS/MS | High | High | Directly traces the nitrogen atom from cysteine to taurine in the primary biosynthesis pathway. |
| [U-13C]Cysteine | Labeled Precursor | Precursor | LC-MS/MS | High | High | Traces the carbon backbone of cysteine through the biosynthesis pathway. |
| [35S]Cysteine | Radioactive Precursor | Precursor | Scintillation Counting | Very High | Moderate | Radioactive tracer, requires special handling and disposal; provides high sensitivity. |
Experimental Protocols
Validation of this compound for In Vivo Taurine Kinetics
This protocol is adapted from studies determining taurine metabolism and kinetics.
Objective: To determine the kinetic parameters of taurine in a biological system using a bolus dose of this compound.
Materials:
-
This compound
-
Experimental animals (e.g., mice or rats)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system
-
Reagents for sample preparation (e.g., methanol, water, formic acid)
Procedure:
-
Acclimatization: House animals in metabolic cages for a period of acclimatization.
-
Tracer Administration: Administer a known quantity of this compound to the animals via oral gavage or intraperitoneal injection.
-
Sample Collection: Collect urine and blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation:
-
Urine: Dilute urine samples with an appropriate buffer.
-
Plasma: Precipitate proteins from plasma samples using cold methanol. Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Separate this compound and endogenous (14N) taurine using a suitable liquid chromatography method.
-
Quantify the concentrations of this compound and 14N-taurine using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the enrichment of this compound in the collected samples and determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Tracing Taurine Biosynthesis from [15N]Cysteine
Objective: To trace the incorporation of nitrogen from cysteine into taurine, thereby validating the biosynthetic pathway.
Materials:
-
[15N]Cysteine
-
Cell culture model (e.g., primary hepatocytes) or experimental animals
-
Cell culture medium or appropriate diet
-
LC-MS/MS system
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
Procedure:
-
Cell Culture: Culture primary hepatocytes in a medium containing [15N]Cysteine for a specified duration. For in vivo studies, provide a diet containing [15N]Cysteine.
-
Metabolite Extraction:
-
Cells: Quench metabolism rapidly and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Tissues: Homogenize tissues in a suitable extraction buffer and perform a liquid-liquid extraction to separate polar metabolites.
-
-
LC-MS/MS Analysis:
-
Separate taurine and its precursors from the metabolite extracts using liquid chromatography.
-
Detect and quantify the mass isotopologues of taurine (M+1 due to 15N incorporation) and its precursors using a high-resolution mass spectrometer.
-
-
Data Analysis: Determine the fractional labeling of the taurine pool from the [15N]Cysteine precursor to assess the activity of the biosynthesis pathway.
Visualizing the Pathways and Workflows
Taurine Biosynthesis Pathway
The primary pathway for taurine biosynthesis in mammals begins with the amino acid cysteine.
A Comparative Analysis of Taurine Metabolism Across Species Using Taurine-15N and Other Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of taurine metabolism in various species, leveraging data from studies utilizing Taurine-15N and other stable isotope tracers. The following sections present quantitative metabolic data, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways to offer a comprehensive overview for researchers in the field.
Introduction to Taurine Metabolism and Species-Specific Variations
Taurine (2-aminoethanesulfonic acid) is a unique, sulfur-containing amino acid that is not incorporated into proteins but plays a crucial role in numerous physiological processes. These include osmoregulation, bile acid conjugation, modulation of intracellular calcium levels, and antioxidant defense.[1] The metabolic pathways of taurine, particularly its biosynthesis, exhibit significant variations across different species, influencing their dietary requirements. While rodents and canines can synthesize sufficient amounts of taurine, felines have a very limited biosynthetic capacity and require a dietary source.[2] Humans also have a limited ability to synthesize taurine, making it a conditionally essential amino acid, especially in early life.[2] Understanding these species-specific differences in taurine metabolism is critical for nutritional science, drug development, and toxicological studies. The use of stable isotope tracers, such as this compound, provides a powerful tool for in-vivo kinetic studies of taurine metabolism.
Quantitative Comparison of Taurine Metabolism
The following tables summarize key quantitative parameters of taurine metabolism in different species, compiled from various isotopic tracer studies. It is important to note that direct comparisons should be made with caution due to variations in experimental design and the specific isotopic tracers used.
| Parameter | Species | Value | Isotopic Tracer | Source |
| Half-life (Free Taurine) | Cat (Felis catus) | 29.3 ± 2.9 hours | This compound | [3] |
| Half-life (Total Taurine) | Cat (Felis catus) | 35.0 ± 1.4 hours | This compound | [3] |
| Taurine Body Pool (Free) | Cat (Felis catus) | 137 ± 22 mg/kg | This compound | [3] |
| Taurine Body Pool (Total) | Cat (Felis catus) | 157 ± 11 mg/kg | This compound | [3] |
| Taurine Biosynthesis Rate | Dog (Canis lupus familiaris) - Mongrel (Large) | Lower than Beagles | [1,2-2H2]-taurine | [4] |
| Taurine Biosynthesis Rate | Dog (Canis lupus familiaris) - Beagle (Small) | Higher than Mongrels | [1,2-2H2]-taurine | [4] |
| Plasma Taurine Appearance Rate | Human (Homo sapiens) | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | [1,2-13C2]-taurine | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, focusing on the use of stable isotopes to study taurine kinetics.
Protocol 1: Determination of Taurine Kinetics in Cats using this compound
-
Objective: To determine the half-life and body pool size of taurine in cats.[3]
-
Isotope Administration: A single oral bolus dose of 20 mg/kg body weight of this compound was administered to six cats.[3]
-
Sample Collection: Urine was collected and pooled on a daily basis.[3]
-
Sample Preparation: Urine samples were analyzed in two forms: non-hydrolyzed (for free taurine) and hydrolyzed (for total taurine). The samples were directly derivatized without further purification.[3]
-
Derivatization: The taurine in the urine samples was derivatized to N-pentafluorobenzoyl di-n-butyl amide.[3]
-
Analytical Method: The enrichment of 15N-taurine was determined by gas chromatography-mass spectrometry (GC-MS). The instrument was set to selectively record the fragment [M-(di-n-butyl amide)]+ at m/z 302 for 14N-taurine and m/z 303 for 15N-taurine.[3]
-
Data Analysis: The half-life of taurine was calculated from the decay curve of 15N-taurine enrichment in urine over time. The taurine body pool was determined by extrapolating the curve to zero time.[3]
Protocol 2: Determination of Taurine Biosynthesis Rate in Dogs using Deuterated Taurine
-
Objective: To compare the taurine biosynthesis rate (TBR) between large (Mongrel) and small (Beagle) dog breeds.[4]
-
Isotope Administration: A single oral dose of 14.6 mg/kg body weight of [1,2-2H2]-taurine (d4-tau) was administered.[4]
-
Sample Collection: Urine was collected daily for six days.[4]
-
Analytical Method: The enrichment of d4-taurine in urine was determined by gas chromatography-mass spectrometry (GC-MS).[4]
-
Data Analysis: The TBR was calculated from the fractional dilution rate of urinary d4-taurine.[4]
Protocol 3: Determination of Plasma Taurine Appearance Rate in Humans using [1,2-13C2]-taurine
-
Objective: To assess the dynamics of taurine metabolism in healthy adult humans.[5][6]
-
Isotope Administration: A 6-hour continuous intravenous infusion of [1,2-13C2]-taurine was administered at a rate of 3.1 ± 0.2 µmol·kg⁻¹·h⁻¹.[5][6]
-
Sample Collection: Blood samples were collected to determine plasma and whole blood isotope enrichment.[5]
-
Analytical Method: Isotope enrichments in plasma and whole blood taurine were determined by gas chromatography-mass spectrometry.[5][6]
-
Data Analysis: The appearance rate (Ra) of plasma taurine was determined from the steady-state isotope enrichment achieved during the continuous infusion.[5]
Visualizing Taurine Metabolism and Signaling
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways in taurine metabolism and its associated signaling.
Caption: Overview of Taurine Biosynthesis and Catabolism.
Caption: General Experimental Workflow for Taurine Kinetic Studies.
Caption: Key Signaling and Functional Roles of Taurine.
References
- 1. Taurine in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of Taurine on Metabolic Parameters in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine is Involved in Energy Metabolism in Muscles, Adipose Tissue, and the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of Taurine-15N: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Taurine-15N, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The information presented is based on standard laboratory safety protocols and chemical handling guidelines.
Understanding this compound
This compound is a form of taurine in which the nitrogen atom (N) is the stable isotope ¹⁵N. It is crucial to recognize that stable isotopes are not radioactive.[1] Therefore, this compound does not require the specialized handling and disposal procedures mandated for radioactive materials.[1][] The disposal of stable isotope-labeled compounds generally follows the same protocols as for their unlabeled chemical counterparts.[]
Disposal Procedures for this compound
The disposal of this compound should be managed in accordance with the protocols for taurine waste. All waste must be handled in compliance with local, state, and federal regulations.[3]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory waste.[1]
-
Keep this compound waste separate from incompatible materials, such as strong oxidizing agents and acids.[4][5]
-
Avoid mixing with other chemical wastes unless specifically permitted by your institution's waste management guidelines.[6]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound" or "Taurine waste") and any relevant hazard information.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Do not store waste containers in hallways or other public locations.[7]
-
-
Disposal Request:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a certified waste disposal company.[1]
-
Handling Spills:
In the event of a spill, follow these procedures:
-
Small Spills:
-
Dampen the spilled solid material with water to prevent dust from becoming airborne.[8]
-
Use appropriate tools, such as a scoop or shovel, to transfer the dampened material into a designated waste container.[8][9]
-
Clean the contaminated surface by spreading water and then wiping it up.[9] Dispose of cleaning materials as chemical waste.
-
-
Large Spills:
Personal Protective Equipment (PPE):
When handling this compound, including for disposal, always wear appropriate PPE:
-
Safety glasses or goggles.[9]
-
Lab coat.[9]
-
Gloves.[9]
-
If there is a risk of dust generation, use a dust respirator.[9]
Experimental Protocols
Specific experimental protocols for the disposal of this compound are generally not detailed in safety data sheets. The standard procedure is to follow the chemical waste disposal guidelines outlined by your institution's Environmental Health and Safety (EH&S) department, which are based on federal, state, and local regulations.
Quantitative Data Summary
Quantitative data regarding the specific disposal parameters for this compound, such as concentration limits for different disposal routes, are not broadly available and are typically determined by local regulatory bodies and institutional policies. Always consult your institution's specific waste management guidelines.
| Physical/Chemical Property | Data |
| Melting Point | 300 °C / 572 °F (decomposes)[4][8] |
| Solubility in water | Soluble[4][8] |
| Stability | Stable under normal conditions[4][5] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides[4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. L-TAURINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pt.tnjchem.com [pt.tnjchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
